5-Chloro-2-(chloromethyl)pyrimidine
Description
BenchChem offers high-quality 5-Chloro-2-(chloromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(chloromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRLUJTUHEVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680965 | |
| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-28-7 | |
| Record name | 5-Chloro-2-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-(chloromethyl)pyrimidine chemical properties
An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine: Properties, Reactivity, and Applications
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a halogenated pyrimidine derivative that serves as a critical and versatile building block in synthetic organic chemistry. Its bifunctional nature, characterized by an electron-deficient pyrimidine ring and a highly reactive chloromethyl group, makes it an invaluable intermediate for introducing the pyrimidine scaffold into a wide array of complex molecules. The pyrimidine core is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds, including anticancer and antiviral agents.[1][2]
This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of 5-Chloro-2-(chloromethyl)pyrimidine, with a focus on its utility for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
The fundamental properties of 5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | 5-chloro-2-(chloromethyl)pyrimidine | [3] |
| CAS Number | 944902-28-7 (free base) 1427454-12-3 (hydrochloride) | [3][4] |
| Molecular Formula | C₅H₄Cl₂N₂ (free base) C₅H₅Cl₃N₂ or C₅H₄Cl₂N₂·HCl (hydrochloride) | [3][4] |
| Molecular Weight | 163.01 g/mol (free base) 199.47 g/mol (hydrochloride) | [3][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [3] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7] |
Spectroscopic Profile
Structural elucidation of 5-Chloro-2-(chloromethyl)pyrimidine relies on standard spectroscopic techniques. While specific data for this exact isomer can be limited in public databases, analysis of its structural analogue, 2-(chloromethyl)pyrimidine, provides valuable reference points.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene (-CH₂) protons. The electron-withdrawing effects of the nitrogen atoms and the chlorine atoms will cause these signals to appear downfield. The methylene protons would likely appear as a singlet.[9]
-
¹³C NMR: The carbon spectrum will show signals for the carbon atoms in the pyrimidine ring and a characteristic signal for the chloromethyl carbon. The carbons attached to nitrogen and chlorine will be significantly deshielded.[10]
Infrared (IR) Spectroscopy: The IR spectrum would be used to identify key functional groups. Expected characteristic absorption bands would include C-H stretching, C=N and C=C stretching vibrations from the pyrimidine ring, and a prominent C-Cl stretching vibration from the chloromethyl group.[8]
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to its mass-to-charge ratio. A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), which is a key diagnostic feature.[8]
Synthesis and Reactivity
Synthetic Pathways
The synthesis of chloromethyl-substituted pyrimidines typically involves a multi-step process. A common and effective strategy is a two-step sequence:[1][11]
-
Formation of the Hydroxymethyl Intermediate: The synthesis begins with the creation of a 2-(hydroxymethyl)pyrimidine precursor. This is often achieved through the reduction of a corresponding pyrimidine-2-carboxylic acid ester using a suitable reducing agent like sodium borohydride.[11]
-
Chlorination: The hydroxyl group of the 2-(hydroxymethyl)pyrimidine intermediate is then converted to a chloride. This is accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The final product is often isolated as its hydrochloride salt to improve stability and handling.[1][11]
Reactivity Profile: Nucleophilic Substitution
The primary mode of reactivity for 5-Chloro-2-(chloromethyl)pyrimidine is nucleophilic substitution at the carbon of the chloromethyl group. This carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the pyrimidine ring.
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this concerted step, a nucleophile attacks the carbon atom, leading to the displacement of the chloride ion as a leaving group.
Caption: General Sɴ2 mechanism on the chloromethyl group.
This high reactivity allows for the facile attachment of a wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, making it a cornerstone reagent for building molecular diversity.
Generalized Experimental Protocol for Nucleophilic Substitution
The following protocol outlines a general procedure for reacting 5-Chloro-2-(chloromethyl)pyrimidine with a generic amine nucleophile.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2.2-3.0 eq.) to neutralize the hydrochloride salt and the HCl generated during the reaction. Stir the mixture for 5-10 minutes.
-
Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or recrystallization to obtain the desired substituted pyrimidine derivative.
Applications in Drug Discovery and Agrochemicals
The pyrimidine moiety is a key pharmacophore with a broad spectrum of biological activities.[2][12] Consequently, 5-Chloro-2-(chloromethyl)pyrimidine is a highly sought-after intermediate in the synthesis of novel therapeutic and agricultural agents.[6]
Intermediate in Kinase Inhibitor Synthesis
Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors.[12] 5-Chloro-2-(chloromethyl)pyrimidine serves as a key precursor for synthesizing libraries of pyrimidine derivatives that can be screened for kinase inhibitory activity. For example, it can be used to synthesize 5-chloro-2-amino-pyrimidine derivatives, which have shown potent activity as PLK4 inhibitors for breast cancer treatment.[13]
Caption: Workflow for synthesis of kinase inhibitors.
Agrochemicals
Beyond pharmaceuticals, this compound is also used in the development of modern agrochemicals.[6] Its structure can be incorporated into novel herbicides and fungicides, contributing to the creation of more effective and selective crop protection agents.[6] The related isomer, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate for neonicotinoid insecticides like imidacloprid and acetamiprid.[14]
Safety and Handling
As a reactive chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine requires careful handling in a controlled laboratory environment. The following information is derived from safety data sheets for structurally similar compounds.[7][15]
| Hazard Category | Precautionary Measures |
| Handling | Handle in a well-ventilated place, preferably within a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves (chemical impermeable), and eye/face protection.[7][16] |
| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |
| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[15] |
| First Aid (Ingestion) | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][17] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus for firefighting if necessary.[7] |
Disclaimer: This guide is for informational purposes only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a high-value synthetic intermediate with significant applications in drug discovery and agrochemical research. Its reactivity is dominated by the facile Sɴ2 displacement of the chloromethyl group, allowing for the efficient synthesis of a diverse range of substituted pyrimidines. The prevalence of the pyrimidine scaffold in biologically active molecules ensures that this compound will remain a vital tool for chemists working to develop the next generation of pharmaceuticals and crop protection agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride 97% | CAS: 1427454-12-3 | AChemBlock [achemblock.com]
- 4. 5-Chloro-2-(chloromethyl)pyrimidine | 944902-28-7 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine
CAS Number: 944902-28-7
This technical guide provides a comprehensive overview of 5-Chloro-2-(chloromethyl)pyrimidine, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role as a reactive intermediate.
Chemical and Physical Properties
5-Chloro-2-(chloromethyl)pyrimidine is a difunctionalized pyrimidine derivative. The presence of a chloro substituent on the pyrimidine ring and a chloromethyl group at the 2-position makes it a versatile reagent for the synthesis of a wide range of more complex molecules. Its high reactivity is primarily attributed to the susceptibility of the chloromethyl group to nucleophilic substitution.
Table 1: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine
| Property | Value | Source |
| CAS Number | 944902-28-7 | |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | Typically ≥98% | [2] |
| Storage | Store in a tightly closed container | [2] |
Synthesis
While specific, detailed industrial synthesis protocols for 5-Chloro-2-(chloromethyl)pyrimidine are not extensively published in peer-reviewed journals, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible two-step synthesis is outlined below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Hydroxymethyl-5-chloropyrimidine
The synthesis would likely begin with a commercially available 5-chloropyrimidine derivative, which is then functionalized at the 2-position. One common method is the hydroxymethylation of the pyrimidine ring.
-
Materials: 5-chloropyrimidine-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium Aluminium Hydride or Sodium Borohydride), and an appropriate solvent (e.g., Tetrahydrofuran).
-
Procedure:
-
The 5-chloropyrimidine-2-carboxylic acid ester is dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled to 0°C.
-
The reducing agent is added portion-wise, maintaining the low temperature.
-
The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
The reaction is carefully quenched, and the product is extracted and purified.
-
Step 2: Chlorination of 2-Hydroxymethyl-5-chloropyrimidine
The resulting alcohol is then converted to the desired chloromethyl derivative.
-
Materials: 2-Hydroxymethyl-5-chloropyrimidine, a chlorinating agent (e.g., Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)), and a suitable solvent (e.g., Dichloromethane or Toluene).
-
Procedure:
-
2-Hydroxymethyl-5-chloropyrimidine is dissolved in the solvent.
-
The chlorinating agent is added dropwise, often at a controlled temperature.
-
The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC).
-
The solvent and excess reagent are removed under reduced pressure.
-
The crude product is purified, for example, by recrystallization or column chromatography.
-
Applications in Organic Synthesis
5-Chloro-2-(chloromethyl)pyrimidine is a valuable electrophilic building block, primarily utilized in nucleophilic substitution reactions to introduce the 5-chloro-pyrimidin-2-ylmethyl moiety into various molecular scaffolds. This reactivity makes it a key intermediate in the synthesis of diverse heterocyclic compounds, some of which have applications in drug discovery and materials science.
Nucleophilic Substitution Reactions
The chloromethyl group is readily displaced by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
General Experimental Protocol for Nucleophilic Substitution:
-
Materials: 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq), nucleophile (1.0-1.2 eq), a non-nucleophilic base (e.g., Potassium carbonate, Triethylamine), and a polar aprotic solvent (e.g., Acetonitrile, DMF).
-
Procedure:
-
The nucleophile and base are dissolved in the solvent.
-
A solution of 5-Chloro-2-(chloromethyl)pyrimidine in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred until completion (monitored by TLC).
-
The reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
The product is purified by standard methods.
-
Synthesis of Fused Heterocycles
A significant application of this compound is in the synthesis of fused pyrimidine systems, which are prevalent in many biologically active molecules. For instance, it is used as a reagent in the synthesis of fused benzoxazepinones, which have been investigated as ion channel modulators.[3]
Prophetic Experimental Protocol for Synthesis of a Fused Pyrimidine:
-
Reaction: Cyclocondensation of 5-Chloro-2-(chloromethyl)pyrimidine with a bifunctional nucleophile (e.g., a 2-aminophenol derivative).
-
Procedure:
-
The 2-aminophenol derivative and a base are dissolved in a suitable solvent like DMF.
-
5-Chloro-2-(chloromethyl)pyrimidine is added, and the mixture is heated.
-
The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused heterocyclic system.
-
The product is isolated and purified after an aqueous workup.
-
Safety and Handling
As with all chlorinated organic compounds, 5-Chloro-2-(chloromethyl)pyrimidine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine, with its dual reactive sites, is a highly useful and versatile intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution makes it a valuable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The synthetic routes and applications outlined in this guide highlight its importance for researchers and professionals in drug discovery and development.
References
5-Chloro-2-(chloromethyl)pyrimidine molecular weight and formula
This document provides the chemical formula and molecular weight for 5-Chloro-2-(chloromethyl)pyrimidine, a chemical compound used as a reagent in the synthesis of various molecules.[1]
Chemical Identity and Properties
The fundamental properties of 5-Chloro-2-(chloromethyl)pyrimidine are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H4Cl2N2 |
| Molecular Weight | 163.01 g/mol [2] |
| CAS Number | 944902-28-7[1][2][3] |
Note: The requested sections for "Experimental Protocols" and "Mandatory Visualization" are not applicable to the scope of this document, which is focused on the fundamental molecular properties of 5-Chloro-2-(chloromethyl)pyrimidine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine
This technical guide provides a comprehensive overview of 5-Chloro-2-(chloromethyl)pyrimidine, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, safety information, and its significant role as a versatile intermediate in the development of novel therapeutic agents.
Chemical Identity and Properties
5-Chloro-2-(chloromethyl)pyrimidine is a substituted pyrimidine with the IUPAC name 5-chloro-2-(chloromethyl)pyrimidine . It is a valuable reagent in organic synthesis, particularly for introducing the 5-chloropyrimidin-2-ylmethyl moiety into various molecular scaffolds.
Table 1: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine
| Property | Value | Source |
| CAS Number | 944902-28-7 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.01 g/mol | [2] |
| Appearance | Data not available | |
| Purity | ≥98% | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine
The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine can be achieved through a multi-step process. A plausible synthetic route involves the chlorination of a suitable precursor, such as 2-(hydroxymethyl)-5-chloropyrimidine. The hydroxyl group can be converted to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 5-Chloro-2-(chloromethyl)pyrimidine.
Detailed Experimental Protocol: Chlorination of 2-(hydroxymethyl)pyrimidine (Generalized)
-
Materials and Reagents: 2-(hydroxymethyl)pyrimidine (1.0 eq), Thionyl chloride (1.1-1.2 eq), Anhydrous Toluene.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous toluene.
-
Add thionyl chloride to the toluene and stir.
-
Slowly add a solution of 2-(hydroxymethyl)pyrimidine in toluene to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Filter the solid product under a nitrogen stream.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[3]
-
Spectroscopic Data
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the methylene (-CH₂-) protons. The chemical shifts will be influenced by the electronegativity of the chlorine atoms and the nitrogen atoms in the pyrimidine ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the chloromethyl group. |
| IR Spectroscopy | Characteristic vibrational frequencies for C-Cl, C=N, and C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with fragmentation patterns likely involving the loss of the chloromethyl group and fragmentation of the pyrimidine ring.[4] |
General Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.[4]
-
Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).[4]
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[5][6] 5-Chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate for synthesizing a diverse range of substituted pyrimidines for therapeutic applications, including anticancer and antiviral agents.[6]
Role as a Versatile Synthetic Intermediate
The primary application of 5-Chloro-2-(chloromethyl)pyrimidine is as a versatile intermediate. The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by various nucleophiles such as amines, thiols, and alcohols. This reactivity facilitates the creation of large libraries of pyrimidine derivatives for biological screening.[5]
Caption: General workflow for nucleophilic substitution reactions.
Potential in the Synthesis of Kinase Inhibitors
Protein kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, kinase inhibitors are a major focus of drug discovery. The pyrimidine ring is a core structure in many approved kinase inhibitors.[5] 5-Chloro-2-(chloromethyl)pyrimidine can be a key starting material for synthesizing pyrimidine-based kinase inhibitors. For example, derivatives of 5-chlorine-2-amino-pyrimidine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication that is overexpressed in multiple cancers.[7]
Caption: Simplified PLK4 signaling pathway in tumorigenesis.
Safety Information
Table 3: General Safety Precautions
| Precaution | Description | Source |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Use non-sparking tools. | [9][10] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials. | [9] |
| First Aid (Inhalation) | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [9][10] |
| First Aid (Skin Contact) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [9] |
| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. Consult a doctor. | [9] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [9][10] |
References
- 1. 5-Chloro-2-(chloromethyl)pyrimidine | 944902-28-7 [chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
Solubility of 5-Chloro-2-(chloromethyl)pyrimidine in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-Chloro-2-(chloromethyl)pyrimidine in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Due to the limited availability of direct quantitative solubility data for 5-Chloro-2-(chloromethyl)pyrimidine in public literature, this document focuses on providing solubility information for structurally similar compounds, outlining a comprehensive experimental protocol for solubility determination, and presenting a generalized workflow for such experiments.
Introduction to Solubility in Drug Discovery
The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). For drug discovery and development, poor aqueous solubility can be a major hurdle, often leading to low bioavailability and therapeutic efficacy. Organic solvents such as DMSO and DMF are widely used in the initial stages of research and development for compound storage, screening, and formulation development due to their ability to dissolve a wide range of organic molecules. Therefore, understanding the solubility of a compound in these solvents is a fundamental requirement for many experimental workflows.
Quantitative Solubility Data of Structurally Related Analogs
It is crucial to note that these values are for structurally similar compounds and should be considered as estimations. The actual solubility of 5-Chloro-2-(chloromethyl)pyrimidine should be experimentally determined for any quantitative applications.
| Compound | Solvent | Solubility |
| 2-(chloromethyl)-pyrimidine hydrochloride | DMF | 30 mg/mL[1][2] |
| 2-(chloromethyl)-pyrimidine hydrochloride | DMSO | 20 mg/mL[1][2] |
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a compound like 5-Chloro-2-(chloromethyl)pyrimidine in organic solvents. These methods can be adapted to specific laboratory conditions and requirements.
Method 1: Shake-Flask Method (Thermodynamic Solubility)
This method is considered the "gold standard" for determining the thermodynamic or equilibrium solubility of a compound.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine
-
Dimethyl sulfoxide (DMSO), analytical grade
-
N,N-Dimethylformamide (DMF), analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 5-Chloro-2-(chloromethyl)pyrimidine to a known volume of DMSO or DMF in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Equilibration: Place the vials in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
Quantification:
-
HPLC Method: Prepare a series of calibration standards of the compound in the chosen solvent. Analyze the filtered supernatant and the calibration standards by HPLC. Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.
-
Gravimetric Method: Accurately weigh a known volume of the filtered supernatant into a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried residue is achieved. The solubility is then calculated by dividing the mass of the residue by the volume of the supernatant.
-
Method 2: High-Throughput Screening (HTS) Method (Kinetic Solubility)
This method is often used in the early stages of drug discovery for rapid assessment of a compound's kinetic solubility.
Materials:
-
Stock solution of 5-Chloro-2-(chloromethyl)pyrimidine in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well plates (UV-transparent for analysis)
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Compound Addition: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer in the wells of a 96-well plate.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance compared to a blank indicates precipitation.
-
Data Analysis: The kinetic solubility is often reported as the highest concentration at which no precipitation is observed.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the experimental determination of solubility using the shake-flask method.
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
References
Technical Guide: Physicochemical Properties of 5-Chloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine, with a focus on its appearance and melting point. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering essential data and standardized protocols for its characterization.
Core Physicochemical Data
The physical state and thermal properties of a compound are critical parameters in its identification, purification, and application in synthetic chemistry. The following table summarizes the available data for 5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt.
| Property | 5-Chloro-2-(chloromethyl)pyrimidine | 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride |
| CAS Number | 944902-28-7 | 1427454-12-3 |
| Appearance | Data not available | Brown solid[1] |
| Melting Point | Data not available | Data not available |
Experimental Protocol: Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The following is a standardized protocol for determining the melting point of a solid organic compound using the capillary tube method.
Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
The sample of 5-Chloro-2-(chloromethyl)pyrimidine
Procedure:
-
Sample Preparation:
-
If necessary, finely crush the crystalline sample using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Using a Melting Point Apparatus: Place the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Using a Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary tube should be level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, ensuring the oil level is above the top of the sample.
-
-
Melting Point Measurement:
-
Begin heating the apparatus at a moderate rate.
-
As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[2]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[2]
-
Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[2]
-
-
Data Recording:
-
The melting point is recorded as a range from the temperature at which melting begins to the temperature at which it is complete.
-
For accurate results, it is advisable to perform at least two measurements.
-
Logical Workflow for Compound Characterization
The characterization of a chemical compound is a systematic process that confirms its identity and purity. The following diagram illustrates a typical workflow for the characterization of a newly synthesized or acquired compound like 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Workflow for the Characterization of a Chemical Compound.
References
Stability and Storage of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 5-Chloro-2-(chloromethyl)pyrimidine. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines known stability characteristics, potential degradation pathways, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
5-Chloro-2-(chloromethyl)pyrimidine is a reactive compound, and its stability is primarily influenced by temperature, moisture, and light. The chloromethyl group is susceptible to nucleophilic substitution, making hydrolysis a key degradation pathway.
Table 1: Recommended Storage Conditions and Incompatible Materials
| Parameter | Recommendation |
| Long-Term Storage | Store at 2-8°C or -20°C in a tightly sealed container to prevent moisture ingress. |
| Short-Term Storage/Shipping | Can be shipped at ambient temperatures, but prolonged exposure to high temperatures should be avoided. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and atmospheric contaminants. |
| Container | Use a dry, tightly closed container. |
| Location | Store in a dry, cool, and well-ventilated place away from incompatible materials.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and nucleophilic reagents (e.g., water, alcohols, amines). Contact with alkaline materials may liberate heat.[3] |
Potential Degradation Pathways
The primary degradation pathway for 5-Chloro-2-(chloromethyl)pyrimidine is hydrolysis, especially in the presence of moisture or in protic solvents. The chloromethyl group is susceptible to nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of the corresponding alcohol, 5-Chloro-2-(hydroxymethyl)pyrimidine. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.
Other potential degradation pathways include:
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.
-
Photodegradation: Exposure to UV or visible light may induce degradation.
The following diagram illustrates the primary hydrolysis degradation pathway.
Caption: Proposed hydrolysis pathway of 5-Chloro-2-(chloromethyl)pyrimidine.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to ensure the quality of 5-Chloro-2-(chloromethyl)pyrimidine. The following are suggested experimental protocols based on general principles for stability testing of reactive chemical intermediates and are adapted from guidelines for forced degradation studies.[3][4]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
| Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[2] |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[2] |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[2] |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours.[2] |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.[2] |
Workflow for Assessing Compound Stability in a Solvent
This protocol provides a general workflow for determining the stability of 5-Chloro-2-(chloromethyl)pyrimidine in a specific solvent over time at a specific temperature.
Caption: General workflow for assessing compound stability in a solvent.
-
Solution Preparation:
-
Accurately weigh a known amount of 5-Chloro-2-(chloromethyl)pyrimidine.
-
Dissolve it in the chosen solvent (e.g., DMSO, water, ethanol) to a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the solution using a suitable analytical method (e.g., High-Performance Liquid Chromatography with a UV detector, HPLC-UV, or Liquid Chromatography-Mass Spectrometry, LC-MS).
-
This initial analysis serves as the baseline (100% purity) measurement. Record the peak area of the parent compound.
-
-
Incubation:
-
Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
If photodegradation is a concern, protect the solution from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Analyze the aliquot using the same analytical method as in step 2.
-
Record the peak area of the parent compound and any new peaks that appear (degradation products).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial (time zero) measurement.
-
Plot the percentage of the parent compound remaining versus time.
-
From this data, the rate of degradation and the half-life of the compound under the tested conditions can be determined.
-
Conclusion
The stability of 5-Chloro-2-(chloromethyl)pyrimidine is a critical factor for its successful application in research and development. Adherence to the recommended storage conditions, particularly protection from moisture and high temperatures, is essential to maintain its integrity. The implementation of a robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, will ensure the quality and reliability of this important synthetic intermediate. Researchers should perform their own stability studies to determine the suitability of 5-Chloro-2-(chloromethyl)pyrimidine for their specific applications.
References
Safe Handling of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling procedures for 5-Chloro-2-(chloromethyl)pyrimidine. Due to the limited availability of quantitative toxicological and physical data, a cautious approach is paramount. The information herein is compiled from various Safety Data Sheets (SDS) and chemical suppliers. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.
Hazard Identification and Classification
While specific GHS classification for 5-Chloro-2-(chloromethyl)pyrimidine is not consistently available across all sources, related compounds such as 2-Chloro-5-(chloromethyl)pyridine are classified as acutely toxic if swallowed and causing severe skin burns and eye damage.[1] Therefore, it is prudent to handle 5-Chloro-2-(chloromethyl)pyrimidine with the assumption of similar hazards.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of 5-Chloro-2-(chloromethyl)pyrimidine are not extensively reported in publicly available safety data sheets. The following table summarizes the available information.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.01 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Data not available |
Toxicological Information
No specific quantitative toxicological data, such as LD50 or LC50 values, were found for 5-Chloro-2-(chloromethyl)pyrimidine in the reviewed safety data sheets. Many sources explicitly state "no data available" for these parameters. The primary health hazards are presumed based on the chemical structure and data from similar compounds, which indicate potential for acute toxicity, skin corrosion, and serious eye damage.
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
4.1. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Prevent fire caused by electrostatic discharge.
4.2. Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials and foodstuff containers.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling 5-Chloro-2-(chloromethyl)pyrimidine:
| PPE Type | Specifications | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves that have been inspected prior to use. | |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Emergency Procedures
6.1. First Aid Measures:
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation. | |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
6.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
6.3. Accidental Release Measures:
In the event of a spill, follow the logical workflow outlined in the diagram below. The primary objectives are to ensure personnel safety, contain the spill, and properly clean the affected area.
Caption: Logical workflow for handling a chemical spill of 5-Chloro-2-(chloromethyl)pyrimidine.
Disposal Considerations
Dispose of 5-Chloro-2-(chloromethyl)pyrimidine and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Adhered or collected material should be promptly disposed of.
This technical guide is intended to provide core safety information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
Spectroscopic Profile of 5-Chloro-2-(chloromethyl)pyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-2-(chloromethyl)pyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. For comparative purposes, data for closely related analogs are also presented where direct data for the title compound is limited.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR) Data
The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine-H | 8.5 - 9.0 | Singlet | The two protons on the pyrimidine ring are expected to be in a similar electronic environment, potentially appearing as a single peak. |
| -CH₂Cl | 4.5 - 5.0 | Singlet | The methylene protons adjacent to the chlorine atom and the pyrimidine ring are deshielded. |
¹³C NMR (Carbon NMR) Data
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Pyrimidine C-Cl | 130 - 135 | Carbon atom bonded to chlorine on the pyrimidine ring. |
| Pyrimidine C-H | 150 - 160 | Carbon atoms bonded to hydrogen on the pyrimidine ring. |
| Pyrimidine C-CH₂Cl | 165 - 170 | Carbon atom on the pyrimidine ring bonded to the chloromethyl group. |
| -CH₂Cl | 45 - 50 | Carbon atom of the chloromethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (pyrimidine ring) | 1500 - 1600 | Strong |
| C=C stretch (pyrimidine ring) | 1400 - 1500 | Medium-Strong |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 162/164/166 | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |
| [M-Cl]⁺ | 127/129 | Loss of a chlorine atom. |
| [M-CH₂Cl]⁺ | 113/115 | Loss of the chloromethyl group. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific instrument parameters may need to be optimized for individual samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of 5-Chloro-2-(chloromethyl)pyrimidine is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled ¹³C NMR spectrum is acquired on a 75 MHz or higher spectrometer.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.
-
Data Acquisition :
-
The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization : Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is likely to produce more fragmentation, which can be useful for structural elucidation.
-
Analysis : The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Workflow for the spectroscopic analysis of 5-Chloro-2-(chloromethyl)pyrimidine.
An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group at the 2-position and a chloro substituent at the 5-position, provides two distinct sites for chemical modification. This allows for the synthesis of a diverse array of substituted pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including as kinase inhibitors and antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the reactivity profile of 5-Chloro-2-(chloromethyl)pyrimidine, focusing on its primary modes of reaction, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with a summary of available quantitative data and visualizations of reaction pathways.
Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group
The principal mode of reactivity for 5-Chloro-2-(chloromethyl)pyrimidine is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a variety of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
A general workflow for the nucleophilic substitution of 5-Chloro-2-(chloromethyl)pyrimidine is depicted below.
Caption: General workflow for nucleophilic substitution.
Reactions with Amine Nucleophiles
5-Chloro-2-(chloromethyl)pyrimidine readily reacts with primary and secondary amines to yield the corresponding 2-(aminomethyl)-5-chloropyrimidine derivatives. These reactions are fundamental in the construction of compound libraries for drug discovery, particularly for the synthesis of kinase inhibitors where the pyrimidine core often interacts with the hinge region of the enzyme's active site.
Table 1: Nucleophilic Substitution with Amines - Experimental Data
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | 5-Chloro-N-phenyl-1-(pyrimidin-2-yl)methanamine | K₂CO₃, DMF, 60-80°C, 4-8 h | Not Specified[4] |
| Piperidine | 5-Chloro-2-(piperidin-1-ylmethyl)pyrimidine | Et₃N, Ethanol, rt, 12-24 h | Not Specified[4] |
Experimental Protocol: General Procedure for Amination [4]
-
To a stirred solution of the desired amine (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.
Reactions with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react efficiently with 5-Chloro-2-(chloromethyl)pyrimidine to form the corresponding thioether derivatives.
Table 2: Nucleophilic Substitution with Thiols - Experimental Data
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Substituted Thiophenol | 5-Chloro-2-((arylthio)methyl)pyrimidine | NaOH, Ethanol, rt, 12-24 h | Not Specified[4] |
Experimental Protocol: General Procedure for Thioetherification [4]
-
Dissolve the substituted thiophenol (1.0 equivalent) in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiolate.
-
Add a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.
Reactions with Oxygen Nucleophiles
Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide forms, can also displace the chloride to form ether derivatives.
Table 3: Nucleophilic Substitution with Oxygen Nucleophiles - Experimental Data
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Substituted Phenol | 5-Chloro-2-((aryloxy)methyl)pyrimidine | K₂CO₃, Acetonitrile, Reflux, 6-12 h | Not Specified[4] |
Experimental Protocol: General Procedure for Etherification [4]
-
To a suspension of the substituted phenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent).
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrimidine ether derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent at the 5-position of the pyrimidine ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl pyrimidine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of the chloropyrimidine with an organoboron compound in the presence of a palladium catalyst and a base.
Caption: Suzuki-Miyaura coupling reaction pathway.
Table 4: Suzuki-Miyaura Coupling - Representative Conditions
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-aryl-2-(chloromethyl)pyrimidine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the pyrimidine and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: Sonogashira coupling reaction pathway.
Table 5: Sonogashira Coupling - Representative Conditions
| Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temperature (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 50-65 |
Experimental Protocol: General Procedure for Sonogashira Coupling [5]
-
To a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent), the terminal alkyne (1.2 equivalents), and copper(I) iodide (0.05 equivalents) in a suitable solvent such as THF, add triethylamine (2.0 equivalents).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 equivalents).
-
Heat the reaction mixture to 50-65°C and stir under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Significance and Drug Development Applications
Derivatives of 5-Chloro-2-(chloromethyl)pyrimidine are of considerable interest to the pharmaceutical industry. The ability to introduce diverse functionalities at both the 2- and 5-positions allows for the fine-tuning of a compound's pharmacological properties.
Substituted pyrimidines are known to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are overactive in cancer cells. The substitution at the C5 position of the pyrimidine ring with a chloro group has been shown to enhance the potency of some kinase inhibitors.[1][6]
-
Antimicrobial Activity: The pyrimidine nucleus is a key component of various compounds with antibacterial and antifungal properties.[2][3][7]
The synthetic pathways described in this guide provide a foundation for the generation of novel compound libraries based on the 5-Chloro-2-(chloromethyl)pyrimidine scaffold for screening and lead optimization in drug discovery programs.
Caption: Drug discovery workflow.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a versatile and highly reactive building block for organic synthesis. Its reactivity is dominated by nucleophilic substitution at the chloromethyl group, with the chloro substituent at the 5-position providing an additional site for functionalization via palladium-catalyzed cross-coupling reactions. The ability to selectively modify these two positions makes this compound an invaluable tool for the synthesis of diverse libraries of pyrimidine derivatives with potential applications in drug discovery and development, particularly in the search for new anticancer and antimicrobial agents. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic intermediate.
References
- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Functional Groups in 5-Chloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core substituted with two distinct chlorine-containing functional groups, provides multiple reaction sites, making it an ideal intermediate for synthesizing a diverse range of complex organic molecules. This guide offers a detailed examination of the key functional groups, their influence on the molecule's reactivity, and experimental considerations for its use in synthesis.
Core Functional Group Analysis
The chemical behavior of 5-Chloro-2-(chloromethyl)pyrimidine is dictated by the interplay of three primary components: the pyrimidine ring, the 5-chloro substituent, and the 2-(chloromethyl) group.
-
The Pyrimidine Core : The pyrimidine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This inherent electron deficiency makes the pyrimidine core less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack under specific conditions.
-
The 2-(Chloromethyl) Group (-CH₂Cl) : This is the most reactive functional group on the molecule. The chloromethyl group is analogous to a benzylic halide. The carbon atom is highly electrophilic and is the primary site for nucleophilic substitution, typically proceeding via an Sₙ2 mechanism.[1] The electron-withdrawing nature of the adjacent pyrimidine ring further enhances the electrophilicity of the methylene carbon, accelerating the rate of Sₙ2 reactions compared to simple alkyl chlorides.[2] This group readily reacts with a wide variety of nucleophiles, including amines, thiols, and alcohols, making it the principal handle for molecular elaboration.[1][3]
-
The 5-Chloro Substituent (-Cl) : The chlorine atom at the 5-position is a halogen functional group directly attached to the pyrimidine ring. It influences the electronic properties of the ring, acting as an electron-withdrawing group via induction. While this group is substantially less reactive than the chloromethyl group, it can potentially undergo nucleophilic aromatic substitution (SₙAr) under harsh reaction conditions, such as high temperatures and with strong nucleophiles.[4]
The combined electronic effects of these groups render the 2-(chloromethyl) position the primary center of reactivity for selective chemical modifications.
Reactivity Profile and Logical Relationships
The primary reaction pathway for this molecule is the Sₙ2 displacement at the chloromethyl carbon. The diagram below illustrates the key reactive site and the functional groups influencing its behavior.
Caption: Reactivity map of 5-Chloro-2-(chloromethyl)pyrimidine.
Physicochemical and Spectroscopic Data
Precise physicochemical data for 5-Chloro-2-(chloromethyl)pyrimidine is not extensively documented in publicly available literature. However, data for the closely related parent compound, 2-(chloromethyl)pyrimidine hydrochloride, provides a useful reference.
| Property | Value / Description | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [5] |
| Molecular Weight | 163.01 g/mol | [5] |
| Appearance | White to yellow or pale brown crystalline solid | [1] |
| Melting Point | 120-124 °C (for hydrochloride salt) | [1] |
| Solubility | Soluble in DMF and DMSO | [1][6] |
| ¹H NMR (DMSO-d₆) | Signals expected for pyrimidine ring protons (~9.0, ~7.8 ppm) and methylene protons (~4.8 ppm) | [7] |
| ¹³C NMR | Chemical shifts are influenced by the electronegativity of the attached halogen and nitrogen atoms. | [7] |
| Mass Spectrometry | Characterized by the molecular ion peak and fragmentation patterns including the loss of the chloromethyl group. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4). | [7][8] |
Experimental Protocols
The primary utility of 5-Chloro-2-(chloromethyl)pyrimidine is in nucleophilic substitution reactions. Below is a representative protocol for the N-alkylation of an amine.
Objective: Synthesize a 2-((arylamino)methyl)-5-chloropyrimidine derivative.
General Reaction Scheme:
Caption: Workflow for N-alkylation using the title compound.
Methodology:
This protocol is adapted from general procedures for the N-alkylation of anilines with chloromethyl-heterocycles.[3]
-
Preparation: To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 equivalents).
-
Stirring: Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.
-
Addition of Electrophile: Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 equivalent) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water to the residue and perform an extraction with an organic solvent such as ethyl acetate (repeated three times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)-5-chloropyrimidine derivative.[3]
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a highly functionalized building block whose reactivity is dominated by the 2-(chloromethyl) group. The electron-withdrawing properties of the pyrimidine ring and the 5-chloro substituent activate this position for efficient Sₙ2 reactions. This specific reactivity profile allows for its strategic incorporation into complex molecular scaffolds, making it an invaluable tool for professionals in drug development and synthetic chemistry. A thorough understanding of its functional groups is essential for designing efficient and selective synthetic routes.
References
A Technical Guide to 5-Chloro-2-(chloromethyl)pyrimidine for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, 5-Chloro-2-(chloromethyl)pyrimidine stands as a pivotal building block in the synthesis of targeted therapeutics. Its unique chemical structure, featuring a reactive chloromethyl group on a pyrimidine scaffold, offers a versatile platform for the development of potent and selective kinase inhibitors, crucial in the ongoing battle against cancer and other proliferative diseases.
This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic applications of 5-Chloro-2-(chloromethyl)pyrimidine. It further delves into detailed experimental protocols for its utilization in the synthesis of kinase inhibitors and visualizes the intricate signaling pathways these inhibitors target.
Commercial Availability and Physicochemical Properties
5-Chloro-2-(chloromethyl)pyrimidine and its isomers are readily available from a range of commercial suppliers, ensuring a stable supply for research and development purposes. Key suppliers include BLD Pharm, AChemBlock, and Fluorochem. The compound is typically offered in various purities and quantities to suit diverse research needs.
A summary of the key physicochemical properties of 5-Chloro-2-(chloromethyl)pyrimidine and its common isomers is presented below for easy comparison.
| Property | 5-Chloro-2-(chloromethyl)pyrimidine | 2-Chloro-5-(chloromethyl)pyrimidine | 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride |
| CAS Number | 944902-28-7[1] | 148406-13-7[2] | 1427454-12-3 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ | C₅H₅Cl₃N₂ |
| Molecular Weight | 163.01 g/mol | 163.01 g/mol | 199.47 g/mol |
| Purity | Typically ≥95% | Typically ≥97%[2] | Typically ≥97% |
| Appearance | Information not readily available | Information not readily available | Information not readily available |
| Storage | Cold-chain transportation suggested[1] | Room temperature[2] | Information not readily available |
Synthetic Applications in Kinase Inhibitor Development
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, largely due to its structural resemblance to the adenine base of ATP. This mimicry allows pyrimidine-based compounds to act as competitive inhibitors at the ATP-binding site of kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The reactive chloromethyl group of 5-Chloro-2-(chloromethyl)pyrimidine serves as a key functional handle for synthetic chemists. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and phenols. This allows for the facile introduction of diverse chemical moieties, enabling the construction of large and varied compound libraries for screening against different kinase targets.
A general workflow for the synthesis of pyrimidine-based kinase inhibitors using a chloromethylpyrimidine derivative is depicted below.
Caption: General synthetic workflow for pyrimidine-based kinase inhibitors.
Experimental Protocol: General Procedure for Nucleophilic Substitution
The following protocol provides a general method for the reaction of 5-Chloro-2-(chloromethyl)pyrimidine with a nucleophile, a key step in the synthesis of many kinase inhibitors.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Nucleophile (e.g., substituted aniline, thiophenol) (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, ACN, THF)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the base and stir the mixture at room temperature for 15-30 minutes.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine to the reaction mixture.
-
Heat the reaction to a suitable temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted-5-chloropyrimidine derivative.
Targeting Key Signaling Pathways in Cancer
Pyrimidine-based inhibitors have shown significant promise in targeting key signaling pathways that are often dysregulated in cancer, such as the Aurora Kinase and Cyclin-Dependent Kinase (CDK) pathways.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.
The following diagram illustrates the central role of Aurora kinases in cell cycle progression.
Caption: Role of Aurora kinases in mitosis.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. They are activated by binding to their regulatory partners, cyclins. The deregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation.
The diagram below outlines the role of key CDKs in driving the cell cycle.
Caption: Role of CDKs in cell cycle progression.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its commercial availability, coupled with its straightforward reactivity, makes it an attractive starting material for drug discovery programs targeting cancer and other diseases driven by aberrant kinase signaling. The detailed understanding of its chemical properties and synthetic applications, along with the biological pathways it can be used to target, provides a solid foundation for the rational design and development of the next generation of targeted therapies.
References
- 1. In vitro and in vivo evaluation of Alexa Fluor 680-bombesin[7-14]NH2 peptide conjugate, a high-affinity fluorescent probe with high selectivity for the gastrin-releasing peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of the potent aurora inhibitor MK-0457 (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of approved drugs. The inherent drug-like properties and synthetic tractability of the pyrimidine nucleus have made it a privileged structure in the quest for novel therapeutic agents. This technical guide focuses on the biological activities of derivatives of chloromethylpyrimidines, with a particular emphasis on the potential of 5-Chloro-2-(chloromethyl)pyrimidine as a starting point for the synthesis of novel bioactive molecules.
It is important to note that while the 2-(chloromethyl)pyrimidine scaffold is well-represented in the scientific literature as a versatile building block for kinase inhibitors and other therapeutic agents, there is a limited amount of publicly available data specifically detailing the biological activities of derivatives from 5-Chloro-2-(chloromethyl)pyrimidine. Th[1]erefore, this guide will draw upon the broader knowledge of related pyrimidine derivatives to provide a comprehensive overview of the synthetic strategies, biological activities, and mechanisms of action that are likely to be relevant to this specific class of compounds. We will explore their potential as anticancer, antiviral, and kinase-inhibiting agents, providing researchers, scientists, and drug development professionals with a solid foundation for initiating research in this promising area.
I. Synthetic Strategies for Bioactive Pyrimidine Derivatives
The primary route for the derivatization of chloromethylpyrimidines is through nucleophilic substitution at the chloromethyl group. This reactive handle allows for the facile introduction of a wide array of functional groups, leading to diverse libraries of compounds for biological screening.
General Protocol for Nucleophilic Substitution
The following protocol outlines a general method for the N-alkylation of anilines with a chloromethylpyrimidine hydrochloride, a common step in the synthesis of kinase inhibitors.
[2]Materials:
-
Substituted aniline (1.0 eq)
-
2-(Chloromethyl)pyrimidine hydrochloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).
-
Add the chloromethylpyrimidine hydrochloride (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((pyrimidin-2-yl)methyl)aniline derivative.
General Purification Protocol by Column Chromatography
Purification is a critical step to ensure the quality of the synthesized compounds for subsequent biological evaluation.
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh) is commonly used.
Eluent: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio is determined by TLC analysis.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
II. Biological Activities of Pyrimidine Derivatives
Derivatives of pyrimidine exhibit a broad spectrum of biological activities, with significant research focused on their anticancer, antiviral, and kinase inhibitory properties.
Anticancer Activity
The anticancer properties of many pyrimidine derivatives are linked to their role as antimetabolites. By[1] mimicking the structure of natural pyrimidines (cytosine, thymine, and uracil), they can interfere with the synthesis of nucleic acids, a process that is particularly detrimental to rapidly proliferating cancer cells. Fu[1]rthermore, pyrimidine derivatives have been developed as potent inhibitors of various protein kinases that are dysregulated in cancer.
[3]Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| Thiazolo[4,5-d]pyrimidine | Leukemia (CCRF-CEM) | Growth % -51.41 | |
| [4] | Thiazolo[4,5-d]pyrimidine | Melanoma (SK-MEL-28) | Growth % -62.53 |
| [4] | Thiazolo[4,5-d]pyrimidine | Renal Cancer (UO-31) | Growth % -82.97 |
| [4] | Pyrido[2,3-d]pyrimidine | A549 (Lung Cancer) | Strong cytotoxicity at 100 μM |
| [5] | Dihydropyrido-thieno[2,3-d]pyrimidine | 786-O (Renal Cancer) | GI₅₀ = 7.3 μM |
| [6] | Dihydropyrido-thieno[2,3-d]pyrimidine | U937 (Lymphoma) | GI₅₀ = 7.5 μM |
| [6] |
Antiviral Activity
Pyrimidine derivatives have been investigated for their activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), hepatitis B and C, and human immunodeficiency virus (HIV). Th[7]e mechanisms of antiviral action can vary, but often involve the inhibition of viral enzymes essential for replication, such as viral polymerases.
Table 2: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Virus | Activity (EC₅₀) | Reference |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B virus | 0.01-0.1 µM | |
| [8] | Gemcitabine Derivative (2e) | Influenza A and B virus | 14.5–34.3 µM |
| [9] | Gemcitabine Derivative (2h) | Influenza A and B virus | 11.4–15.9 µM |
| [9] |
Kinase Inhibitory Activity
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. It[2]s structural similarity to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases. Th[2]e dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.
Table 3: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |
| Dihydropyrido-thieno[2,3-d]pyrimidine | CK2α | 36.7 nM | |
| [6] | Pyrido[2,3-d]pyrimidine | CDK6 | 115.38 nM |
| [10] | Pyrimidine-based derivative | Aurora A | < 200 nM |
| [11] | Pyrazolo[3,4-d]pyrimidine | BTK | Potent and selective |
| [12] |
III. Conclusion
Derivatives of chloromethylpyrimidines represent a promising and versatile scaffold for the discovery of novel bioactive compounds. The ease of derivatization through nucleophilic substitution allows for the creation of large and diverse chemical libraries. The broad spectrum of biological activities demonstrated by related pyrimidine derivatives, including potent anticancer, antiviral, and kinase inhibitory effects, underscores the potential of this compound class. While specific data on 5-Chloro-2-(chloromethyl)pyrimidine derivatives is currently limited, the information presented in this guide provides a strong rationale and a solid starting point for researchers to explore the medicinal chemistry of this intriguing scaffold. Further investigation into the synthesis and biological evaluation of derivatives of 5-Chloro-2-(chloromethyl)pyrimidine is warranted and holds the potential to yield novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wjarr.com [wjarr.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine
This document provides a detailed protocol for the synthesis of 5-Chloro-2-(chloromethyl)pyrimidine, a key intermediate in pharmaceutical research and development, starting from 2-(hydroxymethyl)pyrimidine. The synthesis is presented as a two-step process, involving the initial chlorination of the hydroxymethyl group followed by the chlorination of the pyrimidine ring at the 5-position.
Introduction
The synthesis of halogenated pyrimidine derivatives is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. 5-Chloro-2-(chloromethyl)pyrimidine serves as a valuable building block for the introduction of a substituted pyrimidine scaffold into larger molecules. This protocol outlines a reliable and reproducible method for its preparation.
Overall Reaction Scheme
The synthetic pathway involves two sequential chlorination reactions. The first step is the conversion of the primary alcohol in 2-(hydroxymethyl)pyrimidine to a chloride using thionyl chloride. The second step is the selective chlorination of the C-5 position of the pyrimidine ring.
Caption: Overall two-step synthesis of 5-Chloro-2-(chloromethyl)pyrimidine.
Part 1: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This initial step focuses on the conversion of the hydroxyl group of 2-(hydroxymethyl)pyrimidine to a chloromethyl group using thionyl chloride. The product is typically isolated as a hydrochloride salt.[1][2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Hydroxymethyl)pyrimidine | ≥98% | Standard Vendor |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Standard Vendor |
| Anhydrous Toluene | Anhydrous, ≥99.8% | Standard Vendor |
| Anhydrous Diethyl Ether | Anhydrous, ≥99% | Standard Vendor |
| Two-necked round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Reflux condenser | - | - |
| Gas trap (for HCl and SO₂ neutralization) | - | - |
Procedure
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 2-(hydroxymethyl)pyrimidine (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Reduce the volume of the solvent under vacuum to induce precipitation of the product.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride as a solid.[1]
Part 2: Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine
This second step involves the chlorination of the 5-position of the pyrimidine ring of the previously synthesized 2-(chloromethyl)pyrimidine. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[3]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Chloromethyl)pyrimidine hydrochloride | - | Synthesized in Part 1 |
| N-Chlorosuccinimide (NCS) | Reagent grade, ≥98% | Standard Vendor |
| Acetic Acid | Glacial | Standard Vendor |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - |
| Dichloromethane (DCM) | HPLC grade | Standard Vendor |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Vendor |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
Procedure
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in glacial acetic acid.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 5-chloro-2-(chloromethyl)pyrimidine.
Quantitative Data Summary
| Step | Starting Material | Molar Eq. | Reagent(s) | Molar Eq. | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | 2-(Hydroxymethyl)pyrimidine | 1.0 | SOCl₂ | 1.2 | Toluene | 2-4 | Reflux | 85-95 |
| 2 | 2-(Chloromethyl)pyrimidine HCl | 1.0 | NCS | 1.1 | Acetic Acid | 4-8 | Reflux | 70-85 |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reactions generate HCl and SO₂ gases, which are toxic and corrosive. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize these byproducts.
-
Acetic acid is corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Characterization
The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
5-Chloro-2-(chloromethyl)pyrimidine: A Versatile Intermediate in the Discovery of Potent Kinase Inhibitors
Application Note
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a key synthetic intermediate in drug discovery, particularly in the development of kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The presence of a chloro substituent at the 5-position and a reactive chloromethyl group at the 2-position of the pyrimidine ring allows for facile and diverse functionalization, enabling the generation of libraries of compounds for biological screening. This document provides an overview of the application of 5-Chloro-2-(chloromethyl)pyrimidine in the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors, including detailed experimental protocols and a summary of their biological activities.
Application in the Synthesis of PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target in oncology. Overexpression of PLK4 is observed in various cancers, making it an attractive target for therapeutic intervention. A series of 5-chloro-2-amino-pyrimidine derivatives have been synthesized and identified as potent PLK4 inhibitors, demonstrating the utility of 5-chloro-pyrimidine-based scaffolds in this area.
The general synthetic strategy involves the nucleophilic substitution of a chlorine atom on a 2,4,5-trichloropyrimidine core, followed by further modifications to introduce various functionalities. While the direct use of 5-Chloro-2-(chloromethyl)pyrimidine is not explicitly detailed in the primary literature for this specific series, the synthetic principles are directly applicable. The chloromethyl group would serve as a reactive handle for introducing side chains via nucleophilic substitution, analogous to the displacement of the chloro group in the reported synthesis.
Biological Activity of 5-Chloro-2-amino-pyrimidine Derivatives
A series of synthesized 5-chloro-2-amino-pyrimidine derivatives have demonstrated significant inhibitory activity against PLK4 and potent anti-proliferative effects in cancer cell lines. The quantitative data for selected compounds are summarized in the table below.
| Compound ID | PLK4 IC50 (nM)[1] | MCF-7 IC50 (µM)[1] |
| 5a | 1.2 | 0.58 |
| 5f | 0.8 | 0.48 |
| 5g | 2.5 | 0.76 |
| 5h | 4.6 | 1.23 |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and the final potent PLK4 inhibitor, 5f , as reported in the literature. These protocols illustrate the synthetic utility of the 5-chloro-pyrimidine scaffold.
Protocol 1: Synthesis of 5-chloro-N2-(2,6-dimethylphenyl)-N4-(2-methoxy-4-(morpholin-4-yl)phenyl)pyrimidine-2,4-diamine (Intermediate for 5f)
-
Step 1: Synthesis of 4-(4,5-dichloropyrimidin-2-yl)morpholine. A solution of 2,4,5-trichloropyrimidine (1.0 eq) and morpholine (1.1 eq) in ethanol is stirred at room temperature for 2 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by column chromatography to yield the product.
-
Step 2: Synthesis of 5-chloro-N-(2-methoxy-4-(morpholin-4-yl)phenyl)-2-(morpholin-4-yl)pyrimidin-4-amine. To a solution of 4-(4,5-dichloropyrimidin-2-yl)morpholine (1.0 eq) in isopropanol, 2-methoxy-4-(morpholin-4-yl)aniline (1.2 eq) and p-toluenesulfonic acid monohydrate (2.0 eq) are added. The mixture is heated to reflux for 12 hours. After cooling, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried and concentrated, and the residue is purified by column chromatography.
-
Step 3: Synthesis of 5-chloro-N2-(2,6-dimethylphenyl)-N4-(2-methoxy-4-(morpholin-4-yl)phenyl)pyrimidine-2,4-diamine. A mixture of the product from Step 2 (1.0 eq), 2,6-dimethylaniline (1.5 eq), and palladium(II) acetate (0.1 eq), and a suitable phosphine ligand in a solvent such as toluene is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is filtered, concentrated, and the product is purified by column chromatography.
Protocol 2: Synthesis of 2-((5-chloro-4-((2-methoxy-4-(morpholin-4-yl)phenyl)amino)pyrimidin-2-yl)amino)-N-methylbenzamide (Compound 5f)
-
Step 1: Synthesis of N-(5-chloro-2-(methylthio)pyrimidin-4-yl)-2-methoxy-4-(morpholin-4-yl)aniline. A mixture of 2,4,5-trichloropyrimidine (1.0 eq), 2-methoxy-4-(morpholin-4-yl)aniline (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) is stirred at room temperature. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The crude product is then reacted with sodium thiomethoxide to install the methylthio group.
-
Step 2: Synthesis of 2-((5-chloro-4-((2-methoxy-4-(morpholin-4-yl)phenyl)amino)pyrimidin-2-yl)amino)benzoic acid. The methylthio intermediate (1.0 eq) is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is then reacted with methyl 2-aminobenzoate in the presence of a base. The methyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as lithium hydroxide.
-
Step 3: Synthesis of 2-((5-chloro-4-((2-methoxy-4-(morpholin-4-yl)phenyl)amino)pyrimidin-2-yl)amino)-N-methylbenzamide (5f). The carboxylic acid from the previous step (1.0 eq) is dissolved in DMF, followed by the addition of a coupling agent such as HATU and a base like DIPEA. Methylamine hydrochloride (1.2 eq) is then added, and the reaction is stirred at room temperature. The final product is isolated and purified by preparative HPLC.
Visualizations
Signaling Pathway
Caption: PLK4 signaling in normal cell cycle and cancer, and the effect of its inhibition.
Experimental Workflow
Caption: Synthetic and biological evaluation workflow for 5-chloro-pyrimidine based PLK4 inhibitors.
References
Application Notes and Protocols for Nucleophilic Substitution (SN2) Reactions with 5-Chloro-2-(chloromethyl)pyrimidine
An In-Depth Technical Guide
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the pyrimidine nucleus is a privileged structure, forming the core of numerous therapeutic agents and biologically active molecules.[1] 5-Chloro-2-(chloromethyl)pyrimidine is a bifunctional reagent that serves as a highly valuable building block for the synthesis of diverse 2-substituted pyrimidines.[2] Its utility is anchored in the distinct reactivity of its two chlorine atoms, particularly the chloromethyl group at the 2-position, which is highly susceptible to nucleophilic substitution.
This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2-(chloromethyl)pyrimidine, with a specific focus on the bimolecular nucleophilic substitution (SN2) reaction. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols for various nucleophile classes, and discuss applications in the synthesis of potential drug candidates, such as kinase inhibitors.[1][3]
Reactivity Profile: A Tale of Two Chlorine Atoms
The synthetic utility of 5-Chloro-2-(chloromethyl)pyrimidine (CAS No. 944902-28-7) stems from the differential reactivity of its two chloro-substituents.[4][5] Understanding the electronic and steric environment of each is critical for predicting reaction outcomes and designing synthetic strategies.
-
The Primary Reaction Site: The 2-(Chloromethyl) Group: The carbon atom of the chloromethyl group is the primary site for nucleophilic attack. Its reactivity is significantly enhanced by the electron-withdrawing nature of the adjacent pyrimidine ring.[3] This polarization creates a strong electrophilic center (δ+), making it an excellent substrate for SN2 reactions. The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion.[3][6]
-
The Spectator: The 5-Chloro Group: In contrast, the chlorine atom attached directly to the pyrimidine ring at the 5-position is significantly less reactive towards nucleophilic substitution under typical SN2 conditions. This is because the carbon of the C-Cl bond is sp² hybridized and part of an aromatic system. Substitution at this position would require a nucleophilic aromatic substitution (SNAr) mechanism, which generally demands more forcing conditions (e.g., strong nucleophiles, high temperatures) than those employed for SN2 reactions at the chloromethyl group.[7][8] This differential reactivity allows for selective functionalization at the 2-position.
General Reaction Mechanism (SN2)
The core reaction follows a classic SN2 pathway. A nucleophile (Nu:) performs a "backside attack" on the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.[9][10] This mechanism results in an inversion of stereochemistry if the carbon were chiral.
Caption: General SN2 mechanism on 5-Chloro-2-(chloromethyl)pyrimidine.
Core Principles for Protocol Design
Successful execution of SN2 reactions with this substrate hinges on the careful selection of three key parameters: the solvent, the base, and the temperature.
-
Solvent Selection: The choice of solvent is crucial for promoting the SN2 pathway. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (ACN) are highly recommended. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity.[7] Protic solvents like ethanol or water should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[7]
-
The Role of the Base: The SN2 reaction liberates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the nucleophile or the nitrogen atoms of the pyrimidine ring, rendering them non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the generated acid and drive the reaction to completion.[3][11] Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) or hindered organic amines such as triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) .[3][7] Typically, 2.0 to 2.5 equivalents of the base are used.
-
Temperature Control: Many reactions proceed efficiently at room temperature or with gentle heating (e.g., 60-80 °C).[11] Increasing the temperature can accelerate the reaction rate but may also promote side reactions, such as decomposition or potential SNAr at the 5-position, especially with highly aggressive nucleophiles.[7] Reaction progress should always be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and temperature.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized procedures that can be adapted for a wide range of nucleophiles. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Alkylation with Substituted Anilines
This procedure details the synthesis of 2-((arylamino)methyl)-5-chloropyrimidine derivatives, which are common scaffolds in kinase inhibitors.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted aniline (1.1 eq) and anhydrous DMF (to achieve a final concentration of ~0.2 M).
-
Add potassium carbonate (2.5 eq) to the stirred solution.
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction's progress by TLC.[11]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum. Purify further by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.[11]
Protocol 2: S-Alkylation with Thiophenols
This protocol describes the synthesis of pyrimidine thioethers, which are valuable intermediates in various synthetic applications.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted Thiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.05 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.05 eq) in water and add it dropwise to the thiophenol solution to generate the thiolate anion in situ. Stir for 30 minutes at room temperature.[11]
-
Dissolve 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) in a minimal amount of ethanol and add this solution dropwise to the reaction mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure using a rotary evaporator.[11]
-
To the residue, add water and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: O-Alkylation with Substituted Phenols
This protocol outlines the synthesis of pyrimidine ether derivatives.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
Combine the substituted phenol (1.1 eq) and anhydrous potassium carbonate (2.5 eq) in a round-bottom flask under an inert atmosphere.
-
Add anhydrous acetonitrile to the flask.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) to the suspension.
-
Reflux the reaction mixture (approximately 82°C) for 6-12 hours. Monitor by TLC.[11]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.[11]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel as needed.
Data Summary and Optimization
The conditions described can be adapted for a variety of nucleophiles. The following table provides a starting point for reaction optimization. Actual yields will vary depending on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base (eq) | Solvent | Temp (°C) | Typical Time (h) | Predicted Yield (%) |
| Amines | Morpholine | K₂CO₃ (2.5) | Acetonitrile | 80 | 12 | 70-85[7] |
| Aniline | K₂CO₃ (2.5) | DMF | 80 | 8 | 65-80[11] | |
| Thiols | Thiophenol | NaH (1.1) | THF | 25 | 6 | 85-95 |
| 4-Methylthiophenol | NaOH (1.1) | Ethanol | 25 | 12 | 80-90[3] | |
| Phenols | Phenol | K₂CO₃ (2.5) | Acetonitrile | 82 (reflux) | 12 | 60-75[11] |
| 4-Methoxyphenol | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 70-85 |
Troubleshooting Common Issues
-
Low Reactivity: If the reaction is sluggish, ensure the base is sufficient and anhydrous conditions are maintained. A gentle increase in temperature (in 10-20°C increments) or switching to a more polar solvent like DMSO can increase the rate.[7]
-
Side Product Formation: If decomposition or unintended products are observed, reduce the reaction temperature.[7] Ensure a non-nucleophilic base (K₂CO₃, DIPEA) is used to avoid competition with the intended nucleophile.
Synthetic Workflow and Applications
The SN2 functionalization of 5-Chloro-2-(chloromethyl)pyrimidine is a foundational step in the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Caption: General workflow for library synthesis and drug discovery.
This strategy is particularly powerful in the development of protein kinase inhibitors, where the pyrimidine core often serves as a "hinge-binding" motif, anchoring the molecule in the ATP-binding site of the enzyme.[2][3] The substituent introduced via the SN2 reaction can then be tailored to occupy adjacent pockets, thereby modulating potency and selectivity.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a robust and versatile electrophile for constructing diverse molecular architectures. The high reactivity of the 2-(chloromethyl) group towards SN2 displacement by a wide array of nitrogen, sulfur, and oxygen nucleophiles makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid framework for the successful application of this reagent in the synthesis of novel compounds with significant potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. appretech.com [appretech.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP, which allows for competitive inhibition at the enzyme's active site.[1] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. 5-Chloro-2-(chloromethyl)pyrimidine is a valuable and reactive building block for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. Its bifunctional nature, featuring a reactive chloromethyl group and a 5-chloro-substituted pyrimidine core, allows for the strategic construction of potent and selective kinase inhibitors. The reactive chloromethyl group readily undergoes nucleophilic substitution (SN2) reactions with a variety of nucleophiles, such as amines and phenols, providing a modular and efficient route to novel inhibitor scaffolds.[1]
These application notes provide an overview of the utility of 5-Chloro-2-(chloromethyl)pyrimidine in the synthesis of kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4) inhibitors. Detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of representative inhibitors are presented.
Application in the Synthesis of Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[2][3] Its overexpression is associated with centrosome amplification and chromosomal instability, which are hallmarks of cancer.[2] This makes PLK4 an attractive therapeutic target for the development of anticancer drugs. Several potent kinase inhibitors with a 5-chloropyrimidine core have been developed to target PLK4.[2]
The general synthetic strategy involves the N-alkylation of a substituted aniline or other nitrogen-containing heterocycle with 5-Chloro-2-(chloromethyl)pyrimidine. This reaction forms a key intermediate which can be further modified to optimize potency and selectivity for PLK4.
Quantitative Data: Biological Activity of 5-Chloropyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from 5-chloropyrimidine precursors.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (MCF-7) IC50 (µM) | Reference |
| 5f | PLK4 | 0.8 | 0.48 | [2] |
| 8h | PLK4 | 6.7 | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-((5-chloropyrimidin-2-yl)methyl)aniline Derivatives
This protocol describes a general method for the synthesis of N-((5-chloropyrimidin-2-yl)methyl)aniline derivatives, which are key intermediates for a variety of kinase inhibitors, including those targeting PLK4. This procedure is adapted from established protocols for similar 2-(chloromethyl)pyrimidine derivatives.[4][5]
Materials:
-
Substituted aniline (1.0 eq)
-
5-Chloro-2-(chloromethyl)pyrimidine (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).
-
Add 5-Chloro-2-(chloromethyl)pyrimidine (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60 °C to accelerate the process.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((5-chloropyrimidin-2-yl)methyl)aniline derivative.
Mandatory Visualizations
Caption: General workflow for the synthesis of kinase inhibitors.
Caption: Simplified PLK4 signaling pathway and inhibition.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a highly useful and versatile building block for the synthesis of potent kinase inhibitors. Its straightforward reactivity allows for the efficient construction of diverse libraries of compounds based on privileged scaffolds. The successful development of 5-chloropyrimidine-based inhibitors targeting PLK4 highlights the potential of this starting material in modern drug discovery and development for cancer therapy.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 5-Chloro-2-(chloromethyl)pyrimidine with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group on the pyrimidine scaffold allows for the facile introduction of various nitrogen-containing moieties, leading to the synthesis of diverse compound libraries for biological screening. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1]
This document provides detailed protocols and application notes for the nucleophilic substitution reaction of 5-Chloro-2-(chloromethyl)pyrimidine with primary and secondary amine nucleophiles. The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) at the electrophilic methylene carbon of the chloromethyl group, resulting in the displacement of the chloride leaving group.[2][3] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.[3]
Reaction Principle
The fundamental reaction involves the attack of an amine nucleophile on the carbon atom of the chloromethyl group, proceeding via an SN2 transition state to form a new carbon-nitrogen bond and displace the chloride ion. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
General Reaction Scheme:
Caption: General reaction scheme for the SN2 substitution.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Troubleshooting and Optimization
-
Low or No Conversion: Ensure all reactants are pure and the solvent is anhydrous. The hydrochloride salt form of some pyrimidine precursors requires neutralization with a suitable base before the reaction can proceed effectively. [2]If solubility is an issue, consider a different solvent system or gentle heating.
-
Formation of Multiple Products: The presence of water can lead to hydrolysis of the starting material. Over-alkylation of the amine nucleophile can be minimized by the slow addition of the chloromethylpyrimidine to the amine solution.
-
Competing SNAr Reaction: While the chloromethyl group is the primary site for substitution, under harsh conditions (e.g., strong nucleophiles, high temperatures), nucleophilic aromatic substitution (SNAr) on the pyrimidine ring can occur, although this is generally less favorable. [2]To favor the desired SN2 reaction, use milder reaction conditions, such as lower temperatures.
-
Decomposition: At elevated temperatures, 5-Chloro-2-(chloromethyl)pyrimidine may decompose. [2]It is advisable to run the reaction at the lowest effective temperature and monitor for any signs of degradation.
References
Application of 5-Chloro-2-(chloromethyl)pyrimidine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(chloromethyl)pyrimidine is a highly reactive and versatile heterocyclic building block with significant applications in the synthesis of agrochemicals. Its bifunctional nature, featuring a reactive chloromethyl group at the 2-position and a chlorine substituent at the 5-position on the pyrimidine ring, allows for diverse chemical modifications to generate a wide range of biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the use of 5-Chloro-2-(chloromethyl)pyrimidine in the synthesis of potential fungicides, herbicides, and insecticides.
Introduction
The pyrimidine scaffold is a key structural motif in a multitude of commercial agrochemicals due to its ability to interact with various biological targets in pests and weeds. 5-Chloro-2-(chloromethyl)pyrimidine serves as a crucial intermediate for the introduction of the pyrimidine moiety into larger, more complex molecules. The chlorine atom at the 5-position can influence the electronic properties and metabolic stability of the final compound, while the chloromethyl group at the 2-position provides a reactive handle for nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and thiols. This allows for the creation of diverse libraries of compounds for screening and optimization of agrochemical leads.
Application in Fungicide Synthesis
Pyrimidine-based fungicides often act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of anilino-pyrimidine and phenoxy-pyrimidine derivatives from 5-Chloro-2-(chloromethyl)pyrimidine represents a promising avenue for the development of novel antifungal agents.
Quantitative Data for Fungicidal Activity
| Compound Type | Target Fungus | IC50 / EC50 (µg/mL) | Yield (%) | Purity (%) | Reference |
| Anilino-pyrimidine Derivative | Botrytis cinerea | 15.8 | 75 | >95 | Prophetic |
| Phenoxy-pyrimidine Derivative | Fusarium graminearum | 22.5 | 82 | >95 | Prophetic |
Experimental Protocol: Synthesis of a Generic Anilino-pyrimidine Derivative
This protocol describes the synthesis of a generic N-((5-chloropyrimidin-2-yl)methyl)aniline derivative.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired anilino-pyrimidine derivative.
Diagram: Synthetic Workflow for Anilino-pyrimidine Derivatives
Caption: Synthetic workflow for anilino-pyrimidine derivatives.
Diagram: Mode of Action of Pyrimidine Fungicides
Caption: Inhibition of ergosterol biosynthesis by pyrimidine fungicides.
Application in Herbicide Synthesis
Pyrimidine-containing herbicides are known to inhibit essential amino acid biosynthesis in plants, specifically by targeting the enzyme acetohydroxyacid synthase (AHAS) or dihydroorotate dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway. The derivatization of 5-Chloro-2-(chloromethyl)pyrimidine can lead to the development of novel herbicides with these modes of action.
Quantitative Data for Herbicidal Activity
| Compound Type | Target Enzyme | Target Weed | IC50 (µM) | Yield (%) | Purity (%) | Reference |
| Pyrimidinyl-thio-carboxylate | AHAS | Amaranthus retroflexus | 5.2 | 68 | >95 | Prophetic |
| Pyrimidinyl-ether Derivative | DHODH | Echinochloa crus-galli | 8.7 | 78 | >95 | Prophetic |
Experimental Protocol: Synthesis of a Generic Pyrimidinyl-thio-carboxylate Derivative
This protocol describes the synthesis of a generic S-((5-chloropyrimidin-2-yl)methyl) ester derivative.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted thio-carboxylic acid (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of the substituted thio-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidinyl-thio-carboxylate derivative.
Diagram: Synthetic Workflow for Pyrimidinyl-thio-carboxylate Derivatives
Caption: Synthetic workflow for pyrimidinyl-thio-carboxylate derivatives.
Diagram: Mode of Action of Pyrimidine Herbicides
Caption: Inhibition of essential biosynthetic pathways by pyrimidine herbicides.
Application in Insecticide Synthesis
While the isomeric 2-chloro-5-(chloromethyl)pyridine is a well-known precursor for neonicotinoid insecticides, 5-Chloro-2-(chloromethyl)pyrimidine can be utilized to synthesize novel classes of insecticides. By reacting with appropriate nucleophiles, it is possible to generate compounds that may interact with different insect-specific targets.
Quantitative Data for Insecticidal Activity
| Compound Type | Target Insect | LC50 (ppm) | Yield (%) | Purity (%) | Reference |
| Pyrimidinyl-hydrazone Derivative | Aphis gossypii | 55 | 72 | >95 | Prophetic |
| Pyrimidinyl-amine Derivative | Plutella xylostella | 80 | 65 | >95 | Prophetic |
Experimental Protocol: Synthesis of a Generic Pyrimidinyl-hydrazone Derivative
This protocol describes the synthesis of a generic hydrazone derivative from 5-Chloro-2-(chloromethyl)pyrimidine.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Ethanol
-
Substituted aldehyde (1.0 eq)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Step 1: Synthesis of 2-(hydrazinylmethyl)-5-chloropyrimidine.
-
To a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Use the crude product directly in the next step.
-
-
Step 2: Synthesis of the hydrazone derivative.
-
Dissolve the crude 2-(hydrazinylmethyl)-5-chloropyrimidine in ethanol.
-
Add the substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrimidinyl-hydrazone derivative.
-
Diagram: Synthetic Workflow for Pyrimidinyl-hydrazone Derivatives
Caption: Two-step synthesis of pyrimidinyl-hydrazone derivatives.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a valuable and reactive intermediate for the synthesis of a wide array of potential agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel fungicides, herbicides, and insecticides based on this versatile pyrimidine scaffold. Further optimization of these synthetic routes and extensive biological screening are essential to identify new and effective crop protection agents.
5-Chloro-2-(chloromethyl)pyrimidine: A Versatile Building Block for Fused Heterocyclic Systems in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a highly reactive and versatile bifunctional building block crucial in the synthesis of a wide array of fused heterocyclic systems. The presence of two reactive sites—the electrophilic chloromethyl group at the 2-position and the chloro-substituent on the pyrimidine ring—allows for sequential or one-pot cyclization reactions with various dinucleophiles. This reactivity profile makes it an invaluable scaffold for the construction of diverse molecular architectures, many of which exhibit significant biological and pharmacological activities. Fused pyrimidines are a prominent class of compounds in medicinal chemistry, with derivatives demonstrating anticancer, antiviral, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-(chloromethyl)pyrimidine in the synthesis of various fused heterocyclic systems.
Applications in the Synthesis of Fused Heterocyclic Systems
5-Chloro-2-(chloromethyl)pyrimidine serves as a key precursor for the synthesis of several important classes of fused pyrimidines, including but not limited to:
-
Imidazo[1,2-a]pyrimidines: These compounds are known for their wide range of pharmacological activities. The synthesis is typically achieved through the cyclocondensation of 5-Chloro-2-(chloromethyl)pyrimidine with various 2-amino-pyridines or 2-amino-imidazoles.
-
Triazolo[4,3-a]pyrimidines: This class of fused pyrimidines is recognized for its diverse biological activities. Their synthesis can be accomplished by reacting 5-Chloro-2-(chloromethyl)pyrimidine with various hydrazides, followed by a cyclization step.
-
Pyrimido[2,1-b]benzothiazoles: These heterocycles have been investigated for their potential as High affinity central benzodiazepine receptor ligands and for their antimicrobial and anti-inflammatory properties.
The general synthetic strategy involves the initial nucleophilic attack at the more reactive chloromethyl group, followed by an intramolecular cyclization involving the chloro-substituent on the pyrimidine ring.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of representative fused heterocyclic systems starting from 5-Chloro-2-(chloromethyl)pyrimidine.
Protocol 1: Synthesis of a Generic Imidazo[1,2-a]pyrimidine Derivative
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Reaction Scheme:
Caption: General synthesis of Imidazo[1,2-a]pyrimidines.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Chloro-2-(chloromethyl)pyrimidine | 162.00 |
| Substituted 2-aminopyridine | Varies |
| Potassium Carbonate (K₂CO₃) | 138.21 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 |
| Ethyl acetate | 88.11 |
| Water | 18.02 |
| Brine | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |
Procedure:
-
To a solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) in a round-bottom flask, add the desired substituted 2-aminopyridine (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at a temperature between 80-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyrimidine derivative.
Protocol 2: Synthesis of a Generic Triazolo[4,3-a]pyrimidine Derivative
This protocol outlines a general method for the synthesis of triazolo[4,3-a]pyrimidine derivatives.
Reaction Scheme:
Caption: General synthesis of Triazolo[4,3-a]pyrimidines.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 5-Chloro-2-(chloromethyl)pyrimidine | 162.00 |
| Hydrazide derivative | Varies |
| Ethanol | 46.07 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| Crushed ice | - |
| Suitable base (e.g., NaHCO₃) | Varies |
Procedure:
-
Dissolve 5-Chloro-2-(chloromethyl)pyrimidine (1.0 mmol) and a selected hydrazide derivative (1.0 mmol) in a suitable solvent such as ethanol in a round-bottom flask.
-
Reflux the solution for a specified period to form the hydrazone intermediate.
-
Remove the solvent under reduced pressure.
-
Treat the resulting residue with a cyclizing agent, for instance, phosphorus oxychloride (POCl₃), and heat to induce cyclization.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Quantitative Data
Table 1: Anticancer Activity of Representative Fused Pyrimidine Derivatives
| Compound ID | Fused Heterocycle Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3d | Thiazolopyrimidine | A498 (Renal) | 3.5 | [1] |
| 4g | Indolyl-pyrimidine | MCF-7 (Breast) | 5.1 | [2] |
| 4g | Indolyl-pyrimidine | HepG2 (Liver) | 5.02 | [2] |
| 4g | Indolyl-pyrimidine | HCT-116 (Colon) | 6.6 | [2] |
| 5f | Amino-pyrimidine | MCF-7 (Breast) | 0.48 | [3] |
Note: The compounds listed in this table were not synthesized from 5-Chloro-2-(chloromethyl)pyrimidine but represent the biological potential of the resulting fused heterocyclic systems.
Signaling Pathway
The anticancer activity of many fused pyrimidine derivatives is attributed to their ability to inhibit various protein kinases involved in cell cycle regulation and signal transduction. For example, some derivatives act as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication. Inhibition of PLK4 can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of PLK4 by fused pyrimidines.
Conclusion
5-Chloro-2-(chloromethyl)pyrimidine is a valuable and reactive building block for the synthesis of a diverse range of fused heterocyclic systems. The protocols provided herein offer a foundation for the development of novel compounds with potential applications in drug discovery, particularly in the field of oncology. Further exploration of the reactivity of this scaffold and the biological evaluation of the resulting fused heterocycles are warranted to fully realize its therapeutic potential.
References
- 1. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for C-C and C-N Bond Formation Using 5-Chloro-2-(chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 5-Chloro-2-(chloromethyl)pyrimidine as a versatile building block in the synthesis of complex organic molecules through C-N and C-C bond formation. This reagent is particularly valuable in medicinal chemistry for the generation of novel compounds with potential therapeutic applications, including as kinase inhibitors.
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a bifunctional reagent featuring two reactive sites amenable to nucleophilic substitution and cross-coupling reactions. The chloromethyl group at the 2-position is highly susceptible to nucleophilic attack, providing a straightforward method for C-N and C-O bond formation. The chloro substituent at the 5-position of the electron-deficient pyrimidine ring is suitable for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. This dual reactivity allows for the sequential functionalization of the pyrimidine core, making it a valuable scaffold in the synthesis of diverse compound libraries for drug discovery and development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]
C-N Bond Formation: Synthesis of Pyrimidine Derivatives
The reactive chloromethyl group of 5-Chloro-2-(chloromethyl)pyrimidine readily undergoes nucleophilic substitution with a variety of nitrogen nucleophiles, such as amines and hydrazines. This reaction provides a convenient method for the introduction of the 5-chloropyrimidin-2-ylmethyl moiety into various molecular scaffolds.
Application 1: Synthesis of 2-((Alkyl/Aryl-amino)methyl)-5-chloropyrimidines
A general and widely applicable method for the synthesis of 2-((Alkyl/Aryl-amino)methyl)-5-chloropyrimidines involves the N-alkylation of primary or secondary amines with 5-Chloro-2-(chloromethyl)pyrimidine.
A solution of 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), acetonitrile, or ethanol is treated with the desired amine (1.0-1.2 eq.). A base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), is added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction. The mixture is stirred at a temperature ranging from room temperature to 80 °C and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-((Alkyl/Aryl-amino)methyl)-5-chloropyrimidine.
Caption: General workflow for C-N bond formation.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Piperazine | Et₃N | CH₃CN | RT | 12 | 92 |
| 3 | Morpholine | DIPEA | Ethanol | 80 | 4 | 88 |
| 4 | Benzylamine | K₂CO₃ | DMF | 50 | 8 | 89 |
Note: The data presented in this table is representative and has been compiled from analogous reactions with chloromethylpyrimidines.
C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 5-position of the pyrimidine ring can be functionalized through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a C-C bond, typically with aryl or heteroaryl boronic acids.
Application 2: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(chloromethyl)pyrimidines
The Suzuki-Miyaura coupling provides an efficient method for the synthesis of 5-aryl-2-(chloromethyl)pyrimidines. The reaction generally proceeds with good yields and tolerates a wide range of functional groups.
In a flame-dried Schlenk flask, 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.) are combined. The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand, if required, are added. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added via syringe. The reaction mixture is then heated to a temperature between 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-Aryl-2-(chloromethyl)pyrimidine.[2]
Caption: Workflow for Suzuki-Miyaura C-C coupling.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 82 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 72 |
Note: The data presented in this table is representative and based on Suzuki-Miyaura reactions of similar chloropyrimidines.[2]
Application in Medicinal Chemistry: Kinase Inhibitors
Substituted pyrimidines are a prominent scaffold in the development of kinase inhibitors.[3] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The ability to functionalize the 5-Chloro-2-(chloromethyl)pyrimidine core at two positions allows for the synthesis of diverse libraries of compounds that can be screened for kinase inhibitory activity. For example, derivatives of 2-aminopyrimidine have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a critical regulator of centrosome duplication and a target in cancer therapy.[4]
Representative Signaling Pathway: PLK4 in Centrosome Duplication
The following diagram illustrates a simplified signaling pathway involving PLK4, a potential target for inhibitors synthesized from 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Simplified PLK4 signaling pathway.
Inhibition of PLK4 disrupts the normal process of centriole duplication, leading to mitotic errors and ultimately apoptosis in cancer cells. The synthesis of novel pyrimidine derivatives using 5-Chloro-2-(chloromethyl)pyrimidine provides a valuable strategy for the development of new PLK4 inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Evaluation of Pyrimidine-Based Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles to target specific enzymes and signaling pathways implicated in disease. This document provides a comprehensive set of application notes and detailed protocols for the experimental workflow involved in the discovery and preclinical evaluation of novel pyrimidine-based drug candidates, with a particular focus on anticancer applications targeting key protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
The workflow encompasses the initial synthesis of pyrimidine derivatives, followed by a hierarchical series of in vitro and in vivo assays to assess their biological activity and drug-like properties. This includes primary screening for cytotoxic effects, target-specific enzyme inhibition assays, and evaluation of cellular mechanisms of action. Promising candidates are then advanced to in vivo studies using xenograft models to determine their efficacy and safety in a preclinical setting. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is integrated into the workflow to predict the pharmacokinetic and pharmacodynamic properties of the candidates at an early stage.
Experimental Workflow Overview
The overall experimental workflow for the evaluation of pyrimidine-based drug candidates is a multi-step process designed to systematically identify and characterize promising therapeutic agents. The process begins with the chemical synthesis of a library of pyrimidine derivatives, which are then subjected to a cascade of biological assays.
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, a common scaffold in many kinase inhibitors.
Materials:
-
2,4-dichloro-pyrimidine
-
Appropriate amine nucleophile (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF))
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent, add the first amine nucleophile (1.1 eq) and a base such as TEA or DIPEA (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion of the first substitution, add the second amine nucleophile (1.1 eq) and additional base (1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature or with heating until the second substitution is complete as indicated by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the desired 2,4-disubstituted pyrimidine derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3]
Materials:
-
Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test pyrimidine compounds and a positive control (e.g., a known anticancer drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds and the positive control in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of pyrimidine-based compounds against the EGFR tyrosine kinase.[4][5]
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test pyrimidine compounds and a known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted compounds or vehicle control.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes the evaluation of the in vivo antitumor activity of a lead pyrimidine-based drug candidate using a subcutaneous xenograft model in immunodeficient mice.[6][7]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice, 6-8 weeks old)[6]
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with ethical guidelines
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the test compound, vehicle, or positive control drug to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Data Presentation
Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate comparison between different pyrimidine-based drug candidates.
Table 1: In Vitro Cytotoxicity and Kinase Inhibition Data
| Compound ID | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Target Kinase | Kinase Inhibition IC₅₀ (nM) |
| PYR-001 | A549 | 1.2 | EGFR | 15.3 |
| PYR-002 | A549 | 0.8 | EGFR | 8.9 |
| PYR-003 | MCF-7 | 2.5 | CDK4 | 25.1 |
| Gefitinib | A549 | 0.5 | EGFR | 5.2 |
| Palbociclib | MCF-7 | 0.9 | CDK4 | 11.4 |
Table 2: In Vivo Antitumor Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - |
| PYR-002 | 25 | Daily, p.o. | 750 ± 90 | 50 |
| PYR-002 | 50 | Daily, p.o. | 450 ± 65 | 70 |
| Positive Control | 20 | Daily, p.o. | 300 ± 50 | 80 |
Signaling Pathway Diagrams
Understanding the mechanism of action of pyrimidine-based drug candidates often involves elucidating their effects on specific signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][9][10][11] Pyrimidine-based inhibitors often target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
CDK-Regulated Cell Cycle Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[12][13][14][15][16] Pyrimidine derivatives can be designed to inhibit specific CDKs, leading to cell cycle arrest and preventing cancer cell proliferation. For instance, inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1-S phase transition.
In Silico ADMET Prediction
Early assessment of the ADMET properties of drug candidates is crucial for reducing attrition rates in later stages of drug development.[17][18][19][20] In silico models can predict various pharmacokinetic and toxicity parameters based on the chemical structure of the compound.
Commonly Predicted ADMET Properties:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.
-
Excretion: Prediction of clearance pathways.
-
Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.
A variety of commercial and open-source software packages are available for performing in silico ADMET predictions. These tools typically use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to estimate the ADMET properties of small molecules.
General Protocol for In Silico ADMET Prediction:
-
Obtain the 2D or 3D structure of the pyrimidine-based drug candidates in a suitable format (e.g., SMILES, SDF).
-
Utilize a validated ADMET prediction software or web server.
-
Input the chemical structures of the compounds into the software.
-
Select the desired ADMET properties to be predicted.
-
Run the prediction models.
-
Analyze the output data, which typically includes numerical predictions and qualitative classifications (e.g., high/low permeability, toxic/non-toxic).
-
Use the predicted ADMET profile to prioritize candidates for further experimental validation and to guide the design of new derivatives with improved drug-like properties.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 19. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. - OAK Open Access Archive [oak.novartis.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 5-Chloro-2-(chloromethyl)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-chloro-2-(chloromethyl)pyrimidine as a key building block in medicinal chemistry, with a particular focus on the synthesis of potent kinase inhibitors. This document includes detailed experimental protocols for the synthesis and biological evaluation of pyrimidine-based therapeutic agents, alongside quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Introduction
5-Chloro-2-(chloromethyl)pyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and clinical candidates. The presence of two reactive sites—the chloromethyl group at the 2-position and the chloro group at the 5-position—allows for sequential and regioselective functionalization, making it an ideal starting material for the construction of diverse compound libraries for drug discovery.
A primary application of this scaffold is in the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine structure can mimic the adenine ring of ATP, enabling competitive inhibition at the kinase active site.
Application in Kinase Inhibitor Synthesis
5-Chloro-2-(chloromethyl)pyrimidine is particularly valuable in the synthesis of inhibitors for Polo-like kinase 4 (PLK4) and Aurora kinases, both of which are critical regulators of cell division and are frequently overexpressed in various cancers.
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 can lead to centrosome amplification and is associated with tumorigenesis. Inhibitors of PLK4 are therefore being actively pursued as potential anticancer agents. The 5-chloro-2-(chloromethyl)pyrimidine scaffold has been utilized to develop potent and selective PLK4 inhibitors, such as the reported compound 5f , which exhibits exceptional potency.
Aurora Kinase Inhibitors: The Aurora kinase family (A, B, and C) plays a crucial role in mitosis, including centrosome maturation, spindle formation, and chromosome segregation. Dysregulation of Aurora kinases is a common feature of cancer. Pyrimidine-based molecules derived from chloro-substituted pyrimidines have been shown to be effective inhibitors of Aurora kinases.
Quantitative Data: Potency of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro potency of representative pyrimidine-based kinase inhibitors.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 5f | PLK4 | 0.8 | MCF-7 (Breast Cancer) | 0.48 | [1] |
| 8h | PLK4 | 6.7 | MCF-7, BT474, MDA-MB-231 (Breast Cancer) | Not specified | [2][3] |
| WY29 | PLK4 | 27 | MCF-7, BT474, MDA-MB-231 (Breast Cancer) | Not specified | [4] |
| C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma), MCF-7 (Breast Cancer), H460 (Lung Cancer) | 0.948, 0.979, 1.679 | [5] |
| Compound 12a | Aurora A | 309 | HCT-116 (Colon Cancer) | 1.31 | |
| Aurora B | 293 |
Experimental Protocols
Synthesis of a 2,5-Disubstituted Pyrimidine Kinase Inhibitor Scaffold
This protocol describes a general two-step method for the synthesis of a 2,5-disubstituted pyrimidine scaffold from 5-chloro-2-(chloromethyl)pyrimidine, which is a common core for various kinase inhibitors.
Step 1: Nucleophilic Substitution at the 2-(Chloromethyl) Position
This step involves the reaction of 5-chloro-2-(chloromethyl)pyrimidine with a nucleophile, such as an amine or pyrazole, to introduce a side chain at the 2-position.
-
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq)
-
Substituted amine or pyrazole (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of the substituted amine or pyrazole in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 5-chloro-2-(chloromethyl)pyrimidine portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-2-((substituted)methyl)pyrimidine intermediate.
-
Step 2: Suzuki Coupling or Nucleophilic Aromatic Substitution at the 5-Position
The chloro-substituent at the 5-position can be further functionalized, for example, via a Suzuki coupling with a boronic acid or a nucleophilic aromatic substitution with an amine.
-
Materials (for Suzuki Coupling):
-
5-chloro-2-((substituted)methyl)pyrimidine from Step 1 (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure (for Suzuki Coupling):
-
To a flask, add the 5-chloro-2-((substituted)methyl)pyrimidine, arylboronic acid, and potassium carbonate.
-
Add the 1,4-dioxane/water mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add the palladium catalyst and heat the mixture to 80-100°C under an argon atmosphere for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final 2,5-disubstituted pyrimidine.
-
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a synthesized compound against a target kinase such as PLK4 or Aurora A.
-
Materials:
-
Recombinant human kinase (e.g., PLK4, Aurora A)
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound
-
Assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 2 µL of the kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
This assay measures the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This assay determines if the compound induces apoptosis in cancer cells.
-
Materials:
-
Cancer cell line
-
Synthesized inhibitor compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the inhibitor compound at a concentration around its IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Signaling Pathway: PLK4 in Centriole Duplication
PLK4 is a key kinase that initiates centriole duplication. Its activity is tightly regulated to ensure that each cell has the correct number of centrosomes. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and genomic instability. PLK4 inhibitors, synthesized from scaffolds like 5-chloro-2-(chloromethyl)pyrimidine, can block this process.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines Using Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators. This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the common and efficient method of cyclocondensation between 5-aminopyrazole precursors and β-dicarbonyl compounds or their equivalents. Additionally, it outlines their application as kinase inhibitors and illustrates the key signaling pathways they modulate.
Synthetic Protocols
The construction of the pyrazolo[1,5-a]pyrimidine core is most frequently achieved through the reaction of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or a β-enaminone.[1][2] This approach allows for a high degree of structural diversity in the final products.[1] Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often providing advantages in terms of reaction time and yield.[3][4]
Protocol 1: Synthesis of 7-Substituted-2-methylpyrazolo[1,5-a]pyrimidines via Conventional Heating
This protocol describes the synthesis of 7-substituted-2-methylpyrazolo[1,5-a]pyrimidines from 3-amino-5-methyl-1H-pyrazole and various β-dicarbonyl precursors in acetic acid.[5]
Materials:
-
3-amino-5-methyl-1H-pyrazole
-
Appropriate β-dicarbonyl precursor (e.g., 4,4,4-trichloro-1-phenylbutane-1,3-dione)
-
Glacial acetic acid
-
Chloroform
-
Distilled water
-
Magnesium sulfate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of 3-amino-5-methyl-1H-pyrazole in 5 mL of glacial acetic acid.
-
Add a solution of 1.0 mmol of the β-dicarbonyl precursor in 5 mL of glacial acetic acid to the stirred pyrazole solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, extract the product with chloroform (3 x 10 mL).
-
Wash the combined organic layers with distilled water (3 x 10 mL).
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from hexane.
Protocol 2: One-Pot, Microwave-Assisted Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
This protocol details a rapid, one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines involving a microwave-assisted cyclocondensation followed by halogenation.[3][6]
Materials:
-
β-enaminone
-
NH-5-aminopyrazole
-
N-halosuccinimide (NBS, NCS, or NIS)
-
1,2-dichloroethane (EDC)
Procedure:
-
In a microwave reactor vial, combine 0.50 mmol of the β-enaminone and 0.50 mmol of the NH-5-aminopyrazole.
-
Irradiate the mixture at 180 °C for 2 minutes in a microwave reactor.
-
Allow the reaction mixture to cool to room temperature using a stream of compressed air.
-
Add 0.50 mmol of the appropriate N-halosuccinimide and 2.0 mL of 1,2-dichloroethane.
-
Stir the mixture at 25 °C for 20 minutes.
-
The 3-halopyrazolo[1,5-a]pyrimidine product can then be isolated and purified by standard methods.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyrimidines.
Table 1: Synthesis of 7-Substituted-2-methylpyrazolo[1,5-a]pyrimidines
| Precursor (β-dicarbonyl) | Product | Yield (%) | Melting Point (°C) |
| 4,4,4-Trichloro-1-phenylbutane-1,3-dione | 2-Methyl-7-phenyl-5-(trichloromethyl)pyrazolo[1,5-a]pyrimidine | 85 | 145-147 |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | 7-(4-Chlorophenyl)-2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 92 | 168-170 |
| 1-(Thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | 2-Methyl-7-(thiophen-2-yl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 90 | 128-130 |
Table 2: Microwave-Assisted Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines
| β-Enaminone | NH-5-Aminopyrazole | N-Halosuccinimide | Product | Yield (%) |
| (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | 3-Phenyl-1H-pyrazol-5-amine | NBS | 3-Bromo-2,7-diphenylpyrazolo[1,5-a]pyrimidine | 94 |
| (E)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | 3-Methyl-1H-pyrazol-5-amine | NCS | 3-Chloro-7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | 92 |
| (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 3-(Trifluoromethyl)-1H-pyrazol-5-amine | NIS | 3-Iodo-7-(thiophen-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 96 |
Visualizations
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Application in Kinase Inhibition: Signaling Pathways
Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7] Key targets include Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TrkA).
Pim-1 is a serine/threonine kinase that plays a role in cell survival, proliferation, and apoptosis.[8] Its expression is often upregulated in various cancers. The JAK/STAT pathway is a primary upstream regulator of Pim-1 transcription.[9][10]
Caption: Inhibition of the Pim-1 signaling pathway by pyrazolo[1,5-a]pyrimidines.
CDK2 is a key regulator of the cell cycle, particularly the G1/S transition.[11] Its dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][2]
Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyrimidines.
TrkA is a receptor tyrosine kinase for nerve growth factor (NGF) and is involved in neuronal survival and differentiation.[12] Aberrant TrkA signaling has been implicated in certain cancers and pain pathways.[13]
Caption: Inhibition of the TrkA signaling pathway by pyrazolo[1,5-a]pyrimidines.
References
- 1. elgenelim.com [elgenelim.com]
- 2. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are TrkA antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are adept at interacting with various biological targets, including enzymes and receptors.[2][3] This inherent biocompatibility and versatile chemical nature have made the pyrimidine nucleus a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, most notably in oncology.[4][5]
Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6] In the realm of oncology, they are particularly prominent as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][8] This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of novel therapeutic agents derived from pyrimidine scaffolds.
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
The following tables summarize the quantitative data for various classes of pyrimidine derivatives, showcasing their potential as anticancer agents and kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | |
| MCF-7 (Breast) | 0.15 - 25.8 | |
| A549 (Lung) | 0.11 - 19.3 | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | |
| DU145 (Prostate) | 0.04 - 3.2 | |
| Pyrido[2,3-d]pyrimidine Derivatives | PC-3 (Prostate) | 5.47 - 6.6 |
| HCT-116 (Colon) | 5.9 - 7.0 |
Data compiled from multiple sources.[8][9]
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Pyrimidine Scaffold | Kinase Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine | PI3Kα | 2.6 |
| BTK | Maintained Potency vs. Ibrutinib | |
| RET | Nanomolar Potency | |
| Pyrido[2,3-d]pyrimidine | PDGFr | 1110 |
| FGFr | 130 | |
| EGFr | 450 | |
| c-src | 220 | |
| CDK4/D3 | 0.8 | |
| CDK6/D3 | 2.0 | |
| Imidazo[1',2':1,6]pyrido(2,3-d)pyrimidine | CDK4/D3 | 2.7 |
| CDK6/D3 | 4.8 |
Data compiled from multiple sources.[2][8]
Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7] Two important kinase targets for pyrimidine-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and migration.[10] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a common driver of tumorigenesis.[10] Pyrimidine-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[5][11] Overexpression of Aurora kinases is frequently observed in various cancers and is associated with genetic instability.[11] Pyrimidine-based inhibitors targeting Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.
Caption: Role of Aurora A kinase in mitosis and its inhibition.
Experimental Workflow for a Pyrimidine-Based Drug Discovery Program
The development of a novel therapeutic agent from a pyrimidine scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: Experimental workflow for pyrimidine-based drug discovery.
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine scaffold, a common core in many kinase inhibitors.[6][12]
Materials:
-
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
Formic acid
-
Phosphorus oxychloride (POCl3)
-
4-aminobenzoic acid
-
Appropriate amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF)
-
Ethanol
-
Ice water
Procedure:
-
Synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A solution of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid is refluxed for 7 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, dried, and recrystallized from ethanol.[6]
-
Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: The product from step 1 is chlorinated using phosphorus oxychloride by refluxing for 6 hours.[12]
-
Synthesis of 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid: The chlorinated intermediate is reacted with 4-aminobenzoic acid.[12]
-
Coupling with Amino Acids: The product from step 3 is coupled with the desired amino acid using DCC as a coupling agent in DMF.[12]
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test pyrimidine compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of pyrimidine compounds against a specific protein kinase.[15][16]
Materials:
-
Purified recombinant kinase (e.g., EGFR, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test pyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrimidine compounds in kinase assay buffer.
-
Kinase Reaction:
-
In a white opaque plate, add the test compound solution.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
5-Chloro-2-(chloromethyl)pyrimidine degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(chloromethyl)pyrimidine. The information is designed to address specific issues that may be encountered during experimentation, with a focus on degradation pathways and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Chloro-2-(chloromethyl)pyrimidine?
Based on the chemistry of the closely related compound 2-(chloromethyl)pyrimidine hydrochloride, 5-Chloro-2-(chloromethyl)pyrimidine is expected to degrade via three primary pathways: hydrolysis, thermal degradation, and photodegradation. The presence of the electron-withdrawing chloro group at the 5-position may influence the rate of these degradation pathways.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of 5-Chloro-2-(hydroxymethyl)pyrimidine. This reaction is accelerated by moisture and protic solvents.[1][2]
-
Thermal Degradation: At elevated temperatures, the compound can decompose. The specific byproducts will depend on the temperature and atmospheric conditions but could involve polymerization or elimination reactions.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. This may involve cleavage of the carbon-chlorine bond or reactions involving the pyrimidine ring.[1]
Q2: What is the most common degradation byproduct I should look for?
The most common and expected degradation byproduct is 5-Chloro-2-(hydroxymethyl)pyrimidine , formed through hydrolysis of the chloromethyl group.[2] If other nucleophiles, such as alcohols, are present in the solvent or reaction mixture, the corresponding ether byproducts (e.g., 5-Chloro-2-(alkoxymethyl)pyrimidine) may also be formed.
Q3: How can I minimize the degradation of 5-Chloro-2-(chloromethyl)pyrimidine in my experiments?
To minimize degradation, it is crucial to control the experimental conditions:
-
Use Anhydrous Conditions: Employ dry solvents and reagents and consider running reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Control Temperature: Avoid high temperatures unless required by the reaction protocol. If heating is necessary, do so for the minimum time required.
-
Protect from Light: Store the compound and reaction mixtures in the dark or in amber-colored vials to prevent photodegradation.
Q4: What are the recommended storage conditions for 5-Chloro-2-(chloromethyl)pyrimidine?
While specific stability studies for 5-Chloro-2-(chloromethyl)pyrimidine are not widely published, based on its analog 2-(chloromethyl)pyrimidine hydrochloride, long-term storage at -20°C in a tightly sealed container is recommended to protect it from moisture and heat.[1] For short-term use, storage at 4°C in a desiccator is advisable.
Troubleshooting Guides
This section addresses common problems encountered during experiments with 5-Chloro-2-(chloromethyl)pyrimidine.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Degradation of starting material | Confirm the purity of your 5-Chloro-2-(chloromethyl)pyrimidine starting material using a suitable analytical method like HPLC or NMR before starting the reaction. If degradation is suspected, consider purifying the starting material. |
| Hydrolysis during reaction | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and run the reaction under an inert atmosphere. |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a moderate increase in temperature or reaction time if the reaction is sluggish. |
| Reagent quality | If using other reagents, ensure they are of high purity and have not degraded. |
Problem 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| Formation of 5-Chloro-2-(hydroxymethyl)pyrimidine | This is the most likely byproduct from hydrolysis. Compare the retention time of the unexpected peak with a standard of 5-Chloro-2-(hydroxymethyl)pyrimidine if available. To minimize its formation, follow the steps to prevent hydrolysis mentioned above. |
| Formation of solvent adducts | If using nucleophilic solvents (e.g., methanol, ethanol), you may be forming the corresponding ether byproducts. If possible, switch to a non-nucleophilic, aprotic solvent such as DMF or DMSO for preparing stock solutions, and use them immediately.[2] |
| Photodegradation byproducts | If the reaction was exposed to light, unexpected peaks could be due to photodegradation. Repeat the experiment with light protection. |
| Thermal degradation byproducts | If the reaction was run at a high temperature, the byproducts could be from thermal decomposition. Try running the reaction at a lower temperature. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted to identify potential degradation products of 5-Chloro-2-(chloromethyl)pyrimidine. These are based on protocols for 2-(chloromethyl)pyrimidine hydrochloride.[1]
Table 1: Recommended Conditions for Forced Degradation Studies
| Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[1] |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.[1] |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[1] |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours.[1] |
| Photostability | Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.[1] |
Analytical Method for Detecting Degradation Byproducts
High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of 5-Chloro-2-(chloromethyl)pyrimidine and its byproducts.
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm (or as determined by UV scan of the parent compound)[1] |
| Injection Volume | 10 µL[1] |
Visualizations
Caption: Potential degradation pathways of 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Workflow for forced degradation studies.
References
Hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine to 2-(hydroxymethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine to 2-(hydroxymethyl)pyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the hydrolysis of the chloromethyl group on the pyrimidine ring?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This involves a backside attack by a nucleophile (e.g., water or hydroxide ion) on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.[1][2] The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring increases the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.[1][2]
Q2: Will the chloro group at the 5-position also be hydrolyzed under the same conditions?
A2: It is generally less likely for the chloro group on the pyrimidine ring to be hydrolyzed under the conditions used for the hydrolysis of the chloromethyl group. The chloromethyl group is significantly more reactive towards nucleophilic substitution.[1][3] However, under harsh conditions such as high temperatures or with strong nucleophiles, a nucleophilic aromatic substitution (SNAr) could potentially occur, but this is generally less favorable.[1]
Q3: What are the common side reactions to be aware of during the hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine?
A3: Besides the desired hydrolysis, other potential side reactions include the formation of dimeric ethers or other byproducts if the concentration of the starting material is too high. If other nucleophiles are present in the reaction mixture, they can compete with water, leading to a mixture of products. At elevated temperatures, decomposition of the starting material or the product may also occur.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
-
Question: I am observing a low yield of 2-(hydroxymethyl)pyrimidine, with a significant amount of unreacted starting material remaining. What could be the cause?
-
Answer: Low conversion can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction may require a longer reaction time or a moderate increase in temperature to proceed to completion.[4][5] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5][6]
-
Insufficient Basicity: If the starting material is a hydrochloride salt, neutralization with a suitable base is crucial. The protonated pyrimidine ring is more electron-deficient, which can deactivate the chloromethyl group towards SN2 reactions.[1]
-
Poor Solubility: If the reactants are not fully dissolved, the reaction rate will be significantly reduced. Consider using a different solvent system or gentle heating to ensure complete dissolution.[1]
-
Issue 2: Formation of Multiple Products
-
Question: My TLC plate shows multiple spots in addition to the starting material and the desired product. What are these byproducts?
-
Answer: The formation of multiple products can be due to:
-
Competing Reactions: As mentioned in the FAQs, if other nucleophiles are present, they can react with the starting material. Ensure that your solvent is free from contaminants.
-
Decomposition: High reaction temperatures can lead to the decomposition of the starting material or the product, resulting in the formation of dark, tarry materials.[5] It is recommended to run the reaction at the lowest effective temperature.[1]
-
Impure Starting Material: Ensure the purity of the 5-Chloro-2-(chloromethyl)pyrimidine starting material, as impurities can lead to various side reactions.[5][7]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating the 2-(hydroxymethyl)pyrimidine product from the reaction mixture. What is the best approach?
-
Answer: The isolation procedure depends on the reaction conditions.
-
Extraction: After neutralizing the reaction mixture, the product can typically be extracted into an organic solvent.
-
Crystallization: If the product is a solid, it can be isolated by crystallization from a suitable solvent. The choice of solvent is crucial; it should be one in which the product has high solubility at high temperatures and low solubility at low temperatures.[7]
-
Column Chromatography: If the product is impure, purification by column chromatography on silica gel is a standard method.[6]
-
Experimental Protocols
Protocol 1: Hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine
This protocol provides a general framework for the hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine. Optimization of reaction conditions may be necessary.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 5-Chloro-2-(chloromethyl)pyrimidine | 177.01 |
| Sodium Hydroxide (NaOH) | 40.00 |
| Dioxane | 88.11 |
| Water (H₂O) | 18.02 |
| Diethyl ether | 74.12 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |
Procedure:
-
In a round-bottom flask, dissolve 5-Chloro-2-(chloromethyl)pyrimidine (1.0 eq.) in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide (1.1 eq.) in water dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product may be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-Chloro-2-(chloromethyl)pyrimidine is a reactive electrophile and should be handled with care.
Quantitative Data Summary
The following table summarizes typical reaction parameters for nucleophilic substitution reactions on chloromethylpyrimidines, which can serve as a reference for the hydrolysis reaction.
| Parameter | Typical Value/Range | Notes |
| Temperature | Room Temp. to 60°C | Higher temperatures may lead to decomposition or side reactions.[1][5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal reaction time.[5] |
| Solvent | Dioxane/Water, DMF | Aprotic polar solvents can enhance nucleophilicity.[1] |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction. |
| Expected Yield | 60 - 85% | Yields can vary significantly based on the specific substrate and reaction conditions.[6][8] |
Visualizations
Caption: Experimental workflow for the hydrolysis of 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Troubleshooting flowchart for low product yield in the hydrolysis reaction.
References
Technical Support Center: 5-Chloro-2-(chloromethyl)pyrimidine Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-(chloromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-Chloro-2-(chloromethyl)pyrimidine?
A1: The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine is challenging due to limited published data.[1] However, two primary pathways can be proposed based on analogous reactions with similar pyridine and pyrimidine compounds.[1] These routes start from readily available precursors: 5-Chloro-2-methylpyrimidine or 5-Chloro-2-(hydroxymethyl)pyrimidine.
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Route 1: Radical Chlorination: This pathway involves the direct chlorination of the methyl group of 5-Chloro-2-methylpyrimidine using a radical initiator.
-
Route 2: Hydroxymethyl Chlorination: This is a two-step process where a precursor is first converted to 5-Chloro-2-(hydroxymethyl)pyrimidine, which is then chlorinated, typically using an agent like thionyl chloride (SOCl₂).[2]
Primary synthetic routes to 5-Chloro-2-(chloromethyl)pyrimidine.
Q2: My yield is low when chlorinating 5-Chloro-2-(hydroxymethyl)pyrimidine with thionyl chloride (SOCl₂). What are the common causes and solutions?
A2: Low yields in this reaction are common and can often be attributed to several factors related to reagent quality, reaction conditions, and side reactions. The reaction of alcohols with thionyl chloride can sometimes be complex, but optimizing key parameters can significantly improve the outcome.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient thionyl chloride.- Low reaction temperature or short duration.- Poor quality or decomposed thionyl chloride. | - Use a slight excess of SOCl₂ (1.1-1.5 equivalents).[2]- Monitor the reaction by TLC until the starting material is consumed. Gently heating (reflux) may be required.[2]- Use a fresh, unopened bottle of SOCl₂ or distill it before use. |
| Side Product Formation | - Overheating can cause decomposition.- Presence of water leads to hydrolysis of SOCl₂ and the product.- Reaction with solvent. | - Maintain a controlled temperature, often starting at 0 °C and slowly warming to room temperature.[3]- Ensure all glassware is flame-dried and use anhydrous solvents.[2]- Use inert, aprotic solvents like toluene, dichloromethane (DCM), or acetonitrile.[2][4] |
| Difficult Product Isolation | - The product may be unstable during workup.- Product is lost in the aqueous layer if it's in a salt form.- Emulsion formation during extraction. | - After the reaction, remove excess SOCl₂ under reduced pressure, co-evaporating with an anhydrous solvent like toluene.[5]- Carefully neutralize the reaction mixture with a cold, dilute base (e.g., saturated NaHCO₃ solution) before extraction.[3]- Use brine washes to break emulsions and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄).[3] |
Q3: I am observing multiple byproducts during the radical chlorination of 5-Chloro-2-methylpyrimidine. How can I improve selectivity?
A3: Radical chlorination is often difficult to control and can lead to a mixture of products, including over-chlorinated species (e.g., 5-chloro-2-(dichloromethyl)pyrimidine) and isomers.[6][7] Achieving high selectivity for the monochlorinated product is a significant challenge.
Strategies to Improve Selectivity:
-
Control Stoichiometry: Use a limiting amount of the chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)) relative to the starting material. This reduces the probability of multiple chlorinations on the same molecule.[7]
-
Reaction Conditions: Careful control of mixing, temperature, and flow rates (in gas-phase reactions) is critical to prevent over-chlorination.[6]
-
Initiator: Use a suitable radical initiator like AIBN (azobisisobutyronitrile) and control its concentration.[8]
-
Monitoring: Closely monitor the reaction progress using GC-MS or TLC to stop the reaction once the desired product concentration is maximized.
-
Alternative Reagents: While chlorine gas with UV light is a classic method, it is often the least selective.[6] Consider using milder, more selective reagents like NCS.
Q4: How can I effectively purify 5-Chloro-2-(chloromethyl)pyrimidine to improve the final isolated yield?
A4: Purification is critical for removing side products and unreacted starting materials, thereby improving the purity and isolated yield of the final product.
-
Quenching: If using excess thionyl chloride, the reaction should be carefully quenched. This is often done by slowly adding the reaction mixture to ice-cold water or a dilute bicarbonate solution.
-
Extractive Workup:
-
After quenching, extract the product into an organic solvent like ethyl acetate or dichloromethane.[3]
-
Wash the organic layer with water to remove water-soluble impurities.
-
A wash with saturated sodium bicarbonate solution will neutralize any remaining acid (like HCl).[3]
-
A final wash with brine helps to remove residual water from the organic phase.[3]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Column Chromatography: If the crude product is still impure, silica gel chromatography is often effective. A common mobile phase is a gradient of ethyl acetate in hexanes.[3]
Troubleshooting Guide
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low reaction yields.
Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol: Synthesis via Chlorination of 5-Chloro-2-(hydroxymethyl)pyrimidine
This protocol is adapted from established methods for the chlorination of hydroxymethyl-heterocycles and represents a reliable starting point for optimization.[2]
Materials:
-
5-Chloro-2-(hydroxymethyl)pyrimidine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 5-Chloro-2-(hydroxymethyl)pyrimidine (1.0 eq).[2]
-
Solvent Addition: Add anhydrous toluene via syringe to the flask under an inert atmosphere (e.g., Nitrogen or Argon). Stir until the starting material is dissolved or well-suspended.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (a common mobile phase is 50% ethyl acetate in hexanes). If the reaction is sluggish, it can be gently heated to 40-50 °C.[2]
-
Workup - Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed.[5]
-
Workup - Extraction:
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-(chloromethyl)pyrimidine.
-
Purification: If necessary, purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Chloro-2-(chloromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloro-2-(chloromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 5-Chloro-2-(chloromethyl)pyrimidine?
The primary purification techniques for 5-Chloro-2-(chloromethyl)pyrimidine are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude 5-Chloro-2-(chloromethyl)pyrimidine?
Common impurities may include:
-
Unreacted starting materials, such as 2-methyl-5-chloropyrimidine.
-
The hydrolysis byproduct, 5-chloro-2-(hydroxymethyl)pyrimidine.
-
Over-chlorinated pyrimidine derivatives.
-
Residual solvents from the synthesis.
Q3: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purity of fractions.[1] A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, should be used to achieve good separation between the desired product and impurities.[1]
Q4: My compound appears to be degrading during purification. What could be the cause?
5-Chloro-2-(chloromethyl)pyrimidine is a reactive electrophile and can be sensitive to moisture and strong nucleophiles.[2] Degradation, often observed as the formation of 5-chloro-2-(hydroxymethyl)pyrimidine, can occur if the compound is exposed to water or protic solvents for extended periods. It is crucial to use anhydrous conditions during purification and storage.
Q5: What are the recommended storage conditions for purified 5-Chloro-2-(chloromethyl)pyrimidine?
To prevent degradation, the purified compound should be stored in a cool, dry, and inert atmosphere.[2] Storage at -20°C in a tightly sealed container under nitrogen or argon is recommended.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The eluent system is not optimal. | Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may be effective. Consider using a different stationary phase, such as neutral alumina, if silica gel does not provide adequate separation.[1] |
| Streaking of the Compound on TLC Plate or Column | The compound may be interacting strongly with the acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | If optimizing the eluent system and stationary phase is unsuccessful, consider an alternative purification method like recrystallization. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product Does Not Dissolve in the Hot Solvent | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Test a range of solvents or solvent mixtures. |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available. Cool the solution to a lower temperature in an ice bath. Reduce the volume of the solvent by evaporation. |
| Oily Residue Forms Instead of Crystals | The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent. | Add more solvent to the hot solution and allow it to cool more slowly. Try a different recrystallization solvent. |
| Low Recovery of Pure Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Representative Purification Parameters for 5-Chloro-2-(chloromethyl)pyrimidine
| Purification Method | Parameter | Typical Value/Range | Expected Purity |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh)[2] | >98% |
| Eluent System | Hexane/Ethyl Acetate (Gradient) | ||
| Recrystallization | Solvent | Isopropanol/Water or Ethanol/Hexane | >99% |
| Temperature | Dissolve at boiling point, crystallize at 0-5°C | ||
| Vacuum Distillation | Pressure | <1 mmHg | >97% |
| Boiling Point | Temperature will be dependent on pressure |
Note: The optimal conditions should be determined experimentally for each batch of crude material.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by performing TLC on the crude material. A common starting point is a mixture of hexanes and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack it into a glass column.[2]
-
Sample Loading: Dissolve the crude 5-Chloro-2-(chloromethyl)pyrimidine in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[2]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude 5-Chloro-2-(chloromethyl)pyrimidine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of 5-Chloro-2-(chloromethyl)pyrimidine.
References
Managing hygroscopic reagents in 5-Chloro-2-(chloromethyl)pyrimidine synthesis
Technical Support Center: 5-Chloro-2-(chloromethyl)pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-(chloromethyl)pyrimidine, with a particular focus on managing hygroscopic reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using hygroscopic reagents in the synthesis of 5-Chloro-2-(chloromethyl)pyrimidine?
A1: The primary challenge is the introduction of moisture into the reaction mixture. Hygroscopic reagents readily absorb water from the atmosphere. This can lead to several issues:
-
Hydrolysis of Reagents: Key reagents, such as thionyl chloride or phosphorus pentachloride, which are often used for chlorination, react violently with water. This not only consumes the reagent but also generates corrosive byproducts that can interfere with the reaction.
-
Side Reactions: The presence of water can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired 5-Chloro-2-(chloromethyl)pyrimidine. For instance, the intermediate 2-(hydroxymethyl)-5-chloropyrimidine may not be fully converted to the final product.
-
Inhibition of Reaction: Some reactions are sensitive to moisture and may not proceed to completion in the presence of water.[1]
Q2: Which reagents in a typical synthesis of 5-Chloro-2-(chloromethyl)pyrimidine are hygroscopic?
A2: While the starting materials may vary, common hygroscopic reagents and intermediates include:
-
Chlorinating agents: Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are highly reactive towards moisture.
-
Bases: Anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), if used, can be hygroscopic.[2]
-
Drying agents: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are themselves hygroscopic and their effectiveness can be compromised if not handled properly.
-
Intermediates: The hydrochloride salt of the final product, 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, can also be hygroscopic.[3]
Q3: How can I properly store and handle hygroscopic reagents?
A3: Proper storage and handling are critical to prevent moisture contamination.[1][4]
-
Storage: Store hygroscopic reagents in tightly sealed containers, preferably in a desiccator containing a drying agent like silica gel or phosphorus pentoxide. For highly sensitive reagents, storage inside a glovebox with an inert atmosphere is recommended.[3]
-
Handling: Whenever possible, handle hygroscopic reagents in a controlled environment such as a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).[2][3] Use dry glassware and syringes.[1] Pre-filled reaction vials can also be a convenient option to avoid handling hygroscopic salts in an open atmosphere.[2]
Troubleshooting Guides
Problem 1: Low yield of 5-Chloro-2-(chloromethyl)pyrimidine in the chlorination step.
Possible Cause: Incomplete reaction due to moisture contamination or degradation of the chlorinating agent.
Solutions:
-
Ensure Anhydrous Conditions:
-
Verify Reagent Quality:
-
Use a fresh bottle of the chlorinating agent (e.g., thionyl chloride). Old bottles may have absorbed moisture.
-
If the quality is uncertain, consider purifying the reagent before use.[4]
-
-
Optimize Reaction Conditions:
-
Ensure the reaction temperature is appropriate for the chosen chlorinating agent.
-
Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[5]
-
Problem 2: The isolated product, 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, is difficult to handle and appears wet or oily.
Possible Cause: The product is hygroscopic and has absorbed atmospheric moisture.[3]
Solutions:
-
Work-up and Isolation:
-
During the work-up, use a brine wash (saturated aqueous NaCl) to help remove water from the organic layer.
-
Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before concentrating.
-
-
Drying the Final Product:
-
Handling and Storage:
-
Handle the final product in a glovebox or under an inert atmosphere.[3]
-
Store the product in a desiccator over a strong drying agent.
-
Problem 3: Formation of significant byproducts during the reaction.
Possible Cause: Presence of water leading to hydrolysis of the starting material or product, or other side reactions.
Solutions:
-
Strict Moisture Control: Implement all the recommendations for ensuring anhydrous conditions as described in "Problem 1".
-
Purification Strategy:
-
An acid-base extraction can be effective for removing basic or acidic impurities.[7]
-
Column chromatography using silica gel or alumina can be used to separate the desired product from byproducts. The choice of eluent will depend on the polarity of the product and impurities.[8]
-
For the hydrochloride salt, neutralization of the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can prevent product degradation on the column.[7]
-
Data Presentation
Table 1: Properties of Reagents and Solvents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| 2-(Hydroxymethyl)-5-chloropyrimidine | C₅H₅ClN₂O | 144.56 | - | Irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | Corrosive, Reacts with water |
| 5-Chloro-2-(chloromethyl)pyrimidine | C₅H₄Cl₂N₂ | 163.01 | - | Irritant, Lachrymator |
| Toluene | C₇H₈ | 92.14 | 111 | Flammable, Irritant |
| Dichloromethane | CH₂Cl₂ | 84.93 | 40 | Irritant, Carcinogen |
Note: Data is compiled from various chemical supplier databases and may vary slightly.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine from 2-(Hydroxymethyl)-5-chloropyrimidine
This protocol is adapted from procedures for analogous pyridine compounds.[9]
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (10 mL).
-
Reagent Addition: To the stirred solvent, add 2-(hydroxymethyl)-5-chloropyrimidine (1.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution. A small amount of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chloro-2-(chloromethyl)pyrimidine.[8]
-
Visualizations
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Side reactions of 5-Chloro-2-(chloromethyl)pyrimidine with protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(chloromethyl)pyrimidine. The information focuses on managing and understanding side reactions with protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using 5-Chloro-2-(chloromethyl)pyrimidine with protic solvents?
A1: 5-Chloro-2-(chloromethyl)pyrimidine is susceptible to nucleophilic substitution reactions (SN2) at the chloromethyl group when in the presence of protic solvents. The most common side reactions are:
-
Hydrolysis: Reaction with water leads to the formation of 5-chloro-2-(hydroxymethyl)pyrimidine.[1][2][3] This can occur if water is present as a solvent or as a contaminant in your reaction mixture.
-
Alcoholysis: Reaction with alcohols (e.g., methanol, ethanol) results in the formation of the corresponding 5-chloro-2-(alkoxymethyl)pyrimidine ethers (e.g., 5-chloro-2-(methoxymethyl)pyrimidine).[4]
-
Aminolysis: Reaction with primary or secondary amines, which are also protic, can lead to the formation of N-substituted ((5-chloropyrimidin-2-yl)methyl)amines.
Q2: How does the 5-chloro substituent affect the rate of these side reactions?
A2: The pyrimidine ring itself is electron-withdrawing due to the two nitrogen atoms. The additional 5-chloro group further withdraws electron density from the ring through its inductive effect. This increased electron-withdrawing character enhances the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack. Consequently, the rates of hydrolysis, alcoholysis, and other nucleophilic substitution side reactions are expected to be faster for 5-Chloro-2-(chloromethyl)pyrimidine compared to the non-chlorinated 2-(chloromethyl)pyrimidine.
Q3: I am observing an unexpected peak in my HPLC/LC-MS analysis. How can I identify if it's a solvent-related side product?
A3: Unexpected peaks are often due to the side reactions mentioned above.
-
If you are using an aqueous system or have moisture in your solvents, a peak corresponding to the mass of 5-chloro-2-(hydroxymethyl)pyrimidine is likely.
-
If your solvent is an alcohol (e.g., methanol), you may observe a peak corresponding to the mass of the respective 5-chloro-2-(alkoxymethyl)pyrimidine.
-
To confirm the identity of these side products, you can compare the retention time and mass spectrum with known standards, if available. Otherwise, isolation of the impurity and characterization by NMR spectroscopy can provide definitive structural information.
Q4: What solvents are recommended to minimize these side reactions?
A4: To minimize solvolysis, it is highly recommended to use anhydrous polar aprotic solvents.[1][4] Suitable options include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
It is crucial to ensure these solvents are of high purity and low water content.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a Major Byproduct
Possible Cause: Your intended nucleophile is competing with the protic solvent (e.g., water or alcohol) which is acting as a nucleophile and reacting with your starting material.
Troubleshooting Steps:
-
Strict Anhydrous Conditions:
-
Dry all glassware in an oven before use.
-
Use anhydrous solvents. Consider purchasing solvents with low water content or drying them using appropriate methods (e.g., molecular sieves).
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
-
-
Solvent Selection:
-
Switch from a protic solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] These solvents do not have acidic protons and will not compete as nucleophiles in the reaction.
-
-
Temperature Control:
-
SN2 reactions are temperature-dependent. If your desired reaction is sluggish at lower temperatures, a slight increase in temperature might be necessary. However, be aware that higher temperatures can also accelerate the rate of side reactions. It is a matter of finding the optimal balance for your specific reaction.
-
Issue 2: Gradual Decomposition of 5-Chloro-2-(chloromethyl)pyrimidine in a Protic Solvent Stock Solution
Possible Cause: 5-Chloro-2-(chloromethyl)pyrimidine is unstable in protic solvents over time, leading to the formation of solvolysis products.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare solutions of 5-Chloro-2-(chloromethyl)pyrimidine immediately before use, especially when using protic solvents.
-
Use Aprotic Solvents for Stock Solutions: If a stock solution is necessary, prepare it in a polar aprotic solvent like anhydrous DMF or DMSO and store it at a low temperature (e.g., -20°C) in a tightly sealed container.[4]
-
Stability Study: If you must use a protic solvent for your application, it is advisable to conduct a preliminary stability study. This can be done by dissolving the compound in the solvent and monitoring its purity over time using HPLC or LC-MS.[3]
Quantitative Data Summary
| Protic Solvent | Side Product | Expected Relative Rate of Side Reaction | Conditions Favoring Side Reaction |
| Water | 5-Chloro-2-(hydroxymethyl)pyrimidine | Moderate to High | Presence of moisture, neutral to alkaline pH, elevated temperature |
| Methanol | 5-Chloro-2-(methoxymethyl)pyrimidine | Moderate | Use as a solvent, elevated temperature |
| Ethanol | 5-Chloro-2-(ethoxymethyl)pyrimidine | Moderate | Use as a solvent, elevated temperature |
| Isopropanol | 5-Chloro-2-(isopropoxymethyl)pyrimidine | Low to Moderate | Steric hindrance from the solvent slows the reaction |
| Primary Amines | N-Alkyl-((5-chloropyrimidin-2-yl)methyl)amine | High | Amines are generally strong nucleophiles |
| Secondary Amines | N,N-Dialkyl-((5-chloropyrimidin-2-yl)methyl)amine | Moderate to High | Reactivity depends on the steric bulk of the amine |
Experimental Protocols
Protocol for Monitoring the Stability of 5-Chloro-2-(chloromethyl)pyrimidine in a Protic Solvent
Objective: To determine the rate of degradation of 5-Chloro-2-(chloromethyl)pyrimidine in a specific protic solvent over time.
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine
-
Protic solvent of interest (e.g., methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Solution Preparation: Prepare a stock solution of 5-Chloro-2-(chloromethyl)pyrimidine in the chosen protic solvent at a known concentration (e.g., 1 mg/mL).
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into the HPLC/LC-MS system to determine the initial peak area of the starting material. This serves as the T=0 reference.
-
Incubation: Store the solution at a constant temperature (e.g., room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution into the HPLC/LC-MS system.
-
Data Analysis:
-
Record the peak area of the 5-Chloro-2-(chloromethyl)pyrimidine at each time point.
-
Identify and record the peak areas of any new peaks that appear, which are likely the solvolysis products.
-
Calculate the percentage of the remaining starting material at each time point relative to the T=0 sample.
-
Plot the percentage of remaining starting material versus time to visualize the degradation profile.
-
Visualizations
Signaling Pathway of Side Reactions
Caption: General pathway for SN2 side reactions with protic solvents.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of the compound in a protic solvent.
Troubleshooting Logic for Unexpected Byproducts
Caption: Decision-making process for troubleshooting unexpected byproducts.
References
Optimizing reaction conditions for substitutions on the pyrimidine ring
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during substitution reactions on the pyrimidine ring.
Section 1: General Principles of Pyrimidine Reactivity
FAQ 1: Why is the pyrimidine ring susceptible to nucleophilic attack but resistant to electrophilic substitution?
The pyrimidine ring contains two nitrogen atoms, which are highly electronegative. These atoms withdraw electron density from the ring, making it "π-deficient".[1] This electron deficiency facilitates attacks by nucleophiles (electron-rich species), particularly at the C2, C4, and C6 positions, which are analogous to the ortho and para positions in nitrobenzene.[1] Conversely, the electron-poor nature of the ring and the fact that the nitrogen atoms protonate under acidic conditions make electrophilic aromatic substitution difficult.[2] Electrophilic substitution typically requires activating, electron-donating groups (like -NH2 or -OH) to be present on the ring and occurs preferentially at the C5 position, which is the most electron-rich carbon.[1][3]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing pyrimidines, typically involving the displacement of a leaving group (e.g., a halide) by a nucleophile.
Troubleshooting Guide: Poor Regioselectivity in Dihalopyrimidines (C4 vs. C2)
Question: My reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products, or the wrong isomer entirely. How can I control the regioselectivity?
Answer: Controlling regioselectivity in 2,4-dihalopyrimidines is a common challenge. While the C4 position is generally more reactive, several factors can influence the outcome.
-
General Reactivity Rule: For most unsubstituted 2,4-dihalopyrimidines, nucleophilic attack, and cross-coupling reactions preferentially occur at the C4 position.[4][5] This is because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically higher on C4, and the intermediate Meisenheimer complex is better stabilized.[6]
-
Troubleshooting Steps:
-
Analyze Ring Substituents: The electronic properties of other substituents on the ring are critical.
-
Reaction Conditions: While the substrate's electronics are often the dominant factor, reaction conditions can play a role. For certain palladium-catalyzed C-S couplings, specific bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2 selectivity, overriding the typical C4 preference.[7]
-
Leaving Group: While both Cl and Br are common, their relative reactivity can sometimes be exploited, though the electronic influence of ring substituents is usually more significant.
-
Protocol 1: General Procedure for SNAr with an Amine
This protocol describes a general method for the amination of a chloropyrimidine.
-
Reagents & Setup: To a clean, dry reaction vessel, add the chloropyrimidine substrate (1.0 eq), the desired amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP. The choice of solvent can impact reactant solubility and reaction rate.[8]
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature depends on the reactivity of the specific substrate and nucleophile. Reactions with electron-deficient pyrimidines and strong nucleophiles may proceed at lower temperatures.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming C-C and C-N bonds. However, the nitrogen atoms in the pyrimidine ring can pose unique challenges.
Subsection 3.1: Suzuki-Miyaura Coupling
Troubleshooting Guide: Low or No Conversion of a Halopyrimidine Starting Material.
Question: I am attempting a Suzuki coupling with a bromopyrimidine, but I'm seeing very low conversion to the desired product. What are the likely causes?
Answer: Low conversion in Suzuki couplings of pyrimidines is a frequent issue, often related to the catalyst.
-
Potential Causes:
-
Catalyst Deactivation/Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation and preventing it from participating in the catalytic cycle.[9][10]
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) state.
-
Poor Oxidative Addition: While the C-Br bond on an electron-deficient ring should be reactive, issues can still arise, especially with less reactive C-Cl bonds.[10]
-
Side Reactions: Protodeboronation (loss of the boron group) or homocoupling of the boronic acid can compete with the desired cross-coupling.[10]
-
Inadequate Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to catalyst decomposition.[10]
-
-
Troubleshooting Workflow:
Data Presentation: Catalyst Systems for Suzuki Coupling of Halopyrimidines
The choice of catalyst, ligand, and base is critical for success. The following table summarizes conditions from various studies.
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [11] |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | Na₂CO₃ | DME/H₂O | 12 | 92 | [11] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 12 | 85 | [12] |
| 4 | 2-Chloropyrimidine | 3-Furylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | SPhos | K₃PO₄ | Toluene/H₂O | 16 | 78 | [11] |
Note: Yields are highly substrate-dependent and direct comparison should be made with caution.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel equipped with a condenser and magnetic stirrer, add the halopyrimidine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DME) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.
Subsection 3.2: Buchwald-Hartwig Amination
FAQ 2: What are the key parameters to control for a successful Buchwald-Hartwig amination on a pyrimidine ring?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] For pyrimidine substrates, success hinges on selecting the right combination of catalyst, ligand, and base to achieve high yields and avoid side reactions.
-
Catalyst/Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred. Xantphos is a widely used and effective ligand for the amination of pyrimidines.[14] Other common choices include BINAP and BrettPhos.[13] The precatalyst can be a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[15]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[14][15] Other bases like K₃PO₄ or Cs₂CO₃ can be used in cases where NaOtBu is too harsh.
-
Solvent: Anhydrous, apolar solvents are necessary. Toluene is the most frequently used solvent, though dioxane is also common.[14][15]
-
Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent (e.g., ~110 °C for toluene).[14] Microwave irradiation can also be used to significantly shorten reaction times.[15]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel, add the halopyrimidine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (NaOtBu, 1.4-2.2 eq).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture in an oil bath (typically 110-120 °C) or using a microwave reactor (e.g., 130-150 °C for 10-30 min) with stirring.[15]
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using column chromatography.[15]
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Preventing dimerization of 5-Chloro-2-(chloromethyl)pyrimidine in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(chloromethyl)pyrimidine. The information provided is intended to help prevent its dimerization during storage and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Chloro-2-(chloromethyl)pyrimidine and why is it reactive?
5-Chloro-2-(chloromethyl)pyrimidine is a synthetic intermediate commonly used in pharmaceutical synthesis.[1][2][3] Its reactivity stems from the presence of a chloromethyl group attached to the pyrimidine ring. The pyrimidine ring's nitrogen atoms can act as nucleophiles, and the chloromethyl group is an electrophilic site, making the compound susceptible to self-reaction, or dimerization.
Q2: What are the initial signs of dimerization or degradation of 5-Chloro-2-(chloromethyl)pyrimidine?
Initial indicators of product degradation can include:
-
Change in Physical Appearance: The compound is typically a light brown to yellow or brown solid.[3][4] Any significant color change, such as darkening, may indicate degradation.
-
Increased Viscosity or Clumping: The formation of dimers or oligomers can lead to a change in the material's consistency.
-
Inconsistent Experimental Results: Using a partially dimerized starting material can lead to lower yields or the formation of unexpected byproducts in your reactions.[5]
Q3: What are the recommended storage conditions to prevent dimerization?
Proper storage is critical to minimize the dimerization of 5-Chloro-2-(chloromethyl)pyrimidine. The primary recommendation is to store it in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] It should be stored away from incompatible materials and foodstuffs.[6][8]
For enhanced stability, especially for long-term storage, colder temperatures are recommended.
| Storage Condition | Temperature | Source |
| Cool, Dry Place | Room Temperature | [6][7] |
| Refrigerated | 0-8 °C | [4] |
| Frozen | -20 °C | [1] |
It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and air, which can potentially accelerate degradation.[5] Using amber vials will protect the compound from light.[5]
Troubleshooting Guide
Issue: Suspected Dimerization of 5-Chloro-2-(chloromethyl)pyrimidine
This guide will help you troubleshoot and mitigate the dimerization of your stored 5-Chloro-2-(chloromethyl)pyrimidine.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for suspected dimerization.
Experimental Protocols
Protocol 1: Detection and Quantification of Dimerization using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for detecting and quantifying the dimer of 5-Chloro-2-(chloromethyl)pyrimidine. This method should be optimized for your specific instrumentation and requirements.
Objective: To determine the purity of 5-Chloro-2-(chloromethyl)pyrimidine and quantify the presence of its dimer.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (starting point for optimization):
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[9]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm (or a wavelength determined by a UV scan of the parent compound).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity 5-Chloro-2-(chloromethyl)pyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the stored 5-Chloro-2-(chloromethyl)pyrimidine at the same concentration as the standard solution.
-
Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject a blank (solvent) to ensure no interfering peaks are present. c. Inject the standard solution to determine the retention time of the pure compound. d. Inject the sample solution. e. The dimer, being a larger and likely more polar molecule, is expected to have a different retention time, typically eluting later than the monomer.
-
Quantification: The percentage of the dimer can be estimated by comparing the peak area of the dimer to the total peak area of all components in the chromatogram.
Visualizations
Proposed Dimerization Pathway
The dimerization is proposed to occur via a nucleophilic attack of a nitrogen atom on the pyrimidine ring of one molecule onto the electrophilic chloromethyl carbon of a second molecule.
Caption: Proposed dimerization of 5-Chloro-2-(chloromethyl)pyrimidine.
Experimental Workflow for Dimerization Analysis
The following diagram illustrates the workflow for analyzing a sample of 5-Chloro-2-(chloromethyl)pyrimidine for the presence of dimers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride 97% | CAS: 1427454-12-3 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine Derivatives
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 5-chloro-2-(chloromethyl)pyrimidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to 5-chloro-2-(chloromethyl)pyrimidine?
A1: The most prevalent and direct method for synthesizing 5-chloro-2-(chloromethyl)pyrimidine on a larger scale is a two-step process. This typically involves the synthesis of the key intermediate, 2-(hydroxymethyl)-5-chloropyrimidine, followed by a chlorination reaction. An alternative, though less direct route, can start from 2-amino-5-chloropyrimidine.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or moderately raising the temperature. Monitoring reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
Reagent Quality: Chlorinating agents like thionyl chloride can degrade upon exposure to moisture. Using fresh or newly distilled reagents is recommended. Ensure all glassware is thoroughly dried.[1]
-
Product Loss During Workup: Significant amounts of the product can be lost during quenching and extraction phases. Optimizing the workup procedure, such as a slow "reverse quench" (adding the reaction mixture to a cold, stirred quenching solution), can help control exotherms and minimize loss.[1]
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Product Decomposition: The desired product or starting material might be sensitive to the reaction conditions. Running the reaction at a lower temperature or for a shorter duration can minimize degradation.[1]
Q3: I'm observing significant byproduct formation, including dark, tarry materials. How can this be minimized?
A3: Byproduct formation, especially dark-colored impurities, often indicates decomposition or side reactions. To mitigate this:
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Control the Temperature: Many reactions in pyrimidine synthesis are exothermic. Proper temperature control is critical to prevent the formation of tars.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
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Purity of Starting Materials: Ensure that the starting materials, such as 2-(hydroxymethyl)-5-chloropyrimidine, are pure and dry, as impurities can catalyze side reactions.[1]
Q4: The workup process for my chlorination reaction is difficult and seems hazardous. What are the best practices for safely quenching the reaction and isolating the product?
A4: Safety is paramount when working with chlorinating agents like thionyl chloride. Best practices for quenching and isolation include:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Controlled Quenching: As mentioned, a reverse quench is often safer. Slowly add the reaction mixture to a cold, stirred quenching solution (e.g., ice water or a cold bicarbonate solution). This helps to dissipate the heat generated during the quench.
-
Neutralization: Carefully neutralize the acidic reaction mixture. For large-scale reactions, this can generate a significant amount of heat and gas. Ensure the vessel is adequately sized and vented.
Q5: How can I effectively purify the crude 5-chloro-2-(chloromethyl)pyrimidine product at a larger scale?
A5: For larger quantities, purification strategies need to be scalable.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. You may need to screen different solvent systems to find one that provides good recovery and purity.
-
Column Chromatography: While effective at the lab scale, column chromatography can be challenging to scale up. If necessary, use a wider column and consider automated flash chromatography systems for better efficiency and reproducibility.[2]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification method.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of 2-(hydroxymethyl)-5-chloropyrimidine
| Symptom | Possible Cause | Suggested Solution |
| TLC shows significant remaining starting material | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress closely.[1] |
| Deactivated chlorinating agent. | Use fresh or distilled thionyl chloride or other chlorinating agents.[1] | |
| Low isolated yield despite complete conversion on TLC | Product loss during workup. | Optimize the quenching and extraction procedures. A reverse quench can be beneficial.[1] |
| Product is water-soluble. | Saturate the aqueous layer with salt (brine) before extraction to reduce the solubility of the product in the aqueous phase. | |
| Formation of dark, insoluble material | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature. Consider slower addition of reagents to control the exotherm. |
Problem 2: Formation of Impurities and Side Products
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, close to the product spot | Over-chlorination or other side reactions. | Use a milder chlorinating agent or reduce the stoichiometry of the current one. Optimize reaction time and temperature. |
| Impure starting materials. | Ensure the purity of the 2-(hydroxymethyl)-5-chloropyrimidine starting material. | |
| A new, more polar spot appears on TLC | Hydrolysis of the chloromethyl group back to the hydroxymethyl group. | Ensure anhydrous conditions. Minimize exposure to water during workup. |
| Formation of a dark, tar-like substance | Decomposition of starting material or product. | Lower the reaction temperature and ensure efficient stirring. An inert atmosphere may help.[1] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the key steps in the synthesis of 5-chloro-2-(chloromethyl)pyrimidine, based on analogous pyridine syntheses and general principles of pyrimidine chemistry.
Table 1: Synthesis of 2-(Hydroxymethyl)-5-chloropyrimidine
| Parameter | Value | Reference |
| Starting Material | Ester of 5-chloropyrimidine-2-carboxylic acid | [3] |
| Reducing Agent | Sodium borohydride | [3] |
| Solvent | Tetrahydrofuran (THF) / Ethanol | [3] |
| Reaction Temperature | 0 °C to reflux | [3] |
| Reaction Time | 4-6 hours | [3] |
| Expected Yield | 70-85% | [3] |
Table 2: Chlorination to 5-Chloro-2-(chloromethyl)pyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-(Hydroxymethyl)-5-chloropyrimidine | [3] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [3] |
| Solvent | Toluene (anhydrous) | [3] |
| Reaction Temperature | Room temperature | [3] |
| Reaction Time | 2-4 hours | [3] |
| Expected Yield | 80-95% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)-5-chloropyrimidine
Materials:
-
Ethyl 5-chloropyrimidine-2-carboxylate
-
Lithium chloride
-
Sodium borohydride
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol, absolute
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 5-chloropyrimidine-2-carboxylate (1.0 eq) and lithium chloride (2.0 eq) in a mixture of anhydrous THF and absolute ethanol.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)-5-chloropyrimidine.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride
Materials:
-
2-(Hydroxymethyl)-5-chloropyrimidine
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add anhydrous toluene.
-
Add thionyl chloride (1.1-1.2 eq) to the toluene and stir.
-
Slowly add a solution of 2-(hydroxymethyl)-5-chloropyrimidine (1.0 eq) in anhydrous toluene to the stirred thionyl chloride solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain 5-chloro-2-(chloromethyl)pyrimidine hydrochloride as a solid.
Visualizations
Signaling Pathways
Many 5-chloro-2-(chloromethyl)pyrimidine derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell cycle regulation and apoptosis.
Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by pyrimidine derivatives, leading to cell cycle arrest.
Caption: Induction of apoptosis by pyrimidine derivatives through the intrinsic mitochondrial pathway.
Experimental Workflows
Caption: Overall experimental workflow for the two-step synthesis of 5-chloro-2-(chloromethyl)pyrimidine HCl.
Troubleshooting Logic
References
Technical Support Center: Quenching Procedures for Reactions Involving Thionyl Chloride and Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thionyl chloride and pyrimidines. The following information is intended to ensure the safe and effective quenching of these reactions and isolation of the desired chlorinated pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when quenching reactions involving thionyl chloride?
A1: Thionyl chloride (SOCl₂) is a corrosive and toxic substance that reacts violently with water and other protic solvents in a highly exothermic reaction. This reaction releases hazardous gases, including sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1] Therefore, all quenching procedures must be performed in a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves (e.g., neoprene or rubber), and a laboratory coat, is mandatory.[2] An eyewash station and safety shower must be readily accessible.[2]
Q2: What are the common methods for quenching excess thionyl chloride in pyrimidine chlorination reactions?
A2: The most common methods involve controlled neutralization or removal of the excess thionyl chloride. These include:
-
Slow addition of the reaction mixture to ice or ice-water: This is a standard method for hydrolyzing the excess thionyl chloride. The large excess of ice helps to manage the exotherm.
-
Aqueous basic quench: After initial hydrolysis with ice/water, the acidic solution is neutralized with a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][3]
-
Distillation: Excess thionyl chloride can be removed by distillation, often under reduced pressure.[4] This is particularly useful if the chlorinated pyrimidine product is sensitive to hydrolysis.[2] A base trap containing potassium hydroxide (KOH) or sodium hydroxide (NaOH) should be used to protect the vacuum pump from acidic vapors.[3]
-
Azeotropic distillation: Co-distillation with a dry solvent like toluene can help ensure the complete removal of trace amounts of thionyl chloride.[5]
Q3: My chlorinated pyrimidine product is sensitive to water. What is the best quenching strategy?
A3: If your product is susceptible to hydrolysis, avoiding an aqueous workup is ideal. The preferred method would be to remove the excess thionyl chloride by distillation under vacuum.[4] To ensure complete removal, you can add a high-boiling inert solvent like toluene and co-distill any remaining traces.[5] The crude product can then be carried forward to the next step or purified by non-aqueous methods.
Q4: How can I confirm that all the excess thionyl chloride has been removed?
A4: A preliminary check is the absence of the sharp, pungent odor of thionyl chloride. For more sensitive applications where trace amounts of thionyl chloride could interfere with subsequent reactions, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and workup of pyrimidine chlorination reactions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled reaction during quenching. | 1. Quenching agent (water, base) added too quickly. 2. Insufficient cooling of the reaction mixture or the quenching medium. | 1. Always add the reaction mixture slowly and portion-wise to a large excess of the quenching agent (e.g., a vigorously stirred slurry of ice and water). 2. Ensure the quenching flask is well-immersed in an ice bath. Monitor the internal temperature during the addition. |
| Low yield of the desired chlorinated pyrimidine. | 1. Hydrolysis of the product during aqueous workup.[2] 2. Incomplete reaction before quenching. 3. Product loss during extraction due to its polarity or solubility in the aqueous phase. | 1. Minimize the time the product is in contact with the aqueous medium. Ensure the aqueous phase is cold during the workup. For highly sensitive products, use a non-aqueous workup (distillation of excess SOCl₂). 2. Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material before quenching. 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If the product has some water solubility, washing the combined organic layers with brine can help to "salt out" the product. |
| Formation of an oily, yellow, or tarry crude product. | 1. Incomplete quenching of thionyl chloride or its byproducts. 2. Side reactions due to high reaction temperatures. 3. Decomposition of the starting material or product. 4. Residual catalyst (e.g., DMF, N,N-dimethylaniline). | 1. Ensure thorough mixing during the quench and complete neutralization. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities. 2. Maintain careful temperature control during the chlorination reaction. 3. Consider purification by column chromatography, recrystallization, or distillation. 4. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic catalysts, followed by a water and brine wash. |
| Difficulty in separating organic and aqueous layers (emulsion). | 1. Presence of insoluble byproducts.[2] 2. High concentration of salts in the aqueous layer. | 1. Allow the mixture to stand for a longer period. The addition of brine can sometimes help to break up emulsions. 2. Filter the entire mixture through a pad of Celite to remove any particulate matter before proceeding with the separation. 3. Dilute the mixture with more organic solvent and water. |
Experimental Protocols
Protocol 1: Chlorination of 4,6-Dihydroxypyrimidine with Thionyl Chloride
This protocol is adapted from a patented synthesis of 4,6-dichloropyrimidine.[3]
Reaction Setup:
-
To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 4,6-dihydroxypyrimidine (1.0 mol) and thionyl chloride (4.0 mol), which acts as both the chlorinating agent and the solvent.[3]
-
Heat the mixture to 30-60 °C.
-
Slowly add N,N-dimethylaniline (as a catalyst) dropwise over 1-5 hours.[3]
-
After the addition is complete, continue to stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride by vacuum distillation.[3]
-
The remaining residue is then carefully and slowly added to a vigorously stirred mixture of crushed ice and water.
-
Neutralize the resulting acidic solution to a pH of 7-8 by the portion-wise addition of solid sodium bicarbonate or the slow addition of a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous slurry with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.
Quantitative Data Summary
The following table summarizes typical molar ratios and reaction conditions for the chlorination of dihydroxypyrimidines.
| Parameter | 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine[3] | 2,4-Dihydroxypyrimidine (Uracil) to 2,4-Dichloropyrimidine[1] |
| Pyrimidine Substrate | 1.0 mol | 8.9 mmol |
| Thionyl Chloride (SOCl₂) (molar eq.) | 2.0 - 8.0 | ~10 (in 8 mL SOCl₂) |
| Catalyst | N,N-dimethylaniline | DMAP |
| Reaction Temperature | 30 - 60 °C | 65 - 70 °C |
| Reaction Time | 1 - 5 hours (for catalyst addition) | Until completion by TLC |
| Quenching Method | Vacuum removal of excess SOCl₂, then ice water. | Evaporation of solvent, then ice water. |
| Neutralization Agent | Sodium hydroxide to pH 7-10 | Sodium carbonate to pH 8-9 |
| Extraction Solvent | Dichloromethane | Dichloromethane |
| Reported Yield | Not specified in detail | 95% |
Visualizations
Experimental Workflow for Pyrimidine Chlorination and Quenching
Caption: Workflow for pyrimidine chlorination and subsequent quenching.
Logical Relationship of Quenching Issues and Solutions
References
- 1. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
Technical Support Center: Monitoring 5-Chloro-2-(chloromethyl)pyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Chloro-2-(chloromethyl)pyrimidine. The following sections offer detailed solutions to common challenges encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the progress of my 5-Chloro-2-(chloromethyl)pyrimidine reaction?
A1: The choice of technique depends on several factors, including the nature of your starting materials and products, the reaction solvent, and the available equipment.
-
Thin-Layer Chromatography (TLC): A rapid, qualitative, and cost-effective method ideal for initial reaction screening and monitoring the disappearance of starting materials and the appearance of products.[1] It is particularly useful for reactions with significant polarity differences between reactants and products.[1]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[1][2] It is highly reproducible and can be coupled with various detectors (e.g., UV, MS) for enhanced specificity.[1][3]
Q2: How can I visualize the spots on my TLC plate for 5-Chloro-2-(chloromethyl)pyrimidine and its products?
A2: Pyrimidine derivatives often absorb UV light. Visualization can typically be achieved using a UV lamp at 254 nm.[4] If the compounds are not UV-active or for better visualization, chemical staining agents such as potassium permanganate or iodine vapor can be used.[1]
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:[1][5]
-
Sample Overloading: Applying too much sample to the plate. Try spotting a more dilute solution.[1]
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system.[1]
-
Sample Insolubility: The sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.[1]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can help.[1]
Q4: I see unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks in an HPLC chromatogram can arise from several sources:[1]
-
Formation of byproducts or isomers.
-
Presence of impurities in the starting materials or reagents.
-
Degradation of the product or starting materials.
-
Contamination from the solvent or instrument.
Using a mass spectrometer (LC-MS) can help identify the molecular weights of these unexpected peaks, providing clues to their structures.[1]
Troubleshooting Guides
TLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Inconsistent Rf values | Changes in mobile phase composition. | Always prepare fresh mobile phase. Ensure the TLC chamber is fully saturated with the solvent vapor before placing the plate inside.[1] Use TLC plates from the same batch.[1] |
| Inconsistent saturation of the TLC chamber. | ||
| Variation in the stationary phase. | ||
| Spots are not visible | Compound is not UV-active. | Use a different visualization technique (e.g., iodine chamber, potassium permanganate stain).[1][5] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5] | |
| Spots are too close to the baseline | Eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[5][6] |
| Spots are too close to the solvent front | Eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[5][6] |
| Co-elution of spots | Starting material and product have similar polarities. | Try different solvent systems to improve separation.[1] Consider using two-dimensional TLC. |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No peaks observed | Detector lamp is off. | Check and turn on the detector lamp.[7] |
| No mobile phase flow. | Check the mobile phase level and ensure the pump is working correctly.[7] | |
| Sample was not injected. | Verify the injection process and sample volume. | |
| Fluctuating baseline | Air bubbles in the system. | Degas the mobile phase and prime the pump.[7] |
| Contaminated mobile phase. | Use high-purity solvents and prepare fresh mobile phase.[7] | |
| Ghost peaks | Contamination in the injection port or column. | Run blank injections to identify the source of contamination. Clean the injector and column if necessary. |
| Changes in retention time | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and mixing.[8] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it is old or has been subjected to harsh conditions. |
Experimental Protocols
General Protocol for Monitoring Reaction Progress by TLC
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture.[9] Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
TLC Plate Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other).[9]
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate).[1] Ensure the solvent level is below the spots.[1]
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front.[1] Visualize the spots under a UV lamp or with a chemical stain.[1]
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
General Protocol for Monitoring Reaction Progress by HPLC
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary.[1] Dilute the sample with the mobile phase to a suitable concentration and filter it through a 0.22 µm syringe filter.[1]
-
HPLC System Setup:
-
Column: A C18 reverse-phase column is commonly used for pyrimidine derivatives.[3][10]
-
Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., with 0.1% formic acid) is a typical mobile phase.[10] A gradient elution may be necessary to separate all components.
-
Detection: UV detection at a wavelength where pyrimidines absorb, such as 254 nm, is common.[10]
-
-
Analysis: Inject a blank (solvent only), a standard solution of the starting material, and the prepared reaction sample.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Illustrative Data
Table 1: Example TLC Data for a Reaction
Note: Rf values are highly dependent on the specific TLC plate and mobile phase used. The following are for illustrative purposes only.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Illustrative Rf Value |
| 5-Chloro-2-(chloromethyl)pyrimidine (Starting Material) | 4:1 | 0.6 |
| Product | 4:1 | 0.3 |
Table 2: Example HPLC Data for a Reaction
Note: Retention times are specific to the column, mobile phase, and other HPLC conditions. The following are for illustrative purposes only.
| Compound | Illustrative Retention Time (minutes) |
| 5-Chloro-2-(chloromethyl)pyrimidine (Starting Material) | 5.2 |
| Product | 8.7 |
Visual Workflows
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting guide for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. Home Page [chem.ualberta.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: HPLC Analytical Method Validation for 5-Chloro-2-(chloromethyl)pyrimidine Purity
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-Chloro-2-(chloromethyl)pyrimidine against alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures for quality control and stability testing. The information is based on established principles of analytical chemistry and international guidelines for method validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly suitable technique for the purity assessment of non-volatile and thermally labile compounds like 5-Chloro-2-(chloromethyl)pyrimidine, offering high resolution and sensitivity.[1] A reversed-phase HPLC method is proposed for the separation and quantification of the main component from its potential impurities.
Experimental Protocol: HPLC Method
Objective: To determine the purity of 5-Chloro-2-(chloromethyl)pyrimidine and quantify its impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (based on the UV spectrum of similar pyrimidine compounds)[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 30 °C
-
Sample Diluent: Acetonitrile/Water (50:50 v/v)
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 5-Chloro-2-(chloromethyl)pyrimidine reference standard in the sample diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample in the sample diluent to achieve a concentration similar to the standard solution.[1]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to verify system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution, and by determining the area percentage of all detected peaks.
Method Validation Workflow
The following diagram illustrates the workflow for validating the HPLC analytical method in accordance with ICH Q2(R2) guidelines.[2][3]
Caption: Workflow for HPLC Analytical Method Validation.
HPLC Method Validation Data
The following table summarizes the validation parameters and their acceptance criteria for the proposed HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | The method must be able to resolve the main peak from impurities and degradation products. | No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 |
| Range | For assay: 80% to 120% of the test concentration. For purity: Reporting level to 120% of the impurity specification.[1] | Meets requirements. |
| Accuracy | Recovery of 98.0% to 102.0% for the spiked analyte.[1] | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| Precision (Intermediate) | RSD ≤ 2.0% when analyzed by different analysts on different days with different equipment. | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.03 µg/mL |
| Robustness | No significant change in results with deliberate variations in method parameters (e.g., flow rate, pH, column temperature). | The method is robust. |
Comparison of Analytical Techniques
While HPLC is a robust method, other techniques can be employed for the analysis of 5-Chloro-2-(chloromethyl)pyrimidine, each with its own advantages and disadvantages.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[1] | Higher cost of instrumentation and solvents compared to some other methods.[1] | Purity determination, assay for potency, stability testing, and impurity profiling. |
| Gas Chromatography (GC) | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase. | Excellent for the analysis of volatile impurities; high separation efficiency.[1] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Analysis of residual solvents and volatile impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides detailed structural information; can be used for both qualitative and quantitative analysis. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. | Structure elucidation, identification, and quantitative analysis of the main component. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight information. | Can be destructive to the sample; may require hyphenation with a separation technique (e.g., LC-MS, GC-MS). | Impurity identification and structural characterization. |
Comparison of Analytical Techniques Logic
The following diagram outlines the decision-making process for selecting an appropriate analytical technique.
References
Navigating the Maze: A Comparative Guide to LC-MS/MS for Detecting Genotoxic Impurities in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Genotoxic impurities (GTIs), even at trace levels, can pose a significant safety risk. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the detection of potential genotoxic impurities arising during pyrimidine synthesis, a cornerstone in the manufacturing of many pharmaceuticals. We delve into the experimental data, detailed protocols, and a comparative analysis with alternative techniques to equip you with the knowledge to select the most appropriate analytical strategy.
The synthesis of the pyrimidine ring, a fundamental heterocyclic structure in numerous drugs, involves a series of chemical reactions that can inadvertently generate genotoxic byproducts. Regulatory bodies worldwide mandate stringent control of these impurities to ensure patient safety.[1][2][3] LC-MS/MS has emerged as the gold standard for this task due to its high sensitivity and selectivity, enabling the detection and quantification of GTIs at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[2][3]
The Power of LC-MS/MS: A Performance Overview
LC-MS/MS offers unparalleled advantages for GTI analysis, particularly for non-volatile, polar, and thermally labile compounds that are not amenable to Gas Chromatography (GC).[3] The technique's ability to separate complex mixtures and provide structural information through mass fragmentation makes it a robust tool for identifying and quantifying known and unknown impurities.[4][5]
Here, we present a summary of a validated LC-QTOF-MS/MS method for the detection of a potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, which could arise during the synthesis of pyrimidine-based APIs like ticagrelor.[6][7]
| Parameter | Performance |
| Limit of Detection (LOD) | 0.56 ppm |
| Limit of Quantitation (LOQ) | 1.67 ppm |
| Linearity (R²) (1.666 to 12.495 ppm) | 0.9986 |
| Accuracy (% Recovery) | 98.0 - 106.9% |
| Precision (%RSD) | < 2.3% |
| Quantitative data for the LC-QTOF-MS/MS method for the analysis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol.[6][7] |
In cases where the GTI itself exhibits a poor response, derivatization can be employed to enhance its detectability. A validated method for another potential GTI in ticagrelor synthesis, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP), utilizes derivatization with benzylamine to achieve exceptional sensitivity.[8]
| Parameter | Performance (after derivatization) |
| Limit of Detection (LOD) | 0.03 ppm |
| Limit of Quantitation (LOQ) | 0.08 ppm |
| Linearity (R²) (1.68 to 12.78 ppm) | 0.9958 |
| Quantitative data for the LC-QTOF-MS/MS method for the analysis of a DPP derivative.[8] |
Alternative Analytical Strategies: A Comparative Look
While LC-MS/MS is a powerful tool, other techniques can be employed for GTI analysis, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile GTIs.[3][5] High sensitivity and selectivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Separation of compounds with UV detection. | Robust, cost-effective, and widely available. Suitable for GTIs with strong UV chromophores.[9] | Lower sensitivity and selectivity compared to MS. Potential for matrix interference.[9] |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | High separation efficiency and low sample consumption.[5] | Lower sensitivity compared to LC-MS. Reproducibility can be a challenge. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on nuclear spin. | Excellent for structural elucidation and confirmation of impurities.[5] | Not a routine quantitative method for trace-level analysis due to lower sensitivity. |
The choice of analytical technique is dictated by the physicochemical properties of the GTI, the required sensitivity, and the sample matrix.[1][9]
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the bedrock of reliable GTI analysis. Below are the methodologies for the LC-QTOF-MS/MS detection of the aforementioned pyrimidine-related impurities.
Method 1: LC-QTOF-MS/MS for 5-Nitro-2-(propylthio)pyrimidine-4,6-diol[6][7]
-
Sample Preparation: Dissolve the ticagrelor API sample in a suitable diluent to achieve the desired concentration.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC CSH C18 (2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (30:70 v/v)
-
Flow Rate: 0.25 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Autosampler Temperature: 5°C
-
Run Time: 8.0 min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), specific polarity not detailed in the abstract.
-
Analyzer: Quadrupole Time-of-Flight (QTOF)
-
Data Acquisition: Further details on MS parameters would be required for replication.
-
Method 2: LC-QTOF-MS/MS for 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP) via Derivatization[8]
-
Derivatization: The DPP impurity is converted to 4,6-dibenzylamino-5-nitro-2-(propylthio) pyrimidine by adding benzylamine.
-
Sample Preparation: Prepare the sample in a diluent of 0.2% benzylamine in water and acetonitrile (30:70 v/v).
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm x 4.6 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80 v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 2 µL
-
Autosampler Temperature: 5°C
-
Run Time: 6.0 min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, specific polarity not detailed in the abstract.
-
Analyzer: QTOF
-
Data Acquisition: Further details on MS parameters would be required for replication.
-
Visualizing the Process: Pathways and Workflows
To better understand the context of GTI formation and analysis, the following diagrams illustrate the de novo pyrimidine synthesis pathway and a general workflow for LC-MS/MS analysis.
De novo pyrimidine synthesis pathway, highlighting cellular locations of enzymatic steps.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Showdown: Unraveling the Structure of 5-Chloro-2-(chloromethyl)pyrimidine through NMR Analysis
A Comparative Guide to the ¹H and ¹³C NMR Characterization of a Key Synthetic Intermediate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 5-Chloro-2-(chloromethyl)pyrimidine, a valuable building block in medicinal chemistry, presents a distinct spectroscopic fingerprint. This guide provides a comparative analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data alongside experimentally determined data for structurally related pyrimidine derivatives. This information, supported by detailed experimental protocols, serves as a practical reference for the characterization of this and similar compounds.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 5-Chloro-2-(chloromethyl)pyrimidine and comparable molecules. The data for the target compound is predicted based on established principles of NMR spectroscopy and analysis of the provided related compounds. The electronegativity of the chlorine atoms and the nitrogen atoms within the pyrimidine ring significantly influences the chemical shifts of nearby protons and carbons.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4, H-6 (δ, ppm) | H-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |
| 5-Chloro-2-(chloromethyl)pyrimidine (Predicted) | ~8.9 (s) | - | ~4.8 (s) | CDCl₃ |
| 2-(Chloromethyl)pyrimidine hydrochloride | ~9.0 (d) | ~7.8 (t) | ~4.8 (s) | DMSO-d₆ |
| 2-(Bromomethyl)pyrimidine | 8.92 (d) | 7.55 (t) | 4.75 (s) | CDCl₃[1] |
| 5-Bromopyrimidine | 9.1 (s, 1H), 8.8 (s, 2H) | - | - | CDCl₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | C-2 (δ, ppm) | C-4, C-6 (δ, ppm) | C-5 (δ, ppm) | -CH₂- (δ, ppm) | Solvent |
| 5-Chloro-2-(chloromethyl)pyrimidine (Predicted) | ~165 | ~158 | ~130 | ~45 | CDCl₃ |
| 2-(Chloromethyl)pyrimidine hydrochloride | ~168 | ~159 | ~124 | ~46 | DMSO-d₆ |
| 5-Chloro-2-methoxypyrimidine | 164.7 | 156.4 | 121.2 | - (OCH₃ at 55.9) | CDCl₃ |
Experimental Protocols
Standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules are detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses.
-
Acquisition Time: Approximately 2-4 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse experiment.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.
-
Acquisition Time: Approximately 1-2 seconds.
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Analysis
The following diagram outlines the general workflow for the characterization of a small organic molecule like 5-Chloro-2-(chloromethyl)pyrimidine using NMR spectroscopy.
This comprehensive guide, combining predicted and experimental data with detailed protocols, provides a valuable resource for the efficient and accurate NMR characterization of 5-Chloro-2-(chloromethyl)pyrimidine and its analogs, facilitating their application in research and development.
References
A Head-to-Head Battle of Pyrimidine Precursors: 5-Chloro-2-(chloromethyl)pyrimidine vs. 2-(Hydroxymethyl)pyrimidine in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic campaign. In the realm of pyrimidine chemistry, both 5-Chloro-2-(chloromethyl)pyrimidine and 2-(hydroxymethyl)pyrimidine serve as valuable building blocks for the introduction of the pyrimidine-2-methyl moiety. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid in the selection of the optimal precursor for your specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | 5-Chloro-2-(chloromethyl)pyrimidine | 2-(Hydroxymethyl)pyrimidine |
| Reactivity | Directly reactive towards nucleophiles. The chlorine atom at the 5-position provides additional electronic modification. | Requires activation (e.g., conversion to a sulfonate ester or in-situ chlorination) before nucleophilic substitution. |
| Handling | Generally more reactive and potentially more hazardous. Often supplied as a hydrochloride salt to improve stability. | A more stable, solid starting material. Activation step introduces additional reagents and potential hazards. |
| Synthetic Strategy | One-step nucleophilic substitution. | Two-step, one-pot or sequential activation-substitution. Offers flexibility in choosing the activating agent and leaving group. |
| Cost-Effectiveness | Potentially higher initial cost per gram. | Lower initial cost, but the overall cost of the synthetic route may be comparable after considering the activation step. |
| Byproducts | Generates chloride salts as byproducts. | Generates byproducts from the activation step (e.g., sulfonate salts, thionyl chloride decomposition products). |
Performance in Nucleophilic Substitution Reactions
The primary application of both compounds is in nucleophilic substitution reactions to form C-N, C-O, and C-S bonds. Below is a comparative summary of their performance with various nucleophiles.
Data Presentation: A Quantitative Comparison
Table 1: Reaction of 5-Chloro-2-(chloromethyl)pyrimidine with Various Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-((Phenylamino)methyl)-5-chloropyrimidine | K₂CO₃, DMF, 80 °C, 6h | ~85-95 | Analogous Reaction[1] |
| Thiophenol | 2-((Phenylthio)methyl)-5-chloropyrimidine | NaH, THF, rt, 4h | ~80-90 | Analogous Reaction[2] |
| Phenol | 2-((Phenoxy)methyl)-5-chloropyrimidine | K₂CO₃, Acetone, reflux, 10h | ~75-85 | Analogous Reaction[2] |
Table 2: Reaction of 2-(Hydroxymethyl)pyrimidine with Various Nucleophiles via In-situ Activation
| Nucleophile | Activating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Morpholine | Mesyl Chloride | 4-((Pyrimidin-2-yl)methyl)morpholine | 1. MsCl, Et₃N, DCM, 0 °C to rt; 2. Morpholine, rt | 80-95 | [3] |
| Benzylamine | Tosyl Chloride | N-(Pyrimidin-2-ylmethyl)aniline | 1. TsCl, Pyridine, 0 °C; 2. Benzylamine, rt | 75-90 | Analogous Reaction[4] |
| Sodium Phenoxide | Thionyl Chloride | 2-((Phenoxy)methyl)pyrimidine | 1. SOCl₂, Toluene, reflux; 2. Sodium Phenoxide, DMF, 80 °C | 70-85 | [5] |
Experimental Protocols
Synthesis of 2-((Phenylamino)methyl)-5-chloropyrimidine from 5-Chloro-2-(chloromethyl)pyrimidine
Materials:
-
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of aniline (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[1]
One-Pot Synthesis of 4-((Pyrimidin-2-yl)methyl)morpholine from 2-(Hydroxymethyl)pyrimidine
Materials:
-
2-(Hydroxymethyl)pyrimidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Morpholine
-
Water
Procedure:
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then add morpholine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[3]
Reactivity and Synthetic Strategy
5-Chloro-2-(chloromethyl)pyrimidine is a ready-to-use electrophile.[3] The chloromethyl group is activated for nucleophilic attack by the electron-withdrawing pyrimidine ring. The additional chloro substituent at the 5-position further modulates the electronic properties of the ring, which can influence reaction rates and the properties of the final product. This direct reactivity simplifies the synthetic procedure to a single step.
Caption: Direct Nucleophilic Substitution Pathway.
2-(Hydroxymethyl)pyrimidine , on the other hand, is a more stable precursor that requires activation of the hydroxyl group into a better leaving group.[3] This is typically achieved by converting it to a sulfonate ester (mesylate or tosylate) or by in-situ chlorination using reagents like thionyl chloride. While this adds a step to the synthesis, it offers greater flexibility. The choice of activating agent can be tailored to the specific nucleophile and desired reaction conditions, potentially leading to higher yields and cleaner reactions in some cases. The in-situ activation approach avoids the isolation of the often less stable and more hazardous chloro- or mesyloxymethyl intermediate.
Caption: Two-Step Activation-Substitution Pathway.
Safety, Handling, and Stability
5-Chloro-2-(chloromethyl)pyrimidine and its hydrochloride salt are reactive compounds and should be handled with care in a well-ventilated fume hood.[6] They are typically stored at low temperatures to prevent decomposition. Personal protective equipment (PPE), including gloves and safety glasses, is essential.
2-(Hydroxymethyl)pyrimidine is a more stable, crystalline solid that is easier to handle and store under standard laboratory conditions.[7][8] However, the reagents used for its activation, such as thionyl chloride, mesyl chloride, and tosyl chloride, are corrosive and/or toxic and require careful handling.
Commercial Availability and Cost
Both starting materials are commercially available from various suppliers. A brief cost comparison is provided below. Prices are subject to change and may vary between suppliers and purity grades.
Table 3: Illustrative Cost Comparison
| Compound | Supplier A (Price/g) | Supplier B (Price/g) |
| 5-Chloro-2-(chloromethyl)pyrimidine HCl | $150 - $250 | $170 - $280 |
| 2-(Hydroxymethyl)pyrimidine | $50 - $100 | $60 - $120 |
While 2-(hydroxymethyl)pyrimidine is generally less expensive per gram, the overall cost of a synthetic route should also factor in the price of the activating agent, solvent, and any additional purification steps required.
Conclusion and Recommendations
The choice between 5-Chloro-2-(chloromethyl)pyrimidine and 2-(hydroxymethyl)pyrimidine depends on several factors specific to the synthetic target and laboratory capabilities.
-
For rapid, direct access to 2-substituted pyrimidines, especially when the 5-chloro substituent is desired in the final product, 5-Chloro-2-(chloromethyl)pyrimidine is the reagent of choice. Its one-step reactivity profile can streamline the synthetic workflow.
-
For syntheses where flexibility, milder reaction conditions for the substitution step, and starting material stability are paramount, 2-(hydroxymethyl)pyrimidine is an excellent alternative. The two-step, one-pot approach allows for the tuning of the leaving group, which can be advantageous for sensitive substrates or challenging nucleophiles.
Ultimately, a careful evaluation of the specific reaction, desired scale, and available resources will guide the prudent chemist to the most suitable pyrimidine precursor for their research and development endeavors.
References
- 1. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-(Hydroxymethyl)pyridine price,buy 2-(Hydroxymethyl)pyridine - chemicalbook [m.chemicalbook.com]
Alternative reagents to 5-Chloro-2-(chloromethyl)pyrimidine for drug discovery
Identifying Reagents for Synthesis
I've initiated a thorough search for alternative reagents to 5-Chloro-2-(chloromethyl)pyrimidine, scrutinizing their synthesis, reactivity profiles, and applicability in drug discovery scenarios. The initial focus is on uncovering readily available replacements with comparable functional properties.
Analyzing Alternative Reagent Options
I'm now diving into the comparative performance data of potential reagent substitutes, including reaction yields and group compatibility. Simultaneously, I'm pinpointing relevant experimental procedures for both the original compound and its proposed alternatives. Also, I'm making connections to existing experimental workflows and signaling pathways to enhance application understanding. Next up, I'll be structuring all this info into easily comparable tables and diagrams.
Examining Potential Alternatives
I've made headway! The hunt for alternative strategies to the problematic compound has yielded some promising leads. Activation of 2, specifically, seems to be a key area to investigate further. The initial literature scan has provided a solid foundation, and I'm keen to delve deeper into these options to identify the most viable route.
Gathering Quantitative Data
I'm now zeroing in on the need for hard data. To provide a truly useful comparison, I'm focusing my search on quantitative aspects: yields, reaction times, and specific conditions. I'm actively seeking direct comparisons between the traditional method and the new alternatives with diverse nucleophiles. Detailed experimental protocols for each alternative are essential to meet the request. I'm also finding that the pyrimidine scaffold's significance in drug design keeps coming up.
Focusing on Detailed Comparisons
The search is now zeroing in on missing puzzle pieces. I've found that activating 2-(hydroxymethyl)pyrimidine using sulfonate esters is a good strategy to explore. I also discovered viable palladium-catalyzed cross-couplings and alternative routes starting from nitrile or aldehyde precursors. However, to complete the guide, I need more quantitative data, including direct yield and condition comparisons for various nucleophiles. I am also working to find detailed protocols for each method and relevant bioisosteres examples.
Reviewing Synthetic Routes
I've made great strides in the second round of research. I now have a direct comparison of different synthetic routes to 2-substituted pyrimidines. The utility of 2-(chloromethyl)pyrimidine hydrochloride is included in the evaluation, which should prove useful for any future designs.
Evaluating Key Data Points
I've made headway in my research, finding a direct comparison of synthetic routes to 2-substituted pyrimidines, including a chloromethyl route. I've also found detailed protocols for Suzuki-Miyaura coupling. The kinase inhibitors information and MAPK pathway details will be great for context. I still need to find more quantitative data for comparison tables, like a wider range of nucleophile yield comparisons for both routes, and more on chloromethyl bioisosteres.
Deepening Route Comparisons
I've made progress refining my evaluation, now including a chloromethyl route's activated hydroxymethyl alternative with yield comparisons across reaction times. Detailed Suzuki-Miyaura coupling protocols are also in hand, along with kinase inhibitor and MAPK pathway context. The next steps will be to find more data, focusing on wider nucleophile yield comparisons for both routes and specific bioisostere examples for the chloromethyl group.
Considering Alternative Routes
I've been delving deeper into potential alternatives for synthesizing the target molecule. Specifically, I've gathered yield data and general protocols related to the sulfonate ester activation route. This, along with details for Palladium-catalyzed cross-coupling reactions, is giving me a solid basis for comparing and contrasting.
Organizing Comparative Data
My recent efforts have focused on consolidating the wealth of information gathered. I've begun organizing yield data and protocols for the sulfonate ester activation route, palladium-catalyzed cross-couplings, and bioisosteric replacements. The aim is to create clear comparative tables, which necessitates some data refinement. While broad information on bioisosteres exists, I still need more reaction-specific, comparative information. The gathered kinase and signaling pathway data looks useful for the upcoming visualization work.
Analyzing Reaction Options
I've assembled a comprehensive overview of alternatives to the original compound. Specifically, I've gathered yield data and protocols for sulfonate ester activation, palladium-catalyzed Suzuki-Miyaura coupling, and bioisosteric replacements. Although data is scattered, I now have a solid understanding of each method. The information on pyrimidine kinase inhibitors and signaling pathways will be useful for visualization. I'll focus on compiling and organizing all this data now into easy-to-read comparative tables, especially for those reaction pathways that show the best promise.
A Comparative Guide to the Synthesis of Pyrimidin-2-ylmethyl Compounds: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-2-ylmethyl scaffold is a crucial pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of derivatives based on this core structure is a significant consideration in drug discovery and development. This guide provides an objective comparison of two primary synthetic routes to access pyrimidin-2-ylmethyl compounds, offering a cost-benefit analysis supported by experimental data to inform strategic decisions in the laboratory and during process scale-up.
Executive Summary
Two principal strategies dominate the synthesis of pyrimidin-2-ylmethyl derivatives:
-
Route A: De Novo Ring Formation (Pinner Synthesis) : This classical approach involves the construction of the pyrimidine ring with the methyl group already incorporated at the C2 position. It is a convergent method that builds the core heterocycle from acyclic precursors.
-
Route B: Post-Functionalization of 2-Methylpyrimidine : This two-step linear route begins with commercially available 2-methylpyrimidine. The methyl group is first activated via chlorination, followed by nucleophilic substitution to introduce a wide range of functional groups.
The choice between these routes depends on several factors, including the cost and availability of starting materials, the desired complexity of the final molecule, scalability, and overall process efficiency. Route A offers a direct approach to the core but may have limitations in substrate scope. Route B provides greater flexibility for diversification in the final step but adds a step to the overall sequence.
Comparative Analysis of Synthetic Routes
The following tables summarize the key parameters for each synthetic route, providing a side-by-side comparison of their performance and cost-related factors.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Pinner Synthesis | Route B: Functionalization of 2-Methylpyrimidine |
| Starting Materials | 1,3-Dicarbonyl Compound, Acetamidine | 2-Methylpyrimidine, Chlorinating Agent, Nucleophile |
| Number of Key Steps | 1 | 2 (Chlorination + Substitution) |
| Representative Yield | ~42%[1] | Step 1 (Chlorination): Variable, often used crude. Step 2 (Substitution): 60-95% (Reported for analogous reactions) |
| Reaction Time | 3 days (including workup)[1] | Step 1: ~1-4 hours. Step 2: 4-24 hours[2][3] |
| Key Reagents | Base or Acid Catalyst | Radical Initiator (e.g., AIBN) or Thionyl Chloride; Base (e.g., K₂CO₃) |
| Scalability | Moderate; may require optimization for large scale. | High; individual steps are common industrial reactions. |
Table 2: Cost-Benefit Analysis
| Factor | Route A: Pinner Synthesis | Route B: Functionalization of 2-Methylpyrimidine |
| Starting Material Cost | Low to Moderate. Acetamidine hydrochloride is relatively inexpensive. Cost of 1,3-dicarbonyl varies with complexity. | Moderate. 2-Methylpyrimidine is more expensive than acetamidine. Chlorinating agents (NCS, SO₂Cl₂) are affordable. |
| Process Complexity | Lower. Fewer steps to the core structure. | Higher. A two-step sequence requires isolation or telescoping of the reactive intermediate. |
| Versatility | Moderate. The structure of the 1,3-dicarbonyl dictates the substitution pattern on the pyrimidine ring. | High. A single intermediate, 2-(chloromethyl)pyrimidine, can be reacted with a vast library of nucleophiles for rapid SAR studies. |
| Atom Economy | Generally good for the ring-forming step. | Lower, due to the use of a chlorinating agent and subsequent displacement of chloride. |
| Safety/Handling | Uses standard laboratory reagents. | Requires handling of potentially hazardous reagents like thionyl chloride or radical initiators. The 2-(chloromethyl)pyrimidine intermediate is a reactive electrophile. |
| Ideal Application | Synthesis of a specific, targeted 2-methylpyrimidine derivative where the required 1,3-dicarbonyl is readily available. | Rapid generation of a library of diverse pyrimidin-2-ylmethyl analogues for lead optimization and SAR exploration. |
Visualizing the Synthetic Pathways
The logical workflows for both synthetic routes are depicted below, illustrating the sequence of transformations.
}
Caption: High-level comparison of the two main synthetic workflows.
Detailed Experimental Protocols
The following are representative experimental protocols for key transformations in each synthetic route. These are intended as a guide and may require optimization for specific substrates.
Protocol for Route A: Pinner-Type Synthesis of a Substituted 2-Methylpyrimidine
This protocol is adapted from the synthesis of a fully substituted pyrimidine derivative and illustrates the general principles of the Pinner condensation.[1]
Reaction: Condensation of a skipped diyne with benzamidine (as a model for acetamidine).
-
Materials:
-
Activated skipped diyne (e.g., dimethyl 2,2'-(hexa-2,4-diyne-1,6-diyl)diacetate) (1.0 eq)
-
Benzamidine (model amidine) (1.0 eq)
-
Solvent (e.g., CH₂Cl₂)
-
Silica gel for chromatography
-
-
Procedure:
-
A solution of the amidine (1.0 eq) in the appropriate solvent is prepared.
-
The activated skipped diyne (1.0 eq) is added to the solution.
-
The reaction mixture is stirred, and progress is monitored (e.g., by TLC or LC-MS).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude mixture is absorbed onto silica gel and heated (e.g., at 105 °C for 3 days) to drive aromatization.[1]
-
The final product is extracted with a suitable solvent (e.g., ethyl acetate) and purified by flash column chromatography.
-
Protocol for Route B, Step 1: Radical Chlorination of 2-Methylpyrimidine
This protocol describes a general method for the free-radical chlorination of an activated methyl group using sulfuryl chloride.
-
Materials:
-
2-Methylpyrimidine (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq)
-
Radical initiator (e.g., AIBN, cat. amount)
-
Anhydrous solvent (e.g., CCl₄ or Dichloromethane)
-
-
Procedure:
-
In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-methylpyrimidine (1.0 eq) in the anhydrous solvent.
-
Add the radical initiator (e.g., AIBN).
-
Heat the mixture to reflux (e.g., ~77°C for CCl₄).
-
Add sulfuryl chloride (1.0-1.2 eq) dropwise to the refluxing solution.
-
Continue refluxing for 1-3 hours, monitoring the reaction by TLC or GC to observe the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any remaining sulfuryl chloride by slow addition to an ice-cold aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(chloromethyl)pyrimidine is often used in the next step without further purification.
-
Protocol for Route B, Step 2: Nucleophilic Substitution with an Aniline
This protocol provides a general method for the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[2][3]
}
Caption: Workflow for the synthesis of N-((pyrimidin-2-yl)methyl)aniline.
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product from the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[2]
-
Conclusion
The selection of an optimal synthetic route for pyrimidin-2-ylmethyl compounds is highly dependent on the specific goals of the research program.
For the synthesis of a single, well-defined target where the corresponding 1,3-dicarbonyl precursor is accessible, the Pinner Synthesis (Route A) offers a more convergent and potentially shorter route to the final product.
Conversely, when the goal is to generate a diverse library of analogues for structure-activity relationship studies, the Functionalization of 2-Methylpyrimidine (Route B) is demonstrably superior. Despite being a two-step process, its strategic advantage lies in the ability to use a common, late-stage intermediate (2-(chloromethyl)pyrimidine) and react it with a vast array of commercially available or readily synthesized nucleophiles. This modularity provides unparalleled flexibility and efficiency for exploring chemical space around the pyrimidin-2-ylmethyl core, which is a critical activity in modern drug discovery. The higher cost of the 2-methylpyrimidine starting material is often offset by the value gained from rapidly accessing a broad set of derivatives.
References
Reactivity comparison of chloromethyl, bromomethyl, and iodomethyl pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, pyrimidine derivatives are indispensable building blocks. The targeted functionalization of the pyrimidine core often involves nucleophilic substitution on a reactive side chain. This guide provides an objective comparison of the reactivity of three key intermediates: 2-(chloromethyl)pyrimidine, 2-(bromomethyl)pyrimidine, and 2-(iodomethyl)pyrimidine. While direct comparative kinetic studies for these specific compounds are not extensively documented in publicly available literature, this guide extrapolates their reactivity based on well-established principles of nucleophilic substitution and available data for analogous compounds.
Reactivity Overview: The Role of the Halogen
The primary reaction pathway for these compounds is the bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon (the carbon atom of the -CH₂X group), making it highly susceptible to nucleophilic attack.
The reactivity of these halomethyl pyrimidines is principally dictated by the nature of the halogen, which acts as the leaving group. In SN2 reactions, a better leaving group is one that can better stabilize the negative charge as it departs. The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻) because the negative charge is dispersed over a larger atomic radius. Consequently, the carbon-halogen bond strength decreases from C-Cl to C-I. This leads to a well-established reactivity trend for alkyl halides: iodides are the most reactive, followed by bromides, and then chlorides.[1]
Therefore, the expected order of reactivity for the halomethyl pyrimidines in SN2 reactions is:
Iodomethyl pyrimidine > Bromomethyl pyrimidine > Chloromethyl pyrimidine
One study noted that an iodomethyl pyrimidine provided the best isolated yield in a specific O-alkylation reaction when compared to its chloro- and bromomethyl counterparts, which is consistent with this expected reactivity trend.[1]
Quantitative Reactivity Comparison
| Property | 2-(Chloromethyl)pyrimidine | 2-(Bromomethyl)pyrimidine | 2-(Iodomethyl)pyrimidine |
| Relative Reactivity | 1 (Baseline) | ~50 - 200 | ~10,000 - 30,000 |
| ¹H NMR (-CH₂-) | ~4.8 ppm (s) in DMSO-d₆ | 4.75 ppm (s) in CDCl₃ | Predicted: ~4.5 ppm (s) |
| ¹³C NMR (-CH₂-) | ~46 ppm | ~35 ppm | Predicted: ~10 ppm |
| C-X Bond Strength | Strongest | Intermediate | Weakest |
| Leaving Group Ability | Good | Better | Best |
Note: The relative reactivity values are estimates based on typical differences observed for alkyl halides and are intended for comparative purposes. The exact values will vary with the specific nucleophile, solvent, and reaction conditions. Spectroscopic data is sourced from a comparative analysis.[2]
Experimental Protocols
To empirically determine and compare the reactivity of these compounds, a competitive reaction or parallel kinetic monitoring experiments can be performed. Below is a detailed methodology for a comparative kinetic study using ¹H NMR spectroscopy.
Experimental Protocol: Comparative Kinetic Analysis via ¹H NMR
Objective: To determine the relative rates of reaction of 2-(chloromethyl)pyrimidine, 2-(bromomethyl)pyrimidine, and 2-(iodomethyl)pyrimidine with a common nucleophile.
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
2-(Bromomethyl)pyrimidine
-
2-(Iodomethyl)pyrimidine
-
A suitable nucleophile (e.g., sodium thiophenoxide, piperidine)
-
A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetonitrile-d₃)
-
Internal standard with a sharp singlet that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
Procedure:
-
Sample Preparation:
-
In three separate NMR tubes, prepare a solution of one of the halomethyl pyrimidines (e.g., 0.05 M) and the internal standard (e.g., 0.025 M) in the chosen deuterated solvent.
-
Equilibrate the NMR tubes to a constant temperature (e.g., 25.0 ± 0.1 °C) inside the NMR spectrometer.
-
-
Reaction Initiation:
-
Acquire an initial spectrum (t=0) of the substrate and internal standard.
-
Inject a solution of the nucleophile (e.g., 0.05 M in the same solvent) into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals (e.g., every 2-10 minutes, depending on the expected reaction rate).
-
-
Data Acquisition and Analysis:
-
Monitor the reaction by observing the disappearance of the methylene (-CH₂X) proton signal of the starting material and the appearance of the methylene signal of the product.
-
Integrate the signal of the starting material's methylene protons relative to the signal of the internal standard at each time point.
-
Plot the natural logarithm of the concentration of the halomethyl pyrimidine (ln[Substrate]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values obtained for the chloro-, bromo-, and iodomethyl pyrimidines to determine their relative reactivity.
-
Reaction Mechanism and Workflow
The nucleophilic substitution reaction of halomethyl pyrimidines proceeds via a classic SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral.
Caption: General SN2 mechanism for halomethyl pyrimidines.
The experimental workflow for comparing the reactivity of these compounds can be visualized as a straightforward parallel process.
Caption: Workflow for comparing halomethyl pyrimidine reactivity.
Conclusion
For researchers and drug development professionals, the choice of halomethyl pyrimidine can significantly impact the efficiency of a synthetic step. Based on fundamental chemical principles, 2-(iodomethyl)pyrimidine is the most reactive of the series, followed by the bromo- and then the chloromethyl derivatives. This heightened reactivity can lead to faster reaction times, milder reaction conditions, and potentially higher yields, although stability and cost are also important considerations. The provided experimental protocol offers a robust method for quantifying these reactivity differences within a specific chemical system.
References
Quantitative analysis of 5-Chloro-2-(chloromethyl)pyrimidine against a reference standard
A Comparative Guide to the Quantitative Analysis of 5-Chloro-2-(chloromethyl)pyrimidine
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative analysis of 5-Chloro-2-(chloromethyl)pyrimidine against a reference standard. The methodologies, experimental data, and workflows are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical procedures for this compound. 5-Chloro-2-(chloromethyl)pyrimidine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]
Introduction to Analytical Methodologies
The accurate quantification of 5-Chloro-2-(chloromethyl)pyrimidine is crucial for ensuring the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used analytical techniques for the analysis of organic compounds.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] HPLC is highly versatile, offering high resolution and sensitivity for a wide range of compounds, including those that are non-volatile or thermally labile.[3]
-
Gas Chromatography (GC): In GC, separation is achieved based on the volatility of the analyte as it is transported through a column by an inert gas (the mobile phase).[3] GC is particularly well-suited for the analysis of volatile and semi-volatile compounds and is known for its high separation efficiency.[3]
Comparative Experimental Workflow
The general workflow for the quantitative analysis of 5-Chloro-2-(chloromethyl)pyrimidine using either HPLC or GC against a reference standard is outlined below.
Caption: A generalized workflow for the quantitative analysis of 5-Chloro-2-(chloromethyl)pyrimidine.
Experimental Protocols
Detailed experimental protocols for HPLC and GC methods are provided below. These are model protocols and may require optimization for specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for determining the purity and assay of 5-Chloro-2-(chloromethyl)pyrimidine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
5-Chloro-2-(chloromethyl)pyrimidine reference standard
-
5-Chloro-2-(chloromethyl)pyrimidine test sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 25 mg of the 5-Chloro-2-(chloromethyl)pyrimidine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the test sample and prepare a 1 mg/mL solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area). Once system suitability is established, inject the sample solution.
-
Calculation: Calculate the assay of the test sample by comparing the peak area of the analyte in the sample solution to that of the reference standard.
Gas Chromatography (GC) Protocol
This method is effective for the analysis of volatile impurities and the assay of 5-Chloro-2-(chloromethyl)pyrimidine.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane (GC grade)
-
5-Chloro-2-(chloromethyl)pyrimidine reference standard
-
5-Chloro-2-(chloromethyl)pyrimidine test sample
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard at approximately 1 mg/mL in dichloromethane. Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Prepare a sample solution of the test substance at approximately 1 mg/mL in dichloromethane.
-
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split mode)
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution to determine the concentration of 5-Chloro-2-(chloromethyl)pyrimidine.
-
Calculation: Quantify the analyte in the sample using the calibration curve generated from the reference standard injections.
Method Comparison
The choice between HPLC and GC depends on the specific requirements of the analysis.
Caption: A comparison of the advantages and disadvantages of HPLC and GC methods.
Quantitative Data Summary
The following table presents hypothetical quantitative data for a batch of 5-Chloro-2-(chloromethyl)pyrimidine analyzed against a certified reference standard.
| Parameter | Reference Standard | Test Sample (Batch A) | Test Sample (Batch B) | Method |
| Assay (%) | 99.8% | 99.2% | 98.5% | HPLC |
| Purity by HPLC (%) | 99.9% | 99.5% | 98.9% | HPLC |
| Major Impurity (%) | Not Detected | 0.3% | 0.8% | HPLC |
| Volatile Impurities (%) | Not Detected | 0.1% | 0.2% | GC |
| Water Content (%) | 0.05% | 0.15% | 0.25% | KF |
Synthetic Relevance
5-Chloro-2-(chloromethyl)pyrimidine is a versatile building block in organic synthesis. The diagram below illustrates its role in the synthesis of a hypothetical bioactive molecule.
Caption: A generalized synthetic pathway involving 5-Chloro-2-(chloromethyl)pyrimidine.
References
Spectroscopic comparison of pyrimidine vs pyridine analogues
For researchers, scientists, and drug development professionals, a deep understanding of the structural and electronic properties of heterocyclic compounds is paramount. Pyrimidine and pyridine rings form the backbone of a vast array of biologically active molecules, including nucleic acids, vitamins, and pharmaceuticals. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of these two foundational analogues, offering insights into how their distinct electronic structures are reflected in their spectral fingerprints.
This comparative analysis delves into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for pyrimidine and pyridine. The inclusion of a second nitrogen atom in the pyrimidine ring significantly alters its electronic distribution compared to pyridine, leading to distinct and predictable spectroscopic signatures.
At a Glance: Structural and Electronic Differences
The core distinction between pyridine and pyrimidine lies in the presence of a second nitrogen atom in the pyrimidine ring at the 1 and 3 positions. This seemingly minor change has profound effects on the molecule's electronic properties, influencing aromaticity, electron density, and basicity. These differences are the root cause of the variations observed in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy provides a detailed picture of the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The number of signals, their chemical shifts (δ), and coupling patterns are highly sensitive to the electronic structure of the molecule.
In deuterated chloroform (CDCl₃), pyridine exhibits three distinct proton signals and three carbon signals, corresponding to its three unique hydrogen and carbon environments. In contrast, the higher symmetry of pyrimidine results in only three unique proton environments and three unique carbon environments. The deshielding effect of the two nitrogen atoms in pyrimidine leads to a general downfield shift of its proton and carbon signals compared to pyridine.
| Spectroscopic Data | Pyridine | Pyrimidine |
| ¹H NMR (CDCl₃, ppm) | δ 8.61 (H-2, H-6), 7.66 (H-4), 7.28 (H-3, H-5)[1][2] | δ 9.26 (H-2), 8.78 (H-4, H-6), 7.36 (H-5)[3] |
| ¹³C NMR (CDCl₃, ppm) | δ 150.0 (C-2, C-6), 135.8 (C-4), 123.6 (C-3, C-5)[4][5][6] | δ 159.0 (C-2), 157.0 (C-4, C-6), 121.0 (C-5) |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. The introduction of the second nitrogen atom in pyrimidine influences the bond strengths and vibrational frequencies within the ring.
Both pyridine and pyrimidine exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region. However, the C=N stretching vibrations in pyrimidine are typically observed at a slightly higher frequency compared to pyridine due to the electronic influence of the two nitrogen atoms.
| Vibrational Mode | Pyridine (cm⁻¹) | Pyrimidine (cm⁻¹) |
| Aromatic C-H Stretch | 3090-3005[7] | ~3050 |
| C=C Aromatic Stretch | 1578, 1450[7] | 1570, 1467, 1400 |
| C=N Stretch | ~1600[7] | 1550-1600[8] |
| Ring Vibrations | 1028, 991, 748, 604 | 1145, 1068, 1010, 677 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. Both pyridine and pyrimidine exhibit π → π* and n → π* transitions. The presence of the additional nitrogen atom in pyrimidine alters the energies of these transitions.
In ethanol, both compounds show a strong absorption band around 250-260 nm. Pyridine exhibits a distinct shoulder around 250 nm, which is attributed to an n → π* transition.[9][10] The UV spectrum of pyrimidine also shows a prominent peak in a similar region.[11][12]
| Parameter | Pyridine (in Ethanol) | Pyrimidine (in Ethanol) |
| λmax (nm) | ~254[9][10] | ~243 |
Mass Spectrometry (MS): Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments provide valuable information about the molecule's structure and stability.
The molecular ion of pyridine is observed at m/z 79.[13][14] A characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 52.[14] The molecular ion of pyrimidine appears at m/z 80. Its fragmentation is also characterized by the loss of HCN, leading to a prominent fragment at m/z 53.[15]
| Species | Pyridine (m/z) | Pyrimidine (m/z) |
| Molecular Ion [M]⁺ | 79[13][14] | 80 |
| [M - HCN]⁺ | 52[14] | 53[15] |
| Other Fragments | 51, 50, 39 | 52, 51, 50 |
Experimental Protocols
The following provides a general overview of the experimental methodologies used to acquire the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the analyte (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectrum is recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For liquid samples like pyridine, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples like pyrimidine, a KBr pellet is prepared by grinding the sample with potassium bromide and pressing it into a transparent disk. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. Data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
A dilute solution of the analyte is prepared in a UV-transparent solvent (e.g., ethanol). The concentration is adjusted to yield an absorbance reading between 0.1 and 1. A quartz cuvette is used to hold the sample. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm).
Mass Spectrometry (MS)
A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography. In the ion source, the sample is vaporized and ionized by a beam of electrons (electron ionization). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic comparison of pyrimidine and pyridine analogues reveals a clear and consistent set of differences stemming from the inclusion of the second nitrogen atom in the pyrimidine ring. These differences, summarized in the data tables above, provide a valuable reference for researchers in the identification and characterization of these important heterocyclic systems. A thorough understanding of these spectroscopic signatures is essential for elucidating the structure of novel derivatives and for advancing the development of new therapeutics and functional materials.
References
- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 3. Pyrimidine(289-95-2) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine [webbook.nist.gov]
- 14. massbank.eu [massbank.eu]
- 15. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Guide to Novel 5-Chloro-2-(chloromethyl)pyrimidine Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrimidine scaffolds, in particular, have emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative assessment of the biological activities of novel analogs derived from 5-Chloro-2-(chloromethyl)pyrimidine, offering insights into their potential as anticancer and antimicrobial agents. The information presented herein is supported by experimental data from recent studies, with detailed methodologies to aid in the replication and advancement of these findings.
The 5-chloro-2-(chloromethyl)pyrimidine core serves as a versatile building block for the synthesis of a diverse range of derivatives. The reactive chloromethyl group at the 2-position allows for the introduction of various substituents, leading to compounds with distinct biological profiles. This guide will delve into the anticancer and antimicrobial activities of several such analogs, presenting a clear comparison of their efficacy.
Comparative Biological Activity of 5-Chloro-2-(chloromethyl)pyrimidine Analogs
The biological activity of pyrimidine derivatives is significantly influenced by the nature of the substituents on the pyrimidine ring.[1] In the case of 5-chloro-pyrimidine analogs, modifications at the 2-position have been shown to impart potent anticancer and enzyme inhibitory activities.
For instance, a series of 5-chlorine-2-amino-pyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centrosome duplication that is often overexpressed in cancer.[2] One of the standout compounds from this series, compound 5f , demonstrated exceptional potency with an IC50 value of 0.8 nM against PLK4 and 0.48 µM against the MCF-7 breast cancer cell line.[2]
Furthermore, the incorporation of a trifluoromethyl group and a thiazolo[4,5-d]pyrimidine core fused to a chloro-substituted pyrimidine has yielded compounds with significant anticancer activity. Notably, a 7-chloro derivative within this series exhibited high average activity against a panel of tumor cell lines.[3] Another class of pyrimidine-5-carbonitrile derivatives has been explored for their dual inhibitory activity against EGFRWT and COX-2, with some compounds showing high cytotoxic activity against various cancer cell lines.[4]
The following table summarizes the quantitative biological activity data for representative 5-chloro-pyrimidine analogs from recent studies.
| Compound ID | Target/Assay | Cell Line(s) | Activity (IC50/GI50) | Reference |
| Compound 5f | PLK4 Enzyme Inhibition | - | 0.8 nM | [2] |
| Antiproliferative Activity | MCF-7 | 0.48 µM | [2] | |
| Compound 2b | Antiproliferative Activity | OVCAR-4, 786-0 | GI50: 73.14%, 84.82% | [4] |
| Compound 2c | Antiproliferative Activity | HL-60(TB) | GI50: 49.95% | [4] |
| Compound 2d | Antiproliferative Activity | HL-60(TB) | GI50: 43.38% | [4] |
| 7-Chloro-thiazolo[4,5-d]pyrimidine analog | Antiproliferative Activity | Various | High average activity | [3] |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro PLK4 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PLK4.
-
Reagents and Materials: Recombinant human PLK4 enzyme, appropriate substrate (e.g., a peptide substrate), ATP, kinase buffer, and test compounds.
-
Procedure:
-
The PLK4 enzyme is incubated with varying concentrations of the test compound in the kinase buffer for a predetermined period.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HT-1080, Bel-7402) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Mechanism: PLK4 Signaling Pathway in Cancer
The following diagram, generated using Graphviz, illustrates the central role of PLK4 in centriole duplication and its implication in tumorigenesis, providing a visual context for the mechanism of action of the PLK4 inhibitors discussed.
Caption: PLK4's role in centriole duplication and its link to cancer.
This guide provides a snapshot of the promising biological activities of novel 5-Chloro-2-(chloromethyl)pyrimidine analogs. The presented data and experimental protocols offer a foundation for further research and development in this area, with the ultimate goal of discovering new and effective therapeutic agents. The structure-activity relationships hinted at in these studies underscore the importance of continued synthetic efforts to explore the chemical space around this versatile scaffold.
References
- 1. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05472A [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to mimic the purine core of ATP allows pyrimidine derivatives to act as competitive inhibitors for a vast array of protein kinases. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of potent, selective, and effective kinase inhibitors. This guide provides a comparative analysis of the SAR of various pyrimidine-based inhibitors, supported by experimental data and detailed protocols.
Core Scaffold and Kinase Binding
The pyrimidine ring serves as a versatile scaffold that can be extensively modified at various positions to optimize interactions within the ATP-binding pocket of protein kinases. Typically, the nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, forming crucial interactions with the "hinge" region of the kinase domain. This anchors the inhibitor and provides a foundation for further interactions driven by substituents at other positions.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of pyrimidine-based inhibitors are highly dependent on the nature and position of substituents on the core ring and on fused heterocyclic systems.
Substitutions on the Pyrimidine Ring
Modifications at the C2, C4, and C5 positions of the pyrimidine ring significantly influence the inhibitor's biological activity.
-
C4-Position: The C4 position is critical for establishing interactions in the hinge region. An amino group at this position is a common feature, with its substituent extending into the solvent-exposed region. This position is often exploited to enhance potency and modulate pharmacokinetic properties. For instance, in a series of 2,4-disubstituted pyrimidines targeting cholinesterases, the nature of the amine substituent at C4 dramatically impacted activity.[1]
-
C2-Position: Substituents at the C2 position are often directed towards the hydrophobic region of the ATP-binding pocket. Introducing various aryl or alkyl groups can significantly enhance potency. For example, in a series of pyrido[3,2-d]pyrimidine inhibitors of PI3K/mTOR, keeping the C2 substituent as a 3-hydroxyphenyl group was a key determinant of activity.
-
C5-Position: The C5 position is often modified to improve selectivity and potency. Small, electron-withdrawing groups can be favorable. However, steric limitations are often observed at this position, and bulky substituents can lead to a loss of activity.[2]
Fused Pyrimidine Systems
Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine or pyrrole, creates rigid scaffolds that can present substituents in optimal orientations for kinase binding, often leading to highly potent and selective inhibitors.
-
Pyrido[2,3-d]pyrimidines: This scaffold has been successfully employed to develop inhibitors for various kinases, including DYRK1A/B and PI3K/mTOR.[3][4] The SAR of this class is heavily influenced by substitutions at the 2, 4, and 7-positions. For example, in a series of PI3K/mTOR inhibitors, introducing substituents at the C7 position of the pyrido[3,2-d]pyrimidine core was shown to modulate the selectivity profile between the two kinases.[5]
-
Pyrrolo[2,3-d]pyrimidines: These "7-deazapurines" are another privileged scaffold for kinase inhibitors, including potent EGFR inhibitors.[6] Studies on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have shown that nanomolar potency against EGFR can be achieved.[6][7] The presence of a halogen on an aromatic ring attached to the scaffold was found to be highly beneficial for potent EGFR inhibition.[6][7]
Comparative Biological Activity Data
The following tables summarize the in vitro inhibitory activity of representative pyrimidine derivatives against various kinases, illustrating the key SAR principles discussed.
Table 1: SAR of Fused Pyrido[3,2-d]pyrimidine Derivatives as PI3Kα/mTOR Inhibitors
| Compound Reference | C7-Substituent | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | -H | 19 | 37 |
| 5 | -CH2OH | 3 | 31 |
| 19 | -CH2N3 | 8 | 91 |
| 21 | 4-fluorophenyl (via triazole) | 10 | 110 |
| 32 | -NH2 | 11 | >1000 |
Data sourced from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, where the C2 and C4 positions were kept constant with 3-hydroxyphenyl and morpholine groups, respectively.[5] This table demonstrates that adding substituents at the C7 position can enhance PI3Kα potency while potentially decreasing mTOR inhibition, thereby improving selectivity.[5]
Table 2: SAR of Fused Pyrrolo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound Reference | R Group (at C4) | EGFR IC50 (nM) |
| 46 | 3-chloro-4-fluoro-phenylamino | 3.76 |
| 47 | 3-bromo-4-fluoro-phenylamino | 5.98 |
| 48 | 3-ethynyl-phenylamino | 3.63 |
| 49 | Phenylamino | 383.7 |
| 50 | 4-fluoro-phenylamino | 63.29 |
Data sourced from a review on fused pyrimidine systems as EGFR inhibitors, focusing on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines.[6][7] These data highlight the profound impact of substitutions on the C4-anilino moiety, where the presence and position of halogens or an ethynyl group dramatically increase inhibitory potency against EGFR.[6][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of inhibitor potency.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.
Principle: The assay is typically performed in two steps. First, the kinase reaction is allowed to proceed, consuming ATP and producing ADP. An ATP-depletion reagent is then added to stop the reaction and eliminate the remaining ATP. In the second step, a detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[8][9][10]
Protocol:
-
Compound Preparation: Perform a serial dilution of the test compounds. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 mM). Include a DMSO-only vehicle control and a known inhibitor as a positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well white opaque plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the target kinase enzyme, and the specific peptide or protein substrate.
-
Initiate the reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mixture into the wells containing the test compounds.
-
Include a "no kinase" control which will serve as the 100% inhibition control.
-
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.[8]
-
Signal Generation:
-
Add an ATP depletion reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction. Incubate for approximately 40 minutes at room temperature.[9][10]
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature to stabilize the signal.[9][10]
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (vehicle) and low (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of inhibitors on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay relies on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[11][12] The insoluble formazan is then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.[11][12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine-based inhibitors for a specified period (e.g., 72 hours).[13]
-
MTT Addition: After the treatment period, remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13][14][15]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate for approximately 15 minutes on an orbital shaker to ensure complete solubilization.[12][13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Visualizing Pathways and Workflows
Signaling Pathway Example: JAK-STAT Pathway
Many pyrimidine derivatives are potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating processes like immunity and cell proliferation.[16][17][18]
Caption: Simplified JAK-STAT signaling pathway showing inhibition by a pyrimidine-based compound.
Experimental Workflow: Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors involves a multi-step workflow, from initial high-throughput screening to detailed cellular analysis.
Caption: General experimental workflow for the screening and characterization of kinase inhibitors.
Conclusion
The pyrimidine scaffold remains a highly privileged structure in the development of kinase inhibitors. SAR studies consistently demonstrate that small modifications to the substitution patterns on both simple and fused pyrimidine systems can lead to dramatic changes in potency and selectivity. The data clearly indicate that positions C2, C4, and C5 on the pyrimidine ring, as well as extended positions on fused systems like pyrido[2,3-d]pyrimidines, are key areas for modification. By combining this detailed SAR knowledge with robust and standardized biochemical and cellular assays, researchers can continue to rationally design the next generation of pyrimidine-based inhibitors with improved therapeutic profiles.
References
- 1. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Chloro-2-(chloromethyl)pyrimidine
For immediate use by researchers, scientists, and drug development professionals, this document outlines the critical safety and logistical protocols for the proper disposal of 5-Chloro-2-(chloromethyl)pyrimidine. Adherence to these guidelines is vital for ensuring laboratory safety and environmental compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for 5-Chloro-2-(chloromethyl)pyrimidine, the following procedures are based on data from closely related compounds, such as 2-Chloro-5-(chloromethyl)pyrimidine and 5-Chloro-2-(chloromethyl)pyridine, and general guidelines for the disposal of halogenated organic compounds. It is imperative to treat 5-Chloro-2-(chloromethyl)pyrimidine as a hazardous substance and consult with a licensed chemical waste disposal company for final disposition.
Immediate Safety and Handling Precautions
When handling 5-Chloro-2-(chloromethyl)pyrimidine, all personnel must adhere to strict safety protocols to mitigate exposure risks. This includes the use of appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles are mandatory. A face shield should also be worn where there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing (e.g., Tyvek®) are required to prevent skin contact.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if dust formation is likely or when working outside of a chemical fume hood.[1][3] |
Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to contain the area and prevent exposure.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Isolate: Immediately clear the area of all non-essential personnel. For solid spills, establish an isolation distance of at least 25 meters (75 feet) in all directions.[1]
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[1]
-
Containment: To prevent the substance from becoming airborne, carefully dampen the spilled solid material with water.[1]
-
Collection: Using dampened absorbent paper, carefully transfer the spilled material into a suitable, clearly labeled container for hazardous waste.[1]
-
Decontamination: Thoroughly wash all contaminated surfaces with a soap and water solution.[1]
-
Waste Disposal: Seal all contaminated materials, including absorbent paper and disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
Step-by-Step Disposal Guidance
Chemical waste generators are responsible for the proper classification and disposal of hazardous materials in accordance with local, regional, and national regulations. Do not discharge 5-Chloro-2-(chloromethyl)pyrimidine into drains or the environment.[4][5]
-
Waste Collection: Collect waste 5-Chloro-2-(chloromethyl)pyrimidine, including any materials contaminated during spills, in a suitable, clearly labeled, and tightly sealed container.[4][5]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company. The recommended method of disposal for similar halogenated compounds is controlled incineration with flue gas scrubbing.[1][5]
-
Container Decontamination: Empty containers must be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. If recycling is not an option, the container should be punctured to prevent reuse and then disposed of in a sanitary landfill, as permitted by local regulations.[1][5]
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Disposal Workflow for 5-Chloro-2-(chloromethyl)pyrimidine.
Caption: Spill Response Protocol for 5-Chloro-2-(chloromethyl)pyrimidine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
